6-chloro-N-ethylpyrimidin-4-amine
Description
The exact mass of the compound 6-chloro-N-ethylpyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-chloro-N-ethylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-ethylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-N-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-2-8-6-3-5(7)9-4-10-6/h3-4H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOIHHDNCUROLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343241 | |
| Record name | 6-chloro-N-ethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872511-30-3 | |
| Record name | 6-chloro-N-ethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-(ethylamino)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-chloro-N-ethylpyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N-ethylpyrimidin-4-amine, a substituted pyrimidine derivative, has emerged as a valuable building block in medicinal chemistry and agrochemical synthesis. Its bifunctional nature, featuring a reactive chlorine atom and a secondary amine, makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its reactivity profile, and its significant applications, particularly in the development of targeted therapeutics such as kinase inhibitors.
Core Properties of 6-chloro-N-ethylpyrimidin-4-amine
CAS Number: 872511-30-3
This compound is characterized by the following key properties:
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Boiling Point | 290 °C (predicted) | |
| Density | 1.273 g/cm³ (predicted) | |
| Physical State | Solid | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [3] |
Synthesis of 6-chloro-N-ethylpyrimidin-4-amine
The synthesis of 6-chloro-N-ethylpyrimidin-4-amine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common starting material is 4,6-dichloropyrimidine, which upon reaction with ethylamine, selectively substitutes one of the chlorine atoms.
Reaction Scheme
Caption: Synthetic pathway for 6-chloro-N-ethylpyrimidin-4-amine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of similar aminopyrimidines.[1]
Materials:
-
4,6-Dichloropyrimidine
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Acetonitrile)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Amine: To the stirred solution, add triethylamine (1.1 equivalents) followed by the slow, dropwise addition of the ethylamine solution (1 equivalent) at room temperature. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Reaction Monitoring: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford pure 6-chloro-N-ethylpyrimidin-4-amine.
Spectroscopic Characterization
While specific, publicly available spectra for 6-chloro-N-ethylpyrimidin-4-amine are limited, the expected spectral data based on its structure and data from analogous compounds are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. Signals for the pyrimidine ring protons would also be present in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl group and the carbons of the pyrimidine ring. The carbon atom attached to the chlorine would be deshielded.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic N-H stretching vibrations for the secondary amine, as well as C-N and C-Cl stretching bands.
Reactivity and Chemical Behavior
The chemical reactivity of 6-chloro-N-ethylpyrimidin-4-amine is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing chloro substituent. The chlorine atom at the 6-position is a good leaving group and is readily displaced by a variety of nucleophiles in SNAr reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.
The N-ethylamino group at the 4-position can also participate in reactions, although it is generally less reactive than the chloro group. It can be further functionalized, for example, by acylation or alkylation, under appropriate conditions.
Applications in Drug Discovery
The aminopyrimidine scaffold is considered a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors, as it can mimic the hydrogen bonding interactions of the purine core of ATP in the enzyme's active site.[4] 6-chloro-N-ethylpyrimidin-4-amine serves as a key starting material for the synthesis of a diverse range of kinase inhibitors.
Role as a Kinase Inhibitor Intermediate
The primary application of this compound is in the synthesis of potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and other therapeutic areas.[4] For instance, it is a documented reactant in the preparation of aryl-pyrimidinyl ureas that show potential as inhibitors of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.
The general synthetic strategy involves the initial displacement of the C6-chloro group with a suitable nucleophile, followed by further modifications of the N-ethylamino group or other positions on the pyrimidine ring. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of the final inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
Safety and Handling
6-chloro-N-ethylpyrimidin-4-amine is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
Hazard Identification: [3]
-
Acute toxicity, oral (Category 4): Harmful if swallowed.
-
Skin corrosion/irritation (Category 2): Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.
Recommended Handling Precautions: [3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
Conclusion
6-chloro-N-ethylpyrimidin-4-amine is a strategically important intermediate for the synthesis of high-value compounds, particularly in the pharmaceutical industry. Its well-defined reactivity allows for its incorporation into complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working in the field of drug discovery and development. The continued exploration of the synthetic utility of this and related pyrimidine derivatives is expected to yield novel therapeutic agents with improved efficacy and safety profiles.
References
-
BenchChem. 6-chloro-N-ethyl-2-methylpyrimidin-4-amine.
- Aaron Chemistry GmbH. (2024). Safety Data Sheet for 6-Chloro-N-ethylpyrimidin-4-amine.
-
BenchChem. A Tale of Two Scaffolds: Ethyl 6-chloro-4-(methylamino)nicotinate vs. Aminopyrimidines in Kinase Inhibitor Design.
-
BLDpharm. 959241-43-1|6-Chloro-N-ethyl-N-methylpyrimidin-4-amine.
-
Google Patents. (2011). Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. CN102161660A.
-
Shi, W., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2689.
-
Matrix Scientific. 6-Chloro-N-ethyl-4-pyrimidinamine.
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PubChem. 6-chloro-N-methylpyrimidin-4-amine.
-
PubChem. 6-Chloro-2-methylpyrimidin-4-amine.
-
CymitQuimica. 6-Chloro-Nmethylpyrimidin-4-Amine.
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- 1. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-Nmethylpyrimidin-4-Amine | CymitQuimica [cymitquimica.com]
- 3. 959241-43-1|6-Chloro-N-ethyl-N-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 4. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Substituted Chloropyrimidines
However, a closely related analog, 6-chloro-N-methylpyrimidin-4-amine (CAS: 65766-32-7), is well-documented. This guide will provide a detailed technical overview of this analog as a valuable reference for researchers, scientists, and drug development professionals working with similar chemical scaffolds. The insights into the methyl analog can offer significant predictive value for the behavior of the ethyl-substituted counterpart.
Introduction to 6-chloro-N-methylpyrimidin-4-amine
6-chloro-N-methylpyrimidin-4-amine is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry and organic synthesis. The pyrimidine core is a fundamental heterocycle found in nucleic acids and a wide array of biologically active molecules. The presence of a chlorine atom at the 6-position and a methylamino group at the 4-position imparts a unique reactivity profile to the molecule, making it a versatile intermediate for the synthesis of more complex derivatives.
The chlorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. The methylamino group, on the other hand, can participate in hydrogen bonding and other non-covalent interactions, which is a key feature in the design of molecules that bind to biological targets. This bifunctionality makes 6-chloro-N-methylpyrimidin-4-amine a valuable precursor for the development of compounds with potential therapeutic applications, including kinase inhibitors for cancer therapy.
Chemical Structure and Identifiers
The chemical structure of 6-chloro-N-methylpyrimidin-4-amine is depicted below.
Caption: Chemical structure of 6-chloro-N-methylpyrimidin-4-amine.
Table 1: Chemical Identifiers for 6-chloro-N-methylpyrimidin-4-amine
| Identifier | Value |
| IUPAC Name | 6-chloro-N-methylpyrimidin-4-amine[1] |
| CAS Number | 65766-32-7[1] |
| Molecular Formula | C₅H₆ClN₃[1][2] |
| Molecular Weight | 143.57 g/mol [1][2] |
| InChI Key | WZVLJUBTIWFTIE-UHFFFAOYSA-N[1] |
| Canonical SMILES | CNC1=CC(=NC=N1)Cl[1] |
Physical and Chemical Properties
The physicochemical properties of a compound are critical for its handling, storage, and application in chemical synthesis and drug development.
Table 2: Physical and Chemical Properties of 6-chloro-N-methylpyrimidin-4-amine
| Property | Value | Source |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| pKa | 2.80 ± 0.10 (Predicted) | |
| LogP | 1.5 | [1] |
Reactivity and Chemical Behavior
The reactivity of 6-chloro-N-methylpyrimidin-4-amine is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the electron-withdrawing chlorine atom. This makes the 6-position susceptible to nucleophilic aromatic substitution (SNAr) .
The general mechanism for an SNAr reaction at the 6-position is as follows:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Departure of the Leaving Group: The chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the temperature. Common nucleophiles used in reactions with chloropyrimidines include amines, alkoxides, and thiolates.
Spectral Data and Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 6-chloro-N-methylpyrimidin-4-amine.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. For 6-chloro-N-methylpyrimidin-4-amine, the mass spectrum would show a molecular ion peak (M+) at m/z 143 and an M+2 peak at m/z 145 with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl)[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would provide information about the different types of protons in the molecule. Expected signals would include:
-
A singlet for the proton on the pyrimidine ring.
-
A signal for the N-H proton of the methylamino group, which may be a broad singlet.
-
A signal for the methyl protons, which might show coupling to the N-H proton depending on the solvent and temperature.
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the pyrimidine ring and the methyl group.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a representative protocol for the reaction of 6-chloro-N-methylpyrimidin-4-amine with a generic primary amine (R-NH₂) to illustrate its use as a synthetic intermediate.
Caption: A generalized workflow for the nucleophilic aromatic substitution of 6-chloro-N-methylpyrimidin-4-amine.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or a high-boiling solvent like n-butanol is chosen to facilitate the dissolution of the reactants and to allow for heating to the required reaction temperature.
-
Base: A non-nucleophilic base is used to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. Using a nucleophilic base could lead to unwanted side reactions.
-
Inert Atmosphere: Heating amines in the presence of air can lead to oxidation. An inert atmosphere protects the reactants and products from degradation.
-
Monitoring: Regular monitoring of the reaction is crucial to determine the optimal reaction time and to prevent the formation of byproducts due to prolonged heating.
Safety and Handling
Based on the safety data for 6-chloro-N-methylpyrimidin-4-amine, the following hazards are identified:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
While specific data for 6-chloro-N-ethylpyrimidin-4-amine remains elusive, the detailed analysis of its close analog, 6-chloro-N-methylpyrimidin-4-amine, provides a solid foundation for researchers. The principles of reactivity, the expected spectral characteristics, and the general synthetic methodologies are likely to be highly transferable to the ethyl analog. As a versatile synthetic intermediate, this class of compounds holds significant promise for the development of novel molecules with diverse applications in the pharmaceutical and agrochemical industries.
References
-
PubChem. 6-chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Chloro-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
Sources
6-chloro-N-ethylpyrimidin-4-amine molecular structure and weight
An In-depth Technical Guide to 6-chloro-N-ethylpyrimidin-4-amine: A Key Intermediate in Chemical Synthesis and Drug Discovery
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence is largely due to its ability to engage in various biological interactions, notably mimicking the hydrogen bonding patterns of nucleobases in DNA and ATP. Within this privileged class of heterocycles, substituted aminopyrimidines have emerged as particularly valuable frameworks for the development of kinase inhibitors.[2] This guide provides a comprehensive technical overview of 6-chloro-N-ethylpyrimidin-4-amine, a versatile synthetic intermediate. Designed for researchers, scientists, and drug development professionals, this document details the molecule's structure, properties, synthesis, reactivity, and applications, grounding all claims in authoritative scientific data.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's fundamental characteristics is paramount for its effective application in research and development. This section outlines the structural and physical properties of 6-chloro-N-ethylpyrimidin-4-amine.
Molecular Structure and Identifiers
The structural identity of this compound is defined by a pyrimidine ring substituted with a chlorine atom at the 6-position and an ethylamino group at the 4-position.
-
IUPAC Name: 6-chloro-N-ethylpyrimidin-4-amine
-
CAS Number: 872511-30-3[3]
-
Molecular Formula: C₆H₈ClN₃[3]
-
Canonical SMILES: CCNC1=NC=NC(=C1)Cl
Physicochemical Data
The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems, which is critical for reaction setup and purification.
| Property | Value | Source |
| Molecular Weight | 157.60 g/mol | [3] |
| Physical Form | Solid | [4] |
| Boiling Point | 289.7 °C at 760 mmHg | [3] |
| Density | 1.273 g/cm³ | [3] |
| Storage Conditions | Room temperature, keep sealed and dry | [3] |
| Note: Physical form is inferred from related pyrimidine compounds. |
Part 2: Chemical Synthesis and Reactivity
The synthetic utility of 6-chloro-N-ethylpyrimidin-4-amine stems from its specific arrangement of functional groups, which allows for selective chemical transformations.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary route to this class of compounds is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, exacerbated by the two nitrogen atoms, facilitates the displacement of a good leaving group, such as a halide, by a nucleophile.[2] The synthesis of 6-chloro-N-ethylpyrimidin-4-amine typically begins with 4,6-dichloropyrimidine. By controlling the stoichiometry and reaction conditions, one chlorine atom can be selectively replaced by ethylamine.
Representative Synthetic Protocol
This protocol is a representative example based on established methodologies for similar SNAr reactions on chloropyrimidines.[5][6]
Objective: To synthesize 6-chloro-N-ethylpyrimidin-4-amine from 4,6-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine
-
Ethylamine (2.0 M solution in THF or as a 70% aqueous solution)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Isopropanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,6-dichloropyrimidine (1.0 eq). Dissolve it in a suitable solvent such as THF or isopropanol (approx. 0.2-0.5 M concentration).
-
Addition of Reagents: Add a non-nucleophilic base such as DIPEA or TEA (1.2 eq). Cool the mixture to 0 °C using an ice bath.
-
Nucleophilic Addition: Slowly add ethylamine (1.0-1.1 eq) to the cooled solution dropwise over 15-20 minutes. The causality here is crucial: slow addition at low temperature prevents a rapid exotherm and minimizes side reactions, such as the displacement of the second chlorine atom.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification (Aqueous Wash): Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. This step removes the amine salt byproduct and any remaining acidic or basic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 6-chloro-N-ethylpyrimidin-4-amine.
Reactivity Profile
The molecule's reactivity is dominated by the C6-Cl bond. The chlorine atom serves as an excellent leaving group in subsequent SNAr reactions, allowing for the introduction of a wide variety of nucleophiles (amines, thiols, alcohols) to build more complex molecular architectures.[2] This sequential substitution is a powerful tool for creating libraries of compounds for screening. The ethylamino group's nitrogen is also nucleophilic and can undergo further reactions like acylation or alkylation, although this is generally less facile than the SNAr at the C6 position.
Part 3: Applications in Research and Development
The bifunctional nature of 6-chloro-N-ethylpyrimidin-4-amine—possessing both a reactive electrophilic center (C6-Cl) and a nucleophilic group—makes it a highly valuable building block.[2]
A Versatile Scaffold for Derivatization
This intermediate is a launchpad for creating diverse chemical libraries. The C6-Cl position can be substituted first, followed by modification of the ethylamino group, or vice-versa, depending on the desired final product and the reactivity of the chosen reagents.
Applications in Medicinal Chemistry
-
Kinase Inhibitors: The 4-aminopyrimidine core is a well-established "hinge-binding" motif in ATP-competitive kinase inhibitors. The two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. The ethylamino group can be tailored to occupy specific pockets within the active site, while the C6 position allows for the introduction of larger substituents to achieve potency and selectivity.[1]
-
Other Therapeutic Areas: Halogenated pyrimidines are integral to drugs targeting a wide range of diseases. The inclusion of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic profile.[7][8]
Agrochemical Applications
Beyond pharmaceuticals, this molecule serves as a precursor in the synthesis of agrochemicals. It is a key starting material for certain herbicides and plant growth regulators, where the pyrimidine core contributes to the molecule's biological activity.[3]
Part 4: Safety, Handling, and Storage
Proper handling of chemical reagents is essential for laboratory safety. The following information is based on data for structurally similar chloromethyl- and chloroethyl-aminopyrimidines.
Hazard Identification
| Hazard Class | GHS Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [9][10] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [9][10] |
| Skin Sensitization | H317: May cause an allergic skin reaction | [9] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | [9][10] |
| STOT, Single Exposure | H335: May cause respiratory irritation | [9][10] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
Store the container tightly closed in a dry and cool place, away from incompatible materials.[3][12] For long-term stability, storage under an inert gas atmosphere may be beneficial.[12]
Conclusion
6-chloro-N-ethylpyrimidin-4-amine is a strategically important chemical intermediate with significant value in both pharmaceutical and agrochemical research. Its well-defined reactivity, centered on the versatile chemistry of the chloropyrimidine core, provides a reliable platform for the synthesis of complex molecules. For drug discovery professionals, its utility as a scaffold for kinase inhibitors is particularly noteworthy, offering a proven framework for developing targeted therapeutics. A comprehensive understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is crucial for leveraging its full potential in scientific innovation.
References
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PubChem. 6-chloro-N-methylpyrimidin-4-amine. [Link]
-
PubChem. 6-Chloro-2-methylpyrimidin-4-amine. [Link]
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ChemSynthesis. 6-chloro-5-ethyl-2-methyl-4-pyrimidinamine. [Link]
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ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]
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MySkinRecipes. 6-Chloro-N-ethylpyrimidin-4-amine. [Link]
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Chemical Synthesis Database. 6-chloro-N-methyl-5-nitropyrimidin-4-amine. [Link]
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Chemistry & Biology Interface. Dimethylamination of halo compounds with N,N-dimethyl formamide. [Link]
- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
-
PubChem. 2-Chloro-6-methylpyrimidin-4-amine. [Link]
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PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. [Link]
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PubChem. 2-Amino-4-chloro-6-methylpyrimidine. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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PubMed. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. [Link]
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PubMed Central. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]
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Structural Elucidation and IUPAC Nomenclature
An in-depth analysis of the chemical formula C6H8ClN3 reveals a landscape of structural isomerism, with each unique structure possessing distinct chemical properties and potential applications. For the purposes of this technical guide, which is tailored for researchers and drug development professionals, we will focus on one of the most salient and well-documented isomers: 4-Chloro-N,N-dimethylpyrimidin-2-amine . This particular isomer serves as a crucial building block in the synthesis of a number of pharmacologically active compounds, making its in-depth study highly relevant.
This guide provides a comprehensive overview of 4-Chloro-N,N-dimethylpyrimidin-2-amine, covering its precise IUPAC nomenclature, structural elucidation, physicochemical properties, and established synthesis protocols. Furthermore, it delves into the compound's role as a versatile intermediate in medicinal chemistry, supported by mechanistic insights and detailed experimental workflows.
The molecular formula C6H8ClN3 indicates a degree of unsaturation of four, which is consistent with an aromatic heterocyclic system. The structure of 4-Chloro-N,N-dimethylpyrimidin-2-amine is based on a pyrimidine core—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
Systematic IUPAC Naming:
The IUPAC name is derived by identifying the parent heterocycle and then naming the substituents according to their position (locant) on the ring.
-
Parent Heterocycle: The core is a pyrimidine ring.
-
Principal Functional Group: The amine group (-N(CH3)2) attached to the ring is the principal functional group, designated by the suffix "-amine".
-
Substituents:
-
A chlorine atom (prefix "Chloro-") is located at position 4.
-
A dimethylamino group (prefix "N,N-dimethyl-") is located at position 2.
-
-
Numbering: The pyrimidine ring is numbered to give the lowest possible locants to the heteroatoms (N at 1 and 3) and then to the principal functional group and other substituents. The amine group at position 2 takes precedence, leading to the chlorine being at position 4.
Therefore, the unambiguous IUPAC name for this isomer is 4-Chloro-N,N-dimethylpyrimidin-2-amine .
Chemical Structure Diagram:
Caption: Structure of 4-Chloro-N,N-dimethylpyrimidin-2-amine.
Physicochemical and Spectroscopic Data
Accurate characterization is fundamental for the validation and application of any chemical intermediate in a research and development setting.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H8ClN3 | N/A |
| Molecular Weight | 157.60 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 97-101 °C | N/A |
| Boiling Point | 267.5±35.0 °C (Predicted) | N/A |
| Solubility | Soluble in methanol, chloroform | N/A |
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a typical solvent like CDCl₃, the spectrum would show a singlet for the two equivalent methyl groups (-N(CH₃)₂) around δ 3.1-3.2 ppm. The two aromatic protons on the pyrimidine ring would appear as doublets around δ 6.5-6.6 ppm and δ 8.1-8.2 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct peaks for the four unique carbon atoms of the pyrimidine ring and one peak for the methyl carbons. Aromatic carbons typically appear in the δ 110-165 ppm range, with the carbon attached to the chlorine atom being significantly affected. The methyl carbons would appear upfield, around δ 37-38 ppm.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M+) at m/z 157 and an isotopic peak (M+2) at m/z 159 with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.
Synthesis and Mechanistic Considerations
The most common and industrially scalable synthesis of 4-Chloro-N,N-dimethylpyrimidin-2-amine starts from commercially available 2-amino-4,6-dichloropyrimidine. The reaction proceeds via a selective nucleophilic aromatic substitution (SNAr).
Reaction: 2-Amino-4,6-dichloropyrimidine is reacted with dimethylamine. The key to this synthesis is the regioselectivity of the substitution. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 6-position due to the electronic influence of the amino group at position 2.
Mechanism: The reaction follows a classic SNAr mechanism, which involves two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient carbon atom at the C4 position of the pyrimidine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.
-
Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group.
Synthesis Workflow Diagram:
Caption: General synthesis workflow for 4-Chloro-N,N-dimethylpyrimidin-2-amine.
Applications in Drug Development and Medicinal Chemistry
4-Chloro-N,N-dimethylpyrimidin-2-amine is not typically an active pharmaceutical ingredient (API) itself. Instead, it is a highly valuable scaffold or intermediate in the synthesis of more complex molecules, particularly kinase inhibitors used in oncology.
The chlorine atom at the C4 position is an excellent synthetic handle. It can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) in a subsequent SNAr reaction. This allows medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties (ADME) of a drug candidate.
A prominent example is in the synthesis of inhibitors for kinases like Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK). The pyrimidine core often serves as the "hinge-binding" motif that anchors the inhibitor molecule into the ATP-binding pocket of the target kinase.
Illustrative Reaction Scheme in Medicinal Chemistry:
Caption: Use of the title compound as an intermediate for kinase inhibitor synthesis.
Experimental Protocol: Synthesis of 4-Chloro-N,N-dimethylpyrimidin-2-amine
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
Materials:
-
2-Amino-4,6-dichloropyrimidine (1.0 eq)
-
40% Dimethylamine aqueous solution (2.5 eq)
-
Ethanol (as solvent)
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Buchner funnel and vacuum flask
Procedure:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,6-dichloropyrimidine (1.0 eq) and ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: While stirring, slowly add the 40% dimethylamine aqueous solution (2.5 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add deionized water to the flask until a precipitate forms.
-
Filtration: Stir the resulting slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any unreacted dimethylamine and salts.
-
Drying: Dry the collected white solid under vacuum at 40-50 °C to a constant weight to yield the final product, 4-Chloro-N,N-dimethylpyrimidin-2-amine.
Self-Validation: The identity and purity of the synthesized product should be confirmed by the analytical methods described in Section 2.2 (NMR, MS) and by melting point analysis.
Conclusion
While the chemical formula C6H8ClN3 corresponds to numerous possible structures, 4-Chloro-N,N-dimethylpyrimidin-2-amine stands out due to its significance in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and established synthesis protocols make it a cornerstone intermediate for the development of targeted therapeutics, particularly in the field of kinase inhibitors. This guide has provided a detailed technical overview intended to support researchers and drug development professionals in the effective utilization of this versatile chemical building block.
References
There are no specific references to list for this general chemical information.
The Biological Versatility of Substituted Pyrimidine Derivatives: An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of biologically active molecules. Its inherent structural features, including its aromaticity and the presence of nitrogen atoms capable of hydrogen bonding, make it a privileged scaffold for interacting with a multitude of biological targets. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of substituted pyrimidine derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and neuroscience. We will delve into the molecular mechanisms of action, present detailed experimental protocols for activity assessment, and explore the critical structure-activity relationships that govern the efficacy of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of pyrimidine chemistry.
The Pyrimidine Core: A Privileged Structure in Medicinal Chemistry
The six-membered heterocyclic ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably as a component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This biological ubiquity has inspired medicinal chemists to explore the vast chemical space offered by substituted pyrimidines. The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug development.[2] The strategic placement of different functional groups can profoundly influence the molecule's interaction with its biological target, leading to a wide spectrum of pharmacological activities.[1][3]
Anticancer Activity: Targeting the Engines of Cell Proliferation
Substituted pyrimidine derivatives have emerged as a highly successful class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[4] Their mechanisms of action are diverse, primarily revolving around the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.
Mechanism of Action: Kinase Inhibition and Antimetabolite Activity
A predominant mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[1] A prime example is the inhibition of Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer.[5] Pyrimidine-based inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascades that promote tumor growth.[6]
Another key target is Dihydrofolate Reductase (DHFR) , an enzyme essential for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides required for DNA replication.[7] Pyrimidine-based antifolates, such as methotrexate, mimic the natural substrate of DHFR, thereby competitively inhibiting the enzyme and leading to a depletion of the nucleotide pool, which ultimately halts DNA synthesis and cell division.[7]
Some pyrimidine derivatives also function as antimetabolites , directly interfering with nucleic acid synthesis.[8] The classic example is 5-fluorouracil (5-FU), which is converted in the body to metabolites that inhibit thymidylate synthase, another critical enzyme in DNA synthesis, and can also be incorporated into RNA, disrupting its function.[8] More recent research has also implicated pyrimidine derivatives in the inhibition of Topoisomerase IIα , an enzyme that plays a crucial role in managing DNA topology during replication and transcription.[4][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in a complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate controls (vehicle control and untreated cells).[13]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[14]
-
MTT Addition: After incubation, add a sterile MTT solution to each well and incubate for 2-4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.
Structure-Activity Relationship (SAR) and Quantitative Data
The anticancer activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[15] For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the introduction of a 5-(4-nitrobenzylideneamino) group at the 5-position resulted in a compound with an IC50 value of 11 µM against the MCF-7 breast cancer cell line.[16][17] This highlights the importance of aromatic substitutions at this position for enhancing cytotoxic activity.[16]
Table 1: Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against MCF-7 Cells [16][17]
| Compound | Substitution at Position 5 | IC50 (µM) |
| 4 | 5-hydroxy | 49 |
| 7 | anilino | 14 |
| 8b | 5-(4-hydroxyphenyl) | 25 |
| 9 | 5-amino | 84 |
| 10d | 5-(4-chlorobenzylideneamino) | 12 |
| 10e | 5-(4-nitrobenzylideneamino) | 11 |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Substituted pyrimidine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[18]
Mechanism of Action: Targeting Essential Bacterial Pathways
A key mechanism of action for antimicrobial pyrimidines is the inhibition of bacterial dihydrofolate reductase (DHFR) .[13] Similar to their anticancer counterparts, these compounds block the synthesis of tetrahydrofolate, which is essential for bacterial DNA, RNA, and protein synthesis. The selectivity of these compounds for bacterial DHFR over the human enzyme is a critical factor in their therapeutic utility.[13] Some pyrimidine derivatives have also been shown to inhibit bacterial DNA gyrase , an enzyme that is crucial for DNA replication and repair.[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20] The broth microdilution method is a standard technique for determining MIC values.[20]
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).[20]
-
Serial Dilution of Compound: Prepare two-fold serial dilutions of the test pyrimidine derivative in a 96-well microtiter plate containing broth medium.[20]
-
Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).[20]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[20]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]
Structure-Activity Relationship (SAR) and Quantitative Data
The antimicrobial activity of pyrimidine derivatives is significantly influenced by the substituents on the ring. For example, in a series of 2,4,5,6-tetrasubstituted pyrimidines, compounds with specific substitutions demonstrated potent activity against Staphylococcus aureus, including biofilm inhibition.[18]
Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives against S. aureus [18]
| Compound | Substituents | MIC (µM) |
| 9e | R1=Phenyl, R2=4-Cl-Phenyl, R3=H, R4=Morpholino | 40 |
| 10d | R1=4-F-Phenyl, R2=4-Cl-Phenyl, R3=H, R4=Piperidino | 60 |
| 10e | R1=4-F-Phenyl, R2=4-Cl-Phenyl, R3=H, R4=Morpholino | 60 |
Antiviral Activity: Disrupting Viral Replication
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, effectively treating infections caused by a wide range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses.[21]
Mechanism of Action: Chain Termination of Viral Nucleic Acids
Antiviral pyrimidine nucleoside analogs act as chain terminators of viral DNA or RNA synthesis.[5][22] These compounds are phosphorylated within the host cell to their active triphosphate form.[6] They are then incorporated into the growing viral nucleic acid chain by viral polymerases.[6] Because these analogs often lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, their incorporation leads to the premature termination of the nucleic acid chain, thereby halting viral replication.[22]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[23]
Step-by-Step Methodology:
-
Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.[23]
-
Virus Infection: Infect the cell monolayers with a known amount of virus.[23]
-
Compound Treatment: After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test pyrimidine derivative.[23]
-
Incubation: Incubate the plates for several days to allow for plaque formation.[23]
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.[23]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.[24]
Structure-Activity Relationship (SAR) and Quantitative Data
The antiviral efficacy of pyrimidine nucleoside analogs is highly dependent on their structure, which affects their recognition by both viral and cellular kinases for activation, as well as their incorporation by viral polymerases.[25] Modifications to both the pyrimidine base and the sugar moiety can significantly impact antiviral activity and spectrum.[25]
Table 3: Antiviral Activity of Selected Pyrimidine Nucleoside Analogs [24][26]
| Compound | Virus | Cell Line | EC50 (µM) |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Vero | ~1-2 |
| Zidovudine (AZT) | Human Immunodeficiency Virus-1 (HIV-1) | PBM | 0.016 |
| Compound 47 | Influenza A (H1N1) | MDCK | 1.9 |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted pyrimidine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory pathway.[27][28]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes.[27] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[29] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation.[29] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[30] Certain pyrimidine derivatives have demonstrated high selectivity for COX-2.[10]
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits.[31]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the test compound, arachidonic acid (substrate), and the COX-1 or COX-2 enzyme according to the kit manufacturer's instructions.
-
Enzyme Inhibition: Incubate the enzyme with the test compound for a specified period to allow for binding.
-
Enzymatic Reaction: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set reaction time, measure the amount of prostaglandin E2 (PGE2) produced using a competitive EIA.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%.
Structure-Activity Relationship (SAR) and Quantitative Data
The selectivity of pyrimidine derivatives for COX-2 over COX-1 is a key aspect of their SAR. The presence of a benzenesulfonamide moiety is a common feature in many selective COX-2 inhibitors.[7]
Table 4: COX-2 Inhibitory Activity of Selected Pyrimidine-5-Carbonitrile Derivatives [7]
| Compound | Substituents | COX-2 IC50 (µM) |
| 3b | R=4-OCH3-Ph, R1=4-SO2NH2-Ph | 0.20 |
| 5b | R=4-Cl-Ph, R1=4-SO2NH2-Ph | 0.18 |
| 5d | R=4-F-Ph, R1=4-SO2NH2-Ph | 0.16 |
| Celecoxib | (Reference Drug) | 0.17 |
Central Nervous System (CNS) Activity: Modulating Neurotransmission
Substituted pyrimidine derivatives have shown potential for treating a variety of CNS disorders by interacting with key neurotransmitter receptors.[32]
Mechanism of Action: Targeting CNS Receptors
Pyrimidine derivatives have been found to modulate the activity of several important CNS receptors, including:
-
GABA-A Receptors: These are the primary inhibitory neurotransmitter receptors in the brain.[33] Positive allosteric modulators of GABA-A receptors, such as benzodiazepines, enhance the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[34] Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as positive allosteric modulators of GABA-A receptors.[12]
-
Serotonin (5-HT) Receptors: These receptors are involved in the regulation of mood, anxiety, and cognition.[35] Pyrimidine derivatives have been developed as ligands for various 5-HT receptor subtypes, including 5-HT1A and 5-HT7 receptors, suggesting their potential as antidepressants and anxiolytics.[19][36]
-
Adenosine Receptors: These receptors play a role in regulating sleep, anxiety, and neuronal excitability.[17] Pyrimidine derivatives have been identified as potent and selective antagonists of the A3 adenosine receptor, which may have therapeutic implications for various neurological and inflammatory conditions.[15][16]
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from transfected cell lines or animal brain tissue).
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand (a molecule known to bind to the receptor) and various concentrations of the unlabeled test pyrimidine derivative.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration.
-
Quantification of Radioactivity: Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated to represent the affinity of the compound for the receptor.
Structure-Activity Relationship (SAR) and Quantitative Data
The affinity of pyrimidine derivatives for CNS receptors is highly dependent on their substitution patterns. For example, in a series of[27]benzothieno[3,2-d]pyrimidine derivatives, the presence of a phenylpiperazine or benzylpiperazine moiety at the 2-position was crucial for high affinity to the 5-HT7 receptor.[35]
Table 5: Binding Affinity of Selected Pyrimidine Derivatives for CNS Receptors [35][36]
| Compound | Target Receptor | Ki (nM) |
| 6c | 5-HT1A | 7.0 |
| B2 | 5-HT7 | 9.08 |
| C1 | 5-HT7 | 0.85 |
Conclusion and Future Perspectives
Substituted pyrimidine derivatives represent a remarkably versatile class of compounds with a broad spectrum of biological activities. Their success in oncology, infectious diseases, and inflammation underscores the power of this privileged scaffold in drug discovery. The continued exploration of pyrimidine chemistry, coupled with a deeper understanding of the molecular mechanisms underlying their activity, will undoubtedly lead to the development of novel and more effective therapies for a wide range of human diseases. The ability to fine-tune the structure-activity relationships of pyrimidine derivatives will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the next generation of pyrimidine-based drugs.
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New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC - PubMed Central. Available at: [Link]
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Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC - PubMed Central. Available at: [Link] 15.[27]Benzothieno[3,2-d]pyrimidine derivatives as ligands for the serotonergic 5-HT7 receptor. Available at: [Link]
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potential therapeutic targets of pyrimidine-based compounds
An In-Depth Technical Guide to the Therapeutic Targets of Pyrimidine-Based Compounds
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, forming the structural backbone of essential biological molecules like DNA and RNA and a vast array of therapeutic agents.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for purines and engage in specific hydrogen bonding, have rendered it a "privileged scaffold" in drug discovery.[2] This guide provides an in-depth technical exploration of the key molecular targets of pyrimidine-based compounds across major therapeutic areas. We will dissect the mechanisms of action, present quantitative data for lead compounds, detail robust experimental protocols for target validation, and visualize the complex signaling pathways involved. This document is designed to serve as a practical resource for professionals engaged in the design and development of next-generation pyrimidine-based therapeutics.
Part 1: Targeting Protein Kinases in Oncology
The dysregulation of protein kinase signaling is a hallmark of cancer, driving uncontrolled cell growth, proliferation, and survival. Consequently, kinase inhibitors have become one of the most intensively pursued classes of anticancer drugs.[2] The pyrimidine scaffold is exceptionally well-suited for targeting the ATP-binding pocket of kinases, where its nitrogen atoms can mimic the hydrogen bonding interactions of the adenine base of ATP.[3]
Key Target: Epidermal Growth Factor Receptor (EGFR)
EGFR, a receptor tyrosine kinase, plays a critical role in cellular proliferation and differentiation.[4][5] In many cancers, including non-small-cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and tumor progression.[4][5] Pyrimidine-based inhibitors have revolutionized the treatment of EGFR-mutant cancers.
Mechanism of Action: First, second, and third-generation EGFR inhibitors leverage the pyrimidine core to achieve high-affinity binding within the kinase domain's ATP pocket. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge region" of the kinase, specifically with the backbone N-H of Met793.[6] This interaction anchors the inhibitor, allowing other parts of the molecule to make additional contacts, thereby blocking ATP binding and subsequent receptor autophosphorylation.[4] Irreversible inhibitors, such as Osimertinib, also incorporate a reactive group (e.g., acrylamide) that forms a covalent bond with a cysteine residue (Cys797) near the active site, leading to prolonged and potent inhibition.[6]
Signaling Pathway Visualization:
Caption: EGFR signaling cascade and the point of inhibition by pyrimidine-based drugs.
Quantitative Data: Representative EGFR Inhibitors
The development of pyrimidine-based EGFR inhibitors showcases a clear progression in potency and selectivity, particularly against resistance mutations like T790M.
| Compound | Generation | Target EGFR Status | Biochemical IC50 | Cellular IC50 (H1975) |
| Gefitinib | 1st | WT, L858R | ~2-37 nM | >5000 nM |
| Osimertinib | 3rd | L858R, T790M | ~1 nM | ~15 nM |
Data compiled from multiple sources.[4][7]
Experimental Protocol: HTRF® Kinase Assay for Inhibitor Profiling
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for quantifying kinase activity and inhibitor potency.[8] The rationale for its use lies in its high sensitivity, low background, and homogenous format (no wash steps), making it ideal for screening large compound libraries.[8]
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium cryptate-labeled anti-phospho-tyrosine antibody (donor) and Streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
Step-by-Step Methodology: [9][10]
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer. Keep on ice.
-
Dilute EGFR kinase to the desired working concentration (e.g., 2 nM) in 1X Kinase Buffer.
-
Dilute the biotinylated tyrosine kinase substrate peptide to its working concentration (e.g., 1 µM) in 1X Kinase Buffer.
-
Prepare a 4X ATP working solution (e.g., 40 µM for a final concentration of 10 µM) in 1X Kinase Buffer.
-
Prepare serial dilutions of the pyrimidine-based test compound in 100% DMSO, then dilute into 1X Kinase Buffer.
-
-
Kinase Reaction (384-well plate, 20 µL final volume):
-
Add 5 µL of the test compound dilution (or vehicle control) to each well.
-
Add 5 µL of the diluted EGFR enzyme.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 5 µL of the diluted substrate peptide.
-
Initiate the reaction by adding 5 µL of the 4X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection mix by diluting the anti-phospho-antibody-Europium and Streptavidin-XL665 in HTRF Detection Buffer.
-
Add 20 µL of the detection mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against inhibitor concentration to determine the IC50 value.
-
Part 2: Targeting Nucleotide Synthesis
Rapidly proliferating cells, including cancer cells, activated immune cells, and virus-infected cells, have a high demand for nucleotides to synthesize DNA and RNA.[11][12] The de novo pyrimidine biosynthesis pathway is therefore a critical metabolic chokepoint and an attractive therapeutic target.[13]
Key Target: Dihydroorotate Dehydrogenase (DHODH)
Human DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in de novo pyrimidine synthesis: the oxidation of dihydroorotate to orotate.[11][12][14] Inhibiting DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in highly dependent cells.[12][13] This mechanism provides a therapeutic window, as many normal cells can rely on the pyrimidine salvage pathway.
Mechanism of Action: DHODH inhibitors like Brequinar and Leflunomide are not pyrimidine analogs themselves but often feature scaffolds that bind within a hydrophobic tunnel leading to the ubiquinone binding site of the enzyme.[11][14] This binding physically blocks the electron acceptor (ubiquinone) from accessing the active site, thereby halting the catalytic cycle and the production of orotate.[11] The effectiveness of this strategy is validated by "uridine rescue" experiments, where the addition of exogenous uridine bypasses the enzymatic block and restores cell proliferation.
Pathway Visualization:
Caption: The de novo pyrimidine synthesis pathway highlighting the role of DHODH.
Quantitative Data: Representative DHODH Inhibitors
| Compound | Chemical Class | Target Species | IC50 | Therapeutic Area |
| Leflunomide | Isoxazole | Human | >100 µM* | Autoimmune |
| Teriflunomide | α-cyanoacrylamide | Human | 24.5 nM | Autoimmune |
| Brequinar | Biphenyl-carboxylate | Human | 2.1 nM | Cancer, Antiviral |
| BAY-2402234 | Pyridopyrimidine | Human | 0.42 nM | Cancer |
Leflunomide is a prodrug; its active metabolite is Teriflunomide. Data compiled from multiple sources.[15][16]
Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)
This spectrophotometric assay provides a direct measure of DHODH enzymatic activity. Its self-validating nature comes from the direct coupling of substrate oxidation to the measurable reduction of an artificial electron acceptor.
Principle: The assay measures the DHODH-catalyzed oxidation of L-dihydroorotate (DHO). In place of the natural electron acceptor ubiquinone, the assay uses 2,6-dichloroindophenol (DCIP), a colored indicator. As DHODH oxidizes DHO, it reduces DCIP, causing a measurable decrease in absorbance at 600 nm.[17]
Step-by-Step Methodology: [17]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Substrate (DHO): 10 mM stock in DMSO.
-
Electron Acceptor (DCIP): 2.5 mM stock in Assay Buffer.
-
Enzyme: Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM).
-
Inhibitor: Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure (96-well plate):
-
Add 2 µL of the inhibitor dilutions (or DMSO for control) to appropriate wells.
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a 10X Reaction Mix containing DHO and DCIP in Assay Buffer to achieve final concentrations of 500 µM and 200 µM, respectively.
-
Initiate the reaction by adding 20 µL of the 10X Reaction Mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate spectrophotometer.
-
Measure the absorbance at 600 nm kinetically (e.g., every 30 seconds for 15 minutes).
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value.
-
Part 3: Modulating Inflammatory Pathways
Chronic inflammation is a driver of numerous diseases, from autoimmune disorders to cancer. Pyrimidine derivatives have shown significant potential as anti-inflammatory agents by modulating key signaling pathways that control the expression of pro-inflammatory genes.[18]
Key Target Pathway: Nuclear Factor-κB (NF-κB)
The NF-κB signaling pathway is a central regulator of the immune and inflammatory response.[19] In its inactive state, the NF-κB dimer is held in the cytoplasm by an inhibitory protein, IκB.[20] Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a kinase cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[19][20] Pyrimidine-based compounds can suppress NF-κB activity, thereby reducing the production of these inflammatory mediators.
Pathway Visualization:
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[21] When evaluating anti-inflammatory or anticancer compounds, this assay is critical for determining the concentration at which a compound reduces cell viability (cytotoxicity) or inhibits proliferation.
Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living, metabolically active cells.[21][22] This enzymatic reaction produces insoluble purple formazan crystals. The crystals are then solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.[23]
Step-by-Step Methodology: [21][24]
-
Cell Seeding:
-
Harvest cells (e.g., THP-1 monocytes or a relevant cancer cell line) during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach (for adherent lines).
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine-based test compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC50 value.
-
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The Strategic Role of 6-Chloro-N-ethylpyrimidin-4-amine in Contemporary Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Powerhouse of Medicinal Chemistry
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 6-chloro-N-ethylpyrimidin-4-amine has emerged as a particularly valuable intermediate. Its strategic combination of a reactive chlorine atom and a modifiable ethylamino group provides a versatile platform for the synthesis of complex, biologically active molecules. This technical guide offers an in-depth exploration of the research surrounding 6-chloro-N-ethylpyrimidin-4-amine, from its synthesis and chemical properties to its critical applications in the development of targeted therapeutics, with a particular focus on kinase inhibitors. We will delve into the causality behind its synthetic utility and explore the structure-activity relationships that govern the biological effects of its derivatives.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of 6-chloro-N-ethylpyrimidin-4-amine is fundamental to its effective utilization in synthesis. While detailed experimental data is not always readily available in peer-reviewed literature, a combination of computational predictions and data from analogous compounds provides a reliable profile.
Table 1: Physicochemical Properties of 6-chloro-N-ethylpyrimidin-4-amine and Related Compounds
| Property | 6-chloro-N-ethylpyrimidin-4-amine (Predicted/Inferred) | 6-chloro-N-methylpyrimidin-4-amine[1] | 6-chloro-2-methylpyrimidin-4-amine[2] |
| Molecular Formula | C6H8ClN3 | C5H6ClN3 | C5H6ClN3 |
| Molecular Weight | 157.60 g/mol | 143.57 g/mol | 143.57 g/mol |
| Boiling Point | ~285 °C | 285.1 ± 20.0 °C | Not available |
| pKa | ~2.80 | 2.80 ± 0.10 | Not available |
| LogP | ~1.5 | 1.5 | 1.2 |
Note: Some data for 6-chloro-N-ethylpyrimidin-4-amine is inferred from closely related structures due to limited direct experimental values in published literature.
Spectroscopic Analysis:
The structural elucidation of 6-chloro-N-ethylpyrimidin-4-amine and its derivatives relies heavily on spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the pyrimidine ring proton, and a broad signal for the amine proton. The precise chemical shifts are influenced by the electronic environment of the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons of the pyrimidine ring and the aliphatic carbons of the ethyl group, confirming the molecular structure.
-
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Synthesis of 6-chloro-N-ethylpyrimidin-4-amine: A Nucleophilic Aromatic Substitution Approach
The most common and efficient synthesis of 6-chloro-N-ethylpyrimidin-4-amine involves a nucleophilic aromatic substitution (SNA r) reaction. This reaction leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two chlorine atoms in the starting material, 4,6-dichloropyrimidine.
Reaction Principle: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking one of the electron-deficient carbon atoms (C4 or C6) of the 4,6-dichloropyrimidine ring. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of a chloride ion restores the aromaticity of the pyrimidine ring, yielding the monosubstituted product. By controlling the stoichiometry of the reactants, selective monosubstitution can be favored over disubstitution.
Figure 1: General synthetic scheme for 6-chloro-N-ethylpyrimidin-4-amine.
Experimental Protocol: Synthesis of 6-chloro-N-ethylpyrimidin-4-amine
Materials:
-
4,6-Dichloropyrimidine
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
A suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol, or dimethylformamide (DMF))
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the solution.
-
Nucleophilic Addition: Cool the reaction mixture to a suitable temperature (e.g., 0 °C or room temperature, depending on the reactivity) and slowly add a solution of ethylamine (1.0-1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-chloro-N-ethylpyrimidin-4-amine.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can compete as a nucleophile, leading to the formation of hydroxypyrimidine byproducts.
-
Base: The base is crucial to neutralize the hydrochloric acid (HCl) that is formed during the reaction, preventing the protonation of the ethylamine nucleophile and driving the reaction to completion.
-
Controlled Addition of Ethylamine: Prevents a rapid exothermic reaction and minimizes the formation of the disubstituted byproduct.
The Role of 6-chloro-N-ethylpyrimidin-4-amine in Kinase Inhibitor Synthesis
The aminopyrimidine scaffold is a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors. This is because it can mimic the adenine core of ATP, the natural substrate for kinases, and form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. 6-chloro-N-ethylpyrimidin-4-amine serves as an excellent starting point for the synthesis of a diverse library of kinase inhibitors. The chlorine atom at the 6-position is a key functional handle that allows for further elaboration of the molecule through various cross-coupling reactions.
Figure 2: Synthetic utility of 6-chloro-N-ethylpyrimidin-4-amine in generating diverse kinase inhibitors.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the 6-chloro position with an aryl or heteroaryl boronic acid or ester. This is a powerful method for introducing a wide range of substituents to modulate the inhibitor's potency and selectivity.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the 6-chloro position with a primary or secondary amine. This is particularly useful for introducing functionalities that can form additional hydrogen bonds or interact with specific residues in the kinase active site.
-
Sonogashira Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between the 6-chloro position and a terminal alkyne, providing a linear and rigid linker to other parts of the inhibitor molecule.
Application in the Synthesis of CDK and EGFR Inhibitors:
While specific examples detailing the use of 6-chloro-N-ethylpyrimidin-4-amine are not prevalent in readily accessible literature, the strategic importance of the 4-amino-6-chloropyrimidine scaffold is well-documented in the synthesis of inhibitors for key cancer targets like Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). The general strategy involves the initial synthesis of the aminopyrimidine core, followed by the diversification at the 6-position to optimize biological activity.
For instance, in the development of CDK inhibitors, the N-ethylamino group at the 4-position can provide a crucial hydrogen bond interaction with the hinge region of the kinase, while a variety of aryl or heteroaryl groups introduced at the 6-position via Suzuki coupling can occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity. Similarly, in the design of EGFR inhibitors, the aminopyrimidine core serves as the primary anchor in the active site, with modifications at the 6-position being critical for targeting specific mutations and overcoming drug resistance.
Structure-Activity Relationship (SAR) Insights
Although a comprehensive SAR study specifically for derivatives of 6-chloro-N-ethylpyrimidin-4-amine is not available, general principles can be inferred from the broader class of aminopyrimidine-based inhibitors.
-
The 4-Amino Group: The N-ethylamino group is a key pharmacophoric feature. The nitrogen atom can act as a hydrogen bond donor, and the ethyl group can engage in van der Waals interactions within the active site. Modifications to the alkyl chain length or the introduction of cyclic amines can significantly impact binding affinity and selectivity.
-
The 6-Position: This position is the primary point of diversification. The nature of the substituent introduced at this position has a profound effect on the inhibitor's biological profile.
-
Aromatic and Heteroaromatic Rings: Often introduced via Suzuki coupling, these groups can occupy a hydrophobic pocket and their substitution pattern can be fine-tuned to optimize interactions with the kinase.
-
Amine Substituents: Introduced via Buchwald-Hartwig amination, these can provide additional hydrogen bonding opportunities and improve the physicochemical properties of the final compound.
-
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions must be taken when handling 6-chloro-N-ethylpyrimidin-4-amine. Based on data for analogous compounds, it should be considered harmful if swallowed and may cause skin and eye irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion and Future Perspectives
6-chloro-N-ethylpyrimidin-4-amine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 6-chloro position make it an ideal starting material for the construction of diverse libraries of compounds for drug discovery. Its primary application lies in the synthesis of kinase inhibitors, where the aminopyrimidine core provides a robust scaffold for targeting the ATP-binding site of these important enzymes.
Future research will likely focus on the development of novel and efficient methods for the diversification of the 6-position, as well as the exploration of new biological targets for aminopyrimidine-based compounds. The continued investigation of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and more potent therapeutic agents. As our understanding of the molecular basis of disease deepens, the strategic application of versatile building blocks like 6-chloro-N-ethylpyrimidin-4-amine will remain a critical component of successful drug development programs.
References
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PubChem. (n.d.). 6-chloro-N-methylpyrimidin-4-amine. Retrieved from [Link]
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ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]
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Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. ACS Omega, 5(12), 6563-6569. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
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Chemistry & Biology Interface. (2011). Dimethylamination of Halogenated Heterocycles with Dimethylformamide. 1(2), 161-176. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 135-176. Retrieved from [Link]
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MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E, 67(Pt 10), o2689. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6283. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE, 17(10), e0275948. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1106-1117. Retrieved from [Link]
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-
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A-Pillar of Prudence: A Technical Guide to the Safe Laboratory Handling of 6-chloro-N-ethylpyrimidin-4-amine
Abstract: This guide provides a comprehensive framework for the safe handling of 6-chloro-N-ethylpyrimidin-4-amine, a substituted chloropyrimidine of interest in synthetic and medicinal chemistry. Recognizing that novel or specialized reagents often lack extensive, publicly available safety data, this document establishes a risk-mitigation strategy rooted in the precautionary principle. We will detail a methodology for hazard assessment by chemical analogy, outline rigorous engineering and personal protective controls, and provide explicit protocols for routine handling, emergency response, and waste disposal. This guide is intended for researchers, chemists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety.
Introduction: The Challenge of Novel Reagents
The absence of specific data does not permit a relaxation of safety standards. Instead, it mandates a more stringent, principles-based approach to safety. This guide provides the necessary framework to handle 6-chloro-N-ethylpyrimidin-4-amine and other similarly under-documented research chemicals with the highest degree of caution, ensuring the protection of laboratory personnel and the environment.
Section 1: Hazard Assessment Through Chemical Analogy
In the absence of direct safety data for 6-chloro-N-ethylpyrimidin-4-amine, a prudent first step is to analyze the known hazards of structurally similar compounds. The core structure, a chloropyrimidine, and related substituted aminopyrimidines provide a basis for a conservative, initial hazard assessment.
Analog Compound Analysis: A closely related compound, 6-chloro-N-methylpyrimidin-4-amine (CAS 65766-32-7), offers valuable insight. According to notifications to the European Chemicals Agency (ECHA), this substance is classified with the following hazards[1][2]:
This GHS classification strongly suggests that 6-chloro-N-ethylpyrimidin-4-amine should be treated, at a minimum, as a compound that is harmful upon ingestion, a skin and eye irritant, a potential skin sensitizer, and a respiratory tract irritant. Other chlorinated pyrimidines exhibit similar hazard profiles, reinforcing this assessment[3][4][5].
Causality: The reactivity of the chloropyrimidine core is central to both its synthetic utility and its potential biological activity. The chlorine atom at the 6-position is an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions[6]. This reactivity can translate to interactions with biological nucleophiles (e.g., amino or thiol groups in proteins), which is a common mechanism for skin irritation, sensitization, and broader toxicity.
The following table summarizes the GHS hazard classifications for the analogous compound, which we will adopt as the minimum hazard profile for 6-chloro-N-ethylpyrimidin-4-amine.
| Hazard Class | GHS Hazard Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Warning | |
| Skin Irritation | H315 | Causes skin irritation | Warning | |
| Skin Sensitization | H317 | May cause an allergic skin reaction | Warning | |
| Serious Eye Irritation | H319 | Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Warning | |
| Data derived from structurally analogous 6-chloro-N-methylpyrimidin-4-amine[1][2]. GHS pictograms are standardized by the UN[7][8]. |
Section 2: Core Directive for Safe Handling
Based on the postulated hazards, a multi-layered safety protocol is mandatory. This protocol is designed to be a self-validating system, where each layer of protection minimizes the potential for exposure.
Engineering Controls: The Primary Barrier
All work involving 6-chloro-N-ethylpyrimidin-4-amine as a solid or in solution must be conducted within a properly functioning and certified chemical fume hood.
-
Rationale: A fume hood provides the primary barrier of protection by containing dusts, aerosols, and vapors, preventing inhalation exposure[9][10]. The negative pressure ensures that any potential release is exhausted away from the operator. Ensure eyewash stations and safety showers are located in close proximity to the workstation[9][10].
Personal Protective Equipment (PPE): The Secondary Barrier
A comprehensive PPE regimen is required at all times when handling this compound.
-
Hand Protection: Wear nitrile gloves. Given the potential for skin irritation and sensitization, consider double-gloving. Change gloves immediately if contamination is suspected[4][11].
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards[9][11].
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Ensure full coverage of legs and arms.
-
Respiratory Protection: For routine operations within a fume hood, additional respiratory protection is not typically required. However, if there is a potential for exceeding exposure limits or in an emergency situation (e.g., a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[9][10].
The following diagram illustrates the workflow for establishing safe handling protocols for a novel chemical.
Caption: Workflow for assessing and handling a chemical with limited safety data.
Section 3: Experimental Protocols
Adherence to strict, step-by-step procedures is critical to minimize exposure risk.
Weighing and Transferring (Solid)
-
Preparation: Don all required PPE. Ensure the analytical balance is inside the chemical fume hood or in a designated containment enclosure. Place a tared weigh boat on the balance.
-
Transfer: Carefully open the reagent container. Using a clean spatula, transfer the approximate amount of 6-chloro-N-ethylpyrimidin-4-amine to the weigh boat. Avoid generating dust. Close the primary container immediately.
-
Measurement: Record the exact weight.
-
Dissolution: If the next step is dissolution, place the weigh boat directly into the reaction vessel. Use a small amount of the chosen solvent to rinse any residual solid from the weigh boat into the vessel.
-
Cleanup: Wipe the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth. Dispose of the cloth and any contaminated items (e.g., gloves) into the designated solid hazardous waste container.
Handling Solutions
-
Containment: Always handle solutions of the compound within a fume hood. Use secondary containment (e.g., a tray or beaker) when transporting the solution within the lab.
-
Transfers: Use a pipette or a syringe for liquid transfers to avoid spills. Never pipette by mouth.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath connected to a temperature controller. Avoid open flames. Be aware that thermal decomposition may release hazardous gases like nitrogen oxides and hydrogen chloride gas[9][12].
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of the fume hood, evacuate the lab and contact the institutional safety office.
-
Contain: For small spills inside a fume hood, prevent the spread by enclosing the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).
-
Neutralize/Absorb: Cover the spill with the absorbent material.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container[9][13].
-
Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse if appropriate.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Caption: Logical flow diagram for laboratory spill response.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[9][11]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][11]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[3][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[10][11].
Section 5: Waste Disposal
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.
-
Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and solid product.
-
Liquid Waste (Halogenated): Unused solutions and solvent rinses containing the compound.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "6-chloro-N-ethylpyrimidin-4-amine," and the associated hazards (Irritant, Harmful).
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not pour any waste down the drain[3].
Conclusion
The responsible use of novel research chemicals like 6-chloro-N-ethylpyrimidin-4-amine is predicated on a conservative and proactive approach to safety. By understanding the potential hazards through analogy, implementing robust engineering and personal protective controls, and adhering strictly to established protocols for handling and emergencies, researchers can confidently and safely advance their scientific objectives. Always prioritize safety: if a procedure feels unsafe, stop and re-evaluate.
References
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MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
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PubChem. (n.d.). 6-chloro-N-methylpyrimidin-4-amine (CID 309479). Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 6-chloro-N-ethylpyrimidin-4-amine in Organic Solvents
Foreword: The Crucial Role of Solubility in Modern Drug Development
In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the issue of solubility. Poor solubility can lead to a cascade of problems, including unpredictable in vitro results, diminished in vivo bioavailability, and ultimately, the failure of a promising compound.[1] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of a key heterocyclic compound, 6-chloro-N-ethylpyrimidin-4-amine, in various organic solvents. As a compound with significant potential in medicinal chemistry, a thorough grasp of its solubility profile is paramount for its effective utilization in synthesis, purification, and formulation.
This document moves beyond a simple recitation of data. It is crafted to provide a holistic view, grounded in scientific principles and practical, field-proven methodologies. We will delve into the theoretical underpinnings of solubility, present a detailed, validated protocol for its determination, and discuss the interpretation of solubility data in the context of drug discovery and development.
Understanding the Molecular Landscape: Physicochemical Properties of 6-chloro-N-ethylpyrimidin-4-amine
Before we explore its behavior in different solvents, it is essential to understand the intrinsic properties of 6-chloro-N-ethylpyrimidin-4-amine.
| Property | Value | Source |
| Molecular Formula | C6H8ClN3 | PubChem |
| Molecular Weight | 157.60 g/mol | PubChem |
| Appearance | White to off-white solid (typical) | General knowledge |
| pKa (predicted) | 2.80 ± 0.10 | ChemicalBook[2] |
The presence of the pyrimidine ring, the chloro substituent, and the N-ethylamino group imparts a specific polarity and hydrogen bonding capability to the molecule. The nitrogen atoms in the pyrimidine ring and the secondary amine can act as hydrogen bond acceptors, while the amine proton can act as a hydrogen bond donor. These features are critical in determining the interaction of the molecule with different organic solvents.
Solubility Profile: A Quantitative Overview
The solubility of a compound is not an absolute value but is highly dependent on the nature of the solvent and the temperature. The following table presents a set of illustrative solubility data for 6-chloro-N-ethylpyrimidin-4-amine in a range of common organic solvents at ambient temperature (25 °C). This data provides a baseline for understanding its solubility spectrum, from polar protic to nonpolar aprotic solvents.
Disclaimer: The following data is illustrative and intended for educational purposes to demonstrate solubility trends. Actual experimental values may vary.
| Solvent | Solvent Type | Polarity Index | Solubility (g/L) at 25°C |
| Methanol | Polar Protic | 5.1 | 150 |
| Ethanol | Polar Protic | 4.3 | 95 |
| Isopropanol | Polar Protic | 3.9 | 50 |
| Acetone | Polar Aprotic | 5.1 | 200 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 80 |
| Dichloromethane | Polar Aprotic | 3.1 | 120 |
| Toluene | Nonpolar | 2.4 | 15 |
| Hexane | Nonpolar | 0.1 | <1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | >300 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | >300 |
Interpreting the Data:
The illustrative data highlights a clear trend: 6-chloro-N-ethylpyrimidin-4-amine exhibits high solubility in polar aprotic solvents like DMSO, DMF, and acetone.[3][4] This is attributable to the strong dipole-dipole interactions between the polar functionalities of the solute and the solvent. Its solubility is also significant in polar protic solvents like methanol and ethanol, where hydrogen bonding plays a crucial role. Conversely, the solubility is markedly lower in nonpolar solvents such as toluene and hexane, which lack the ability to form strong interactions with the polar solute.
The Gold Standard: A Validated Protocol for Solubility Determination
To ensure the accuracy and reproducibility of solubility data, a robust experimental protocol is essential. The equilibrium shake-flask method is widely regarded as the 'gold standard' for determining thermodynamic solubility.[3][5] This method, coupled with a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC), provides reliable and accurate results.
Experimental Workflow: Shake-Flask Method with HPLC Analysis
The following diagram illustrates the key steps in the determination of the solubility of 6-chloro-N-ethylpyrimidin-4-amine.
Sources
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The Chloro Group at the 6-Position: A Gateway to Molecular Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among the myriad of reactive handles available to the synthetic chemist, the chloro group, particularly when positioned at the 6-position of electron-deficient aromatic systems like purines and quinolines, stands out as a versatile and highly reactive linchpin. This guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced reactivity of this seemingly simple substituent. We will explore the fundamental principles that govern its behavior and provide a detailed examination of the key synthetic transformations that leverage its synthetic potential. By moving beyond a mere recitation of protocols, this document aims to provide a deeper understanding of the causality behind experimental choices, thereby empowering the reader to rationally design and execute synthetic strategies for the creation of novel molecular entities.
The Electronic Landscape of the 6-Chloro Position: A Tale of Two Rings
The reactivity of the chloro group at the 6-position is intrinsically linked to the electronic nature of the aromatic or heteroaromatic core to which it is attached. Two of the most extensively studied and pharmaceutically relevant scaffolds in this context are the purine and quinoline ring systems.
Purines: The purine core, a fusion of pyrimidine and imidazole rings, is inherently electron-deficient due to the presence of four nitrogen atoms. This electron deficiency is particularly pronounced at the C6 position, rendering the attached chloro group susceptible to nucleophilic attack. The lone pairs on the nitrogen atoms can effectively stabilize the negative charge that develops in the transition state of nucleophilic aromatic substitution (SNAr) reactions, a key pathway for the functionalization of this position.[1][2]
Quinolines: In the quinoline ring system, a fusion of a benzene and a pyridine ring, the chloro group at the 6-position resides on the carbocyclic (benzene) portion.[3] While the pyridine ring is electron-deficient due to the electronegative nitrogen atom, its influence on the 6-position is less direct compared to the purine system. Consequently, the 6-chloroquinoline is generally less reactive towards nucleophilic aromatic substitution than 6-chloropurine under similar conditions.[3] However, the C-Cl bond is still sufficiently polarized to participate in a wide range of transition metal-catalyzed cross-coupling reactions.
The following diagram illustrates the general electronic characteristics of the 6-chloro position in purine and quinoline scaffolds.
Caption: Electronic influence on the 6-chloro position.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The SNAr reaction is a cornerstone for the derivatization of the 6-chloro position, particularly in the purine series. This two-step addition-elimination mechanism proceeds through a high-energy intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction.[1][4] In purines, the ring nitrogens fulfill this role effectively.
The general mechanism for the SNAr reaction at the 6-position of a purine is depicted below:
Caption: Generalized SNAr mechanism at the 6-position.
Factors Influencing SNAr Reactivity
Several factors dictate the facility of SNAr reactions at the 6-chloro position:
-
Nature of the Nucleophile: Stronger nucleophiles generally react faster. For instance, thiols are significantly more reactive than amines or alcohols at neutral pH.[5]
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. Microwave irradiation has been shown to significantly accelerate these reactions.[6]
-
Acid Catalysis: In the case of weakly basic nucleophiles like anilines, the reaction can be autocatalytic due to the formation of HCl. The addition of a strong acid like trifluoroacetic acid (TFA) can eliminate induction periods and increase the reaction rate by protonating a ring nitrogen (predominantly N7), which further increases the electrophilicity of the C6 position.[7]
Experimental Protocols for SNAr Reactions
Protocol 2.2.1: Synthesis of 6-Alkoxypurines
This protocol describes the synthesis of 6-alkoxy purine analogs, which are of interest for their potential as cell type-selective apoptotic inducers.[8]
Step-by-Step Methodology:
-
To a stirred solution of the appropriate alcohol (as solvent or in a suitable high-boiling solvent like DMF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Add the 6-chloropurine derivative (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2.2.2: Synthesis of 6-Aminopurines with Acid Catalysis
This protocol is adapted for the reaction of 6-chloropurines with weakly nucleophilic anilines, employing acid catalysis to enhance the reaction rate.[7][9]
Step-by-Step Methodology:
-
Dissolve the 6-chloropurine derivative (1.0 equivalent) and the aniline (5.0 equivalents) in acetonitrile.
-
Add trifluoroacetic acid (2.0 equivalents) to the mixture.
-
Heat the reaction mixture at 50 °C and monitor its progress by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired 6-anilinopurine.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
While SNAr reactions are excellent for introducing heteroatom nucleophiles, the formation of carbon-carbon and carbon-nitrogen bonds often requires the use of transition metal catalysis. The 6-chloro group is a competent coupling partner in a variety of palladium-catalyzed reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck reactions.
The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for the synthesis of biaryl and vinyl-substituted heterocycles.[10][11] The reaction is valued for its mild conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.
Protocol 3.1.1: Suzuki-Miyaura Coupling of an Unprotected 6-Chloropurine Nucleoside
This protocol details the Suzuki-Miyaura coupling of unprotected 6-chloropurine ribonucleoside in an aqueous medium, highlighting the "green" chemistry aspects of modern synthetic methods.[4]
Step-by-Step Methodology:
-
In a reaction vessel, combine the 6-chloropurine nucleoside (1.0 equivalent), the arylboronic acid (1.5 equivalents), and potassium carbonate (2.5 equivalents).
-
Add a solution of sodium tetrachloropalladate(II) (Na₂PdCl₄, 0.25-2 mol %) and the water-soluble phosphine ligand cataCXium F sulf (0.5-4 mol %) in water or a mixture of n-butanol and water.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture at the desired temperature (typically 80-100 °C) until the starting material is consumed, as monitored by HPLC.
-
Cool the reaction to room temperature and, if necessary, filter to remove any insoluble material.
-
Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the product by filtration, wash with water, and dry under vacuum.
Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Strategy
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[12][13] This reaction has largely replaced harsher classical methods for the synthesis of arylamines and has found wide application in pharmaceutical synthesis.
Protocol 3.2.1: Buchwald-Hartwig Amination of 6-Chloroquinoline
This protocol describes the amination of 6-chloroquinoline, a key intermediate in the synthesis of various biologically active compounds.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %), the phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol %), and the base (e.g., cesium carbonate or sodium tert-butoxide, 1.5-2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add 6-chloroquinoline (1.0 equivalent) and the amine (1.2-1.5 equivalents) followed by the anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by GC-MS or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Other Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the 6-chloro group extends to other important palladium-catalyzed transformations:
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing access to 6-alkynylpurines and -quinolines.[14] The reaction is typically cocatalyzed by a copper(I) salt, although copper-free conditions have been developed.[4]
-
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide.[15][16] While a highly versatile reaction, the toxicity of the organotin reagents is a significant drawback.
-
Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide to form a substituted alkene.[17][18] This reaction is a powerful method for the vinylation of the 6-position.
Comparative Reactivity and Strategic Considerations
The choice of synthetic strategy for the functionalization of the 6-chloro position depends on several factors, including the desired final product, the nature of the substrate, and the tolerance of other functional groups present in the molecule.
| Reaction Type | Coupling Partner | Key Features & Considerations | Typical Yields |
| SNAr | Amines, Alcohols, Thiols | Excellent for heteroatom nucleophiles; reactivity enhanced in electron-deficient systems like purines; can be acid-catalyzed. | Good to Excellent |
| Suzuki-Miyaura | Organoboron Reagents | Mild conditions; broad functional group tolerance; low toxicity of reagents; ideal for C-C bond formation. | Good to Excellent |
| Buchwald-Hartwig | Amines | A premier method for C-N bond formation; requires careful selection of ligand and base. | Good to Excellent |
| Sonogashira | Terminal Alkynes | Provides access to alkynyl-substituted heterocycles; often requires a copper co-catalyst. | Moderate to Good |
| Stille | Organotin Reagents | Highly versatile but limited by the toxicity of tin compounds. | Good to Excellent |
| Heck | Alkenes | Useful for the introduction of vinyl groups. | Moderate to Good |
Causality in Experimental Choices:
-
Choice of Catalyst System: For Suzuki-Miyaura and Buchwald-Hartwig reactions, the choice of phosphine ligand is critical. Electron-rich, sterically bulky ligands often promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times, especially with less reactive aryl chlorides.[19]
-
Influence of Protecting Groups: In nucleoside chemistry, the choice of protecting groups for the sugar moiety can influence the reactivity of the 6-chloro group. Bulky protecting groups can sterically hinder the approach of reagents to the C6 position. Moreover, the electronic nature of the protecting groups can have a subtle effect on the electron density of the purine ring.[20]
-
Solvent Selection: The choice of solvent is crucial for both SNAr and cross-coupling reactions. For SNAr, polar aprotic solvents are preferred. For cross-coupling reactions, solvents like toluene, dioxane, and DMF are common, and the choice can affect the solubility of the catalyst and reagents, as well as the reaction temperature.
Conclusion
The chloro group at the 6-position of purines, quinolines, and related heterocyclic systems is a powerful and versatile synthetic handle. A thorough understanding of the electronic factors that govern its reactivity, coupled with a knowledge of the major reaction classes for its transformation, provides the synthetic chemist with a robust toolkit for the generation of molecular diversity. From the classical SNAr reaction to the more modern palladium-catalyzed cross-coupling methodologies, the 6-chloro group serves as a reliable gateway to a vast array of functionalized molecules with potential applications in drug discovery and materials science. By carefully considering the interplay of substrate, reagent, catalyst, and reaction conditions, researchers can effectively harness the reactivity of this important functional group to achieve their synthetic goals.
References
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Robins, M. J., et al. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society, 129(20), 6413-6423. [Link]
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Liu, J., Janeba, Z., & Robins, M. J. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters, 6(17), 2917-2919. [Link]
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González-Gironès, M., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(10), e2100095. [Link]
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Plenio, H., & Pschierer, J. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Organic Letters, 11(13), 2940-2943. [Link]
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Liu, J. (2004). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. [Link]
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Qu, G., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Organic & Biomolecular Chemistry, 8(20), 4567-4570. [Link]
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Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
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Kumar, A., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry, 20(33), 6569-6573. [Link]
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Guo, H., et al. (2011). Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. Organic & Biomolecular Chemistry, 9(6), 2065-2068. [Link]
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Miyasaka, T., Suemune, H., & Arakawa, K. (1977). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Chemical & Pharmaceutical Bulletin, 25(10), 2617-2624. [Link]
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Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(24), 9586-9592. [Link]
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Gray, N. S., et al. (2003). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. Molecular Diversity, 6(1), 43-53. [Link]
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Hu, Y. L., Liu, X., & Lu, M. (2019). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 63(2), 1-10. [Link]
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Walsh, B. T., & Wolfenden, R. (1967). Kinetics of Nucleophilic Substitution on 6-Chloropurine Ribonucleoside in Aqueous Solution. Journal of the American Chemical Society, 89(24), 6221-6225. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
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Wikipedia. (2023). Stille reaction. [Link]
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Wikipedia. (2023). Heck reaction. [Link]
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Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. [Link]
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NROChemistry. (n.d.). Stille Coupling. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Hocek, M., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry, 43(10), 1817-1825. [Link]
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Lakshman, M. K., et al. (2008). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. The Journal of Organic Chemistry, 73(23), 9225-9234. [Link]
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Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473. [Link]
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An In-depth Technical Guide to the Fundamental Reactions of N-ethylpyrimidin-4-amine
Abstract
N-ethylpyrimidin-4-amine is a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. Understanding its fundamental reactivity is paramount for the rational design and synthesis of novel derivatives with tailored properties. This technical guide provides a comprehensive overview of the core reactions of N-ethylpyrimidin-4-amine, offering insights into the underlying principles and practical execution of key transformations. We will explore electrophilic and nucleophilic substitution reactions, metal-catalyzed cross-coupling, and functional group manipulations, providing detailed experimental protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The N-ethylpyrimidin-4-amine Core
The pyrimidine ring is a foundational motif in numerous biologically active compounds, including nucleic acids.[1] The introduction of an N-ethylamino substituent at the 4-position significantly influences the electronic properties and reactivity of the pyrimidine core. The amino group is a powerful activating group, directing electrophilic attack and influencing the susceptibility of the ring to nucleophilic substitution.[2] This guide will delve into the practical aspects of manipulating this versatile scaffold.
Synthesis of N-ethylpyrimidin-4-amine
The most common and direct route to N-ethylpyrimidin-4-amine involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyrimidine, typically 4-chloropyrimidine, with ethylamine.
Experimental Protocol: Synthesis of N-ethylpyrimidin-4-amine
-
Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add ethylamine (2.1 eq).[3]
-
Base: The excess ethylamine can act as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (1.2 eq) can be added.[3]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (reflux) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure N-ethylpyrimidin-4-amine.
Key Reactions of the N-ethylpyrimidin-4-amine Scaffold
The reactivity of N-ethylpyrimidin-4-amine is dictated by the interplay of the electron-donating amino group and the electron-deficient pyrimidine ring.
Electrophilic Aromatic Substitution
The -NH-ethyl group is a potent activating and ortho-, para- directing group.[2] In the case of N-ethylpyrimidin-4-amine, the positions ortho to the amino group are the C5 and C6 carbons of the pyrimidine ring. Therefore, electrophilic substitution is expected to occur preferentially at these positions.
Halogenation, such as bromination, can be achieved using mild electrophilic halogenating agents.
-
Mechanism: The reaction proceeds via the typical electrophilic aromatic substitution mechanism where the pyrimidine ring acts as the nucleophile attacking the electrophilic halogen source. The amino group stabilizes the resulting cationic intermediate (sigma complex).
-
Causality in Experimental Choices: The choice of a mild halogenating agent like N-bromosuccinimide (NBS) is crucial to avoid over-halogenation and potential side reactions due to the high reactivity of the activated pyrimidine ring.
-
Reaction Setup: Dissolve N-ethylpyrimidin-4-amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at 0 °C to control the reaction exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While the amino group activates the ring towards electrophilic attack, the pyrimidine ring itself is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. The general order of reactivity for nucleophilic substitution on pyrimidines is C4/C6 > C2 >> C5.[4] In N-ethylpyrimidin-4-amine, further substitution would likely require prior modification to introduce a leaving group at a reactive position. For instance, if we start with a di-substituted pyrimidine like 4-amino-6-chloropyrimidine, the remaining chloro group can be displaced.
Caption: Sequential SNAr on a dichloropyrimidine scaffold.
Metal-Catalyzed Cross-Coupling Reactions
To introduce carbon-carbon or carbon-heteroatom bonds at specific positions, metal-catalyzed cross-coupling reactions are indispensable tools. This typically requires prior halogenation of the N-ethylpyrimidin-4-amine scaffold.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.[5]
-
Reaction Setup: In a reaction vessel, combine 5-bromo-N-ethylpyrimidin-4-amine (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (typically 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 eq).
-
Solvent: Use a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling a halide with an amine in the presence of a palladium catalyst.[6] This is particularly useful for introducing a second, different amino group onto the pyrimidine ring.
Caption: Palladium-catalyzed cross-coupling reactions.
Functional Group Transformations of the Ethylamino Side Chain
The N-ethylamino group itself can be a site for further chemical modification.
The secondary amine of the ethylamino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.
-
Reaction Setup: Dissolve N-ethylpyrimidin-4-amine (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent like DCM or THF.
-
Reagent Addition: Cool the solution to 0 °C and add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash, dry, and concentrate. Purify the crude product by chromatography or recrystallization.
Data Summary
| Reaction Type | Reagents | Product Type | Typical Yields | Reference |
| Synthesis (SNAr) | 4,6-Dichloropyrimidine, Ethylamine | N-ethyl-6-chloropyrimidin-4-amine | Good to Excellent | [3] |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-N-ethylpyrimidin-4-amine | Moderate to Good | [2] |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-N-ethylpyrimidin-4-amine | Moderate to Good | [5][6] |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N5-substituted diamine | Moderate to Good | [6][7] |
| Acylation | Acyl chloride/anhydride, Base | N-acyl-N-ethylpyrimidin-4-amine | Good to Excellent | [2] |
Conclusion
N-ethylpyrimidin-4-amine is a versatile building block whose reactivity can be precisely controlled to access a diverse range of derivatives. A thorough understanding of its fundamental reactions, including electrophilic and nucleophilic substitutions, and modern cross-coupling methodologies, is essential for leveraging its full potential in drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to explore the rich chemistry of this important heterocyclic scaffold.
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The Pyrimidine Scaffold: A Cornerstone in the Discovery of Novel Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its inherent ability to engage in various biological interactions, coupled with its synthetic tractability, has made it a focal point in the quest for novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and development of bioactive molecules centered around the pyrimidine scaffold. We will delve into the intricacies of synthetic chemistry, biological evaluation, and lead optimization, offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors. This guide is designed to be a self-validating system, where the rationale behind each experimental choice is elucidated, ensuring a deep understanding of the underlying principles.
The Significance of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably as a core component of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[3][4] This inherent biological relevance allows pyrimidine derivatives to readily interact with various biomolecules, including enzymes and receptors, making them ideal candidates for drug design.[1]
The versatility of the pyrimidine scaffold is evident in the diverse range of pharmacological activities exhibited by its derivatives, including:
-
Anticancer: Targeting various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[5][6][7]
-
Antimicrobial: Exhibiting antibacterial and antifungal properties.[2]
-
Anti-inflammatory: Modulating inflammatory pathways.[2]
-
Antiviral: Including activity against HIV.[2]
-
Central Nervous System (CNS) activity: Acting as sedatives and hypnotics.[5]
The success of pyrimidine-based drugs is underscored by the number of FDA-approved therapeutics, such as Imatinib (Gleevec®) for chronic myeloid leukemia and Palbociclib (Ibrance®) for breast cancer, which have revolutionized their respective treatment landscapes.[4][6][8]
Synthetic Strategies for Building Diverse Pyrimidine Libraries
The creation of a diverse library of pyrimidine derivatives is the foundational step in any screening campaign. The choice of synthetic route is dictated by the desired substitution pattern and the need for efficient and scalable reactions.
The Biginelli Reaction: A Classic Multicomponent Approach
The Biginelli reaction, a one-pot three-component condensation, remains a cornerstone for the synthesis of dihydropyrimidinones.[9][10] This acid-catalyzed reaction of an aldehyde, a β-ketoester, and urea (or thiourea) offers a straightforward and atom-economical route to a variety of functionalized pyrimidine cores.[10][11]
Materials:
-
Aryl aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., HCl, Yb(OTf)₃) (catalytic amount)
-
Solvent (e.g., ethanol or solvent-free)
Procedure:
-
Combine the aryl aldehyde, β-ketoester, and urea/thiourea in a round-bottom flask.
-
Add the catalyst. For solvent-free conditions, gently grind the solids together.
-
Heat the reaction mixture (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Add cold water or ethanol to the residue to precipitate the product.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
The mechanism of the Biginelli reaction is believed to proceed through the initial formation of an acyl-iminium ion intermediate from the aldehyde and urea, which then undergoes a nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration.[10]
Functionalization of the Pyrimidine Core
To explore the structure-activity relationship (SAR), the synthesized pyrimidine core must be further functionalized at various positions. Common strategies include:
-
Suzuki and Stille Couplings: For introducing aryl or heteroaryl groups at halogenated positions.
-
Buchwald-Hartwig Amination: For the introduction of primary or secondary amines.
-
Nucleophilic Aromatic Substitution (SNAr): A versatile method for introducing a wide range of nucleophiles.[12]
Biological Evaluation of Pyrimidine Derivatives
Once a library of pyrimidine compounds has been synthesized, the next critical step is to assess their biological activity. This is typically achieved through a hierarchical screening cascade, starting with high-throughput screening to identify initial "hits," followed by more detailed in vitro and cell-based assays to confirm activity and elucidate the mechanism of action.
High-Throughput Screening (HTS) of Pyrimidine Libraries
HTS allows for the rapid screening of large compound libraries against a specific biological target.[13][14] The choice of assay format is crucial and depends on the target class. For kinase inhibitors, a common HTS assay is the ADP-Glo™ Kinase Assay.
Materials:
-
384-well plates
-
Recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate
-
ATP
-
Pyrimidine compound library (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 25 nL) of each compound from the library into the wells of a 384-well plate.
-
Reagent Addition: Add the kinase, substrate, and ATP to the wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Identify "hits" as compounds that significantly reduce the luminescent signal compared to controls.
In Vitro Kinase Inhibition Assays
Hits identified from HTS are further characterized in more detailed in vitro kinase inhibition assays to determine their potency (IC50 value).
Materials:
-
Recombinant human EGFR enzyme
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (often radiolabeled with ³²P or ³³P, or using a non-radioactive method like ADP-Glo™)
-
Test compounds (serially diluted)
-
Kinase buffer
-
96-well filter plates or other appropriate assay plates
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and substrate.
-
Add serial dilutions of the test compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][15]
Cell-Based Assays for Anticancer Activity
To assess the effect of the compounds on cancer cells, cell-based assays are essential. The MTT assay is a widely used colorimetric assay to measure cell viability.[5][16]
Materials:
-
Cancer cell line (e.g., A549 for lung cancer)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.[17][18]
Lead Optimization: Refining Hits into Drug Candidates
Initial hits from screening often require further optimization to improve their potency, selectivity, and pharmacokinetic properties. This iterative process involves chemical synthesis and biological testing guided by structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity.[12][19][20] For pyrimidine-based inhibitors, key areas for modification include the substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring.
Table 1: Example of SAR Data for a Series of 2,4-Disubstituted Pyrimidine Kinase Inhibitors
| Compound | R1 (Position 2) | R2 (Position 4) | Kinase IC50 (nM) | Cell Viability GI50 (µM) |
| Lead | -NH-Ph | -Cl | 500 | 10 |
| 1a | -NH-Ph(4-F) | -Cl | 250 | 5 |
| 1b | -NH-Ph(3-Cl) | -Cl | 100 | 2 |
| 2a | -NH-Ph | -NH-cPr | 750 | >20 |
| 2b | -NH-Ph(3-Cl) | -NH-cPr | 50 | 0.8 |
This is a representative table. Actual data would be generated from experimental results.
Computational Drug Design
Computational methods play a crucial role in modern drug discovery by guiding the design of new analogs with improved properties.
-
Target Selection and Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it for docking studies.
-
Ligand Preparation: Create a 3D model of the pyrimidine lead compound and minimize its energy.
-
Molecular Docking: Dock the lead compound into the active site of the target protein to predict its binding mode and identify key interactions.[21][22]
-
Virtual Screening: Screen a virtual library of pyrimidine derivatives against the target to identify compounds with potentially improved binding affinity.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key interactions observed in the docked poses of active compounds.
-
ADME/Tox Prediction: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds.[8][23][24]
Advanced Lead Optimization Strategies
-
Scaffold Hopping: Replacing the pyrimidine core with a different, but structurally related, heterocyclic system to explore new chemical space and potentially improve properties.[1][3][25]
-
Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters.[26][27][28]
Case Studies: From Bench to Bedside
The successful development of pyrimidine-based drugs provides valuable lessons for researchers.
Imatinib (Gleevec®): A Paradigm of Targeted Therapy
The development of Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized the treatment of chronic myeloid leukemia (CML).[4][27][29] Its discovery was a landmark achievement in rational drug design, specifically targeting the Bcr-Abl tyrosine kinase.[3] The initial lead compound was identified through high-throughput screening and subsequent optimization of the 2-phenylaminopyrimidine scaffold led to the identification of Imatinib with high potency and selectivity.[4]
Palbociclib (Ibrance®): A First-in-Class CDK4/6 Inhibitor
Palbociclib, a pyrido[2,3-d]pyrimidine derivative, was the first CDK4/6 inhibitor to receive FDA approval for the treatment of HR-positive, HER2-negative advanced breast cancer.[2][6][25][30] Its discovery involved extensive SAR studies around the pyridopyrimidine core to achieve high selectivity for CDK4 and CDK6 over other kinases.[6]
Future Directions and Conclusion
The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Future efforts will likely focus on:
-
Targeting Novel Biological Pathways: Exploring the potential of pyrimidine derivatives against new and challenging disease targets.
-
Developing More Selective Inhibitors: Fine-tuning the pyrimidine scaffold to achieve higher selectivity and reduce off-target effects.
-
Improving Drug Delivery and Bioavailability: Employing innovative formulation strategies and prodrug approaches to enhance the pharmacokinetic profiles of pyrimidine-based drug candidates.[9][13][31][32]
Visualizations
Diagrams
Caption: A generalized workflow for pyrimidine-based drug discovery.
Caption: EGFR signaling pathway and the point of inhibition by a pyrimidine derivative.
Caption: The logical relationship in a Structure-Activity Relationship (SAR) study.
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- 26. Palbociclib as an Antitumor Drug: A License to Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of 6-chloro-N-ethylpyrimidin-4-amine: Synthesis, SAR, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in drug discovery. Compounds built around the pyrimidine core exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide focuses on a specific, synthetically versatile member of this family: 6-chloro-N-ethylpyrimidin-4-amine. The presence of a reactive chlorine atom and a modifiable amino group makes this compound an excellent starting point for the development of novel therapeutic agents. By systematically exploring its structural analogs, researchers can fine-tune its physicochemical properties and biological activity to develop potent and selective drug candidates. This document will serve as a technical guide to the synthesis, structure-activity relationships (SAR), and biological significance of these analogs, with a particular focus on their potential as anticancer agents.
The Core Scaffold: 6-chloro-N-ethylpyrimidin-4-amine
6-chloro-N-ethylpyrimidin-4-amine is a substituted pyrimidine characterized by a chlorine atom at the 6-position and an ethylamino group at the 4-position. The chlorine atom is a good leaving group, making the C6 position susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing structural diversity. The ethylamino group provides a vector for exploring the impact of N-alkylation on biological activity.
Synthesis of 6-chloro-N-ethylpyrimidin-4-amine
The synthesis of 6-chloro-N-ethylpyrimidin-4-amine typically starts from the commercially available 4,6-dihydroxypyrimidine. This precursor is first chlorinated to 4,6-dichloropyrimidine, which then undergoes a selective nucleophilic substitution with ethylamine.
Experimental Protocol: Synthesis of 6-chloro-N-ethylpyrimidin-4-amine
Step 1: Synthesis of 4,6-dichloropyrimidine
-
To a stirred solution of 4,6-dihydroxypyrimidine (1 equiv.) in phosphorus oxychloride (POCl3, 3-5 equiv.), add a catalytic amount of a tertiary amine such as N,N-dimethylaniline (0.1 equiv.).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 4,6-dichloropyrimidine.
Step 2: Synthesis of 6-chloro-N-ethylpyrimidin-4-amine
-
Dissolve 4,6-dichloropyrimidine (1 equiv.) in a suitable solvent such as ethanol or isopropanol.
-
Add ethylamine (1.1 equiv.) and a base such as triethylamine (1.2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure 6-chloro-N-ethylpyrimidin-4-amine.
Design, Synthesis, and SAR of Structural Analogs
The 6-chloro-N-ethylpyrimidin-4-amine scaffold offers multiple positions for structural modification to explore the structure-activity relationship (SAR) and optimize for desired biological activity. The primary points of modification are the C2, C5, and C6 positions of the pyrimidine ring, and the N-ethyl group at the C4 position.
Modifications at the C6 Position
The chlorine at the C6 position is the most common site for modification via nucleophilic aromatic substitution. A wide range of nucleophiles can be employed to displace the chloride, including amines, alcohols, and thiols.
-
Amination: Reaction with various primary and secondary amines introduces diverse substituents. For instance, introducing a piperazine moiety can improve solubility and provide a handle for further derivatization. Structure-activity relationship studies on triaminopyrimidines have shown that alkyl and aryl groups linked to a piperazine at this position are well-tolerated, with some analogs exhibiting IC50 values in the low nanomolar range against caspase-1.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can introduce ether linkages. These modifications can modulate the lipophilicity and hydrogen bonding capacity of the molecule.
-
Thiolation: Reaction with thiols leads to thioether derivatives, which have also been explored for various biological activities.
Modifications at the C4-amino Group
The N-ethyl group can be varied to explore the impact of the size, lipophilicity, and electronic properties of this substituent on target engagement.
-
Alkyl Chain Variation: Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, cyclopropyl) can probe the steric tolerance of the binding pocket.
-
Introduction of Functional Groups: Incorporating polar functional groups (e.g., hydroxyl, ether) into the alkyl chain can enhance solubility and provide additional hydrogen bonding interactions.
-
Aromatic Substituents: Replacing the ethyl group with aryl or heteroaryl rings can introduce potential π-π stacking interactions with the target protein.
Modifications at the C2 and C5 Positions
While the C6 and C4 positions are most readily modified from 6-chloro-N-ethylpyrimidin-4-amine, derivatization at C2 and C5 is also crucial for a comprehensive SAR exploration. This often requires starting from a different pyrimidine precursor.
-
C2 Position: Introduction of small alkyl or aryl groups at the C2 position can influence the electronic properties of the pyrimidine ring and provide additional steric bulk.
-
C5 Position: Substitution at the C5 position with electron-withdrawing groups like nitro or halogens can enhance the reactivity of the C6 position towards nucleophilic attack. Conversely, electron-donating groups can decrease this reactivity.
Biological Significance and Mechanisms of Action
Substituted pyrimidines are well-represented among clinically approved drugs, particularly in oncology.[3] Many pyrimidine-based anticancer agents function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[3][4]
Targeting the EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, promoting uncontrolled cell division.[6][7] Small molecule inhibitors that compete with ATP for the kinase domain's binding site are a major class of EGFR-targeted therapies. Many of these inhibitors feature a pyrimidine core that mimics the adenine ring of ATP.
Experimental Protocols
Synthesis of a Representative Analog: N-benzyl-6-(morpholino)pyrimidin-4-amine
This protocol describes the synthesis of a representative analog where the ethyl group is replaced by a benzyl group and the C6-chloro is substituted with morpholine.
Step 1: Synthesis of N-benzyl-6-chloropyrimidin-4-amine
-
Follow the procedure for the synthesis of 6-chloro-N-ethylpyrimidin-4-amine (Step 2), but substitute ethylamine with benzylamine (1.1 equiv.).
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield N-benzyl-6-chloropyrimidin-4-amine.
Step 2: Synthesis of N-benzyl-6-(morpholino)pyrimidin-4-amine
-
In a sealed tube, dissolve N-benzyl-6-chloropyrimidin-4-amine (1 equiv.) in n-butanol.
-
Add morpholine (1.5 equiv.) and N,N-diisopropylethylamine (DIPEA, 2 equiv.).
-
Heat the mixture at 120 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, dichloromethane/methanol 95:5) to obtain the final product.
Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase can be gradually increased (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system) to elute compounds with higher polarity.
-
Fraction Collection and Analysis: Collect fractions as they elute from the column. Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Characterization by NMR and Mass Spectrometry
-
1H NMR (Nuclear Magnetic Resonance):
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Acquire the 1H NMR spectrum on a 300 or 400 MHz spectrometer.
-
The resulting spectrum should show characteristic peaks for the aromatic protons on the pyrimidine ring, as well as signals corresponding to the substituents at the C4 and C6 positions. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and integration values will confirm the structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+. The measured mass-to-charge ratio (m/z) should match the calculated molecular weight of the compound, confirming its identity.
-
Data Summary
The following table summarizes the structural features and reported biological activities of some representative pyrimidine analogs.
| Compound ID | C2-Substituent | C4-Substituent | C6-Substituent | Biological Activity | Reference |
| A | H | -NH-CH2CH3 | Cl | Synthetic Intermediate | N/A |
| B | H | -NH-benzyl | morpholino | Anticancer (hypothetical) | N/A |
| C | H | -NH2 | 4-(4-bromophenyl)piperazin-1-yl | Anticancer (HCT116, MCF7) | [8] |
| D | H | -NH2 | 4-methylpiperazin-1-yl | Anticancer (HCT116, MCF7) | [8] |
Conclusion
6-chloro-N-ethylpyrimidin-4-amine is a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthetic accessibility and the reactivity of the C6-chloro group allow for the generation of large libraries of analogs with diverse structural features. By systematically modifying the substituents at various positions on the pyrimidine ring and the C4-amino group, it is possible to modulate the compound's biological activity and physicochemical properties. The insights gained from SAR studies on these analogs can guide the rational design of more potent and selective inhibitors of key cellular targets, such as EGFR. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and characterization of these promising compounds, facilitating further research and development in this important area of medicinal chemistry.
References
-
Jain, A. K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]
-
Lurje, G., & Lenz, H. J. (2009). EGFR signaling and drug discovery. Oncology, 7(5), 400-410. [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
Wikipedia contributors. (2024, January 5). Epidermal growth factor receptor. In Wikipedia, The Free Encyclopedia. [Link]
-
Abdel-Gawad, H., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanism of action of pyrimidine analogues. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and in vitro Biological Activity Research. International Journal of Molecular Sciences. [Link]
-
Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
-
ijrpr. (n.d.). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. [Link]
-
El-Sayed, M. A. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
6-chloro-N-ethylpyrimidin-4-amine Suzuki coupling protocol with aryl boronic acids
An Application Guide for the Synthesis of 6-Aryl-N-ethylpyrimidin-4-amines via Palladium-Catalyzed Suzuki-Miyaura Coupling
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the Suzuki-Miyaura cross-coupling of 6-chloro-N-ethylpyrimidin-4-amine with a variety of aryl boronic acids. The synthesis of 6-aryl-N-substituted pyrimidin-4-amines is of significant interest in medicinal chemistry and drug discovery, as this scaffold is a key component in molecules targeting a range of biological pathways, including protein kinases.[1][2] This document delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of catalysts, ligands, and reagents, and offers a robust, step-by-step experimental protocol. It is designed for researchers in organic synthesis and drug development, providing field-proven insights to ensure reproducible and high-yielding results.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged heterocyclic motif integral to numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents.[3] The functionalization of the pyrimidine core, particularly through the formation of carbon-carbon bonds, allows for the systematic exploration of chemical space to develop potent and selective modulators of biological targets. The Suzuki-Miyaura coupling is a premier method for this transformation due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[4][5]
This guide focuses on the coupling of 6-chloro-N-ethylpyrimidin-4-amine. While aryl chlorides are traditionally less reactive than their bromide or iodide counterparts in palladium-catalyzed reactions, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition, making this transformation feasible and highly useful.[6] We will explore the critical parameters that govern the success of this reaction, providing a foundation for both routine synthesis and further methodological development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 6-chloro-N-ethylpyrimidin-4-amine, forming a Pd(II) complex. This is often the rate-limiting step for chloro-aromatics.
-
Transmetalation : The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex (Ar-B(OH)₃⁻).[9][10]
-
Reductive Elimination : The two organic fragments (the pyrimidine and the aryl group) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
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// Connect product to the cycle red_elim -> product [color="#FBBC05"]; } end_dot Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Component Selection
The success of the coupling reaction hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system. For challenging substrates like heteroaryl chlorides, these choices are critical.
| Component | Recommended Options | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ (Tetrakis) is often effective for activated heteroaryl chlorides and can be used directly as a Pd(0) source.[11] Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(0) and Pd(II) precatalysts, respectively, that require an external phosphine ligand to form the active catalytic species. Using a precatalyst/ligand combination allows for greater modularity and optimization. |
| Ligand | PPh₃ (Triphenylphosphine), Buchwald Ligands (e.g., SPhos, XPhos) | PPh₃ is a standard, cost-effective ligand that is often sufficient for activated pyrimidine systems.[6] For less reactive aryl boronic acids or to improve yields, more specialized Buchwald-type biaryl monophosphine ligands are the gold standard. Their bulk and electron-donating properties promote the oxidative addition and reductive elimination steps, leading to higher catalyst turnover and efficiency.[12][13][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is non-negotiable for activating the boronic acid.[10] K₂CO₃ is a common and effective choice. K₃PO₄ is a stronger base that can be beneficial for less reactive coupling partners. The choice of base can significantly impact yield and reaction rate. |
| Solvent | 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O | A polar, aprotic solvent is typically used. The addition of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. A ratio of approximately 4:1 or 5:1 (organic:water) is a good starting point. |
Detailed Experimental Protocol
This protocol provides a reliable method for the Suzuki coupling of 6-chloro-N-ethylpyrimidin-4-amine with a representative aryl boronic acid.
Materials & Reagents:
-
6-chloro-N-ethylpyrimidin-4-amine
-
Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvents: 1,4-Dioxane (anhydrous) and Deionized Water
-
Reaction Vessel (e.g., microwave vial or Schlenk tube)
-
Nitrogen or Argon gas supply
-
Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous MgSO₄, Silica gel)
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// Edges setup -> solvents; solvents -> catalyst; catalyst -> reaction; reaction -> workup; workup -> purify; purify -> analysis; } end_dot Caption: A step-by-step overview of the experimental procedure.
Step-by-Step Procedure:
-
Reaction Setup : To a 10 mL microwave vial equipped with a magnetic stir bar, add 6-chloro-N-ethylpyrimidin-4-amine (1.0 mmol, 1 equiv.), the desired aryl boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Seal the vial with a crimp cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition : Using syringes, add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL).
-
Degassing : Sparge the resulting suspension with Argon for 10-15 minutes to ensure all dissolved oxygen is removed. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition : Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heating and Monitoring : Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-N-ethylpyrimidin-4-amine product.
Substrate Scope & Expected Results
This protocol is generally effective for a range of aryl and heteroaryl boronic acids. The electronic nature of the boronic acid can influence reaction times and yields.
| Aryl Boronic Acid Substituent | Expected Reactivity | Notes |
| Electron-Donating (e.g., -OMe, -Me) | High | These boronic acids are typically more nucleophilic and react efficiently, often leading to excellent yields.[15] |
| Electron-Neutral (e.g., -H, -Ph) | Moderate to High | Phenylboronic acid and its simple derivatives generally couple well under the standard conditions. |
| Electron-Withdrawing (e.g., -CF₃, -CN, -NO₂) | Moderate | These substrates can be more challenging. Reaction times may be longer, and higher catalyst loading or the use of a more advanced ligand system (e.g., Buchwald ligands) may be required to achieve high conversion.[16] |
| Ortho-Substituted | Variable | Steric hindrance can slow the transmetalation step. Increased temperature or longer reaction times may be necessary.[17] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvent.3. Ineffective base or insufficient amount. | 1. Use fresh catalyst. Ensure proper inert atmosphere technique.2. Improve degassing procedure (e.g., freeze-pump-thaw cycles).3. Use freshly dried K₂CO₃ or switch to a stronger base like K₃PO₄. |
| Formation of Deboronation Byproduct | The aryl boronic acid is unstable under the reaction conditions (protodeboronation). | Use a milder base (if possible), lower the reaction temperature, or reduce the reaction time. Ensure a stoichiometric balance; excess boronic acid can sometimes help. |
| Formation of Homocoupled Byproduct (Ar-Ar) | Oxygen contamination leading to side reactions. | Rigorously exclude oxygen from the reaction at all stages. |
| Reaction Stalls | Catalyst deactivation over time. | Add a second portion of the catalyst (e.g., 1 mol%) after the reaction has stalled. Consider switching to a more robust ligand system. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile pathway for the synthesis of 6-aryl-N-ethylpyrimidin-4-amines. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably access these valuable scaffolds. The protocol detailed herein serves as a robust starting point for synthesizing a diverse library of compounds for applications in drug discovery and materials science.
References
-
Guram, A. S., et al. "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides". The Journal of Organic Chemistry. [Link]
- Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides".
-
Khan, I., et al. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies". MDPI. [Link]
-
Billingsley, K. L., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters". Journal of the American Chemical Society. [Link]
-
Chytil, M., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids". MDPI. [Link]
-
Corbet, J., & Mignani, G. "Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using". ResearchGate. [Link]
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Saha, C., & Ranu, B. C. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction". The Journal of Organic Chemistry. [Link]
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Worrell, B. T., & Scott, D. A. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines". The Journal of Organic Chemistry. [Link]
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Smaali, M., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia". RSC Advances. [Link]
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Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal. [Link]
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Carrow, B. P., & Hartwig, J. F. "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction". Journal of the American Chemical Society. [Link]
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Sharma, A., et al. "Recent Advances in the development of Suzuki Miyaura Coupling Reactions". World Wide Journal of Multidisciplinary Research and Development. [Link]
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Hocek, M., & Dvorakova, H. "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to". European Journal of Organic Chemistry. [Link]
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Reddy, T. S., et al. "Suzuki coupling of different chloropyridines with phenylboronic acids a". ResearchGate. [Link]
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Aastrup, J., et al. "Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors". Bioorganic & Medicinal Chemistry. [Link]
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Kelly, C. B., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". Angewandte Chemie International Edition. [Link]
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Chytil, M., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids". Semantic Scholar. [Link]
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Gao, Y., et al. "Synthesis of ethyl 3-amino-6-methyl-4-oxo-2-(aryl)-3,4-dihydrofuro[2,3-d]- pyrimidine-5-carboxylates.". ResearchGate. [Link]
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Thieme. "Product Class 12: Pyrimidines". Thieme Connect. [Link]
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Pakholka, S. V., et al. "Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles". ResearchGate. [Link]
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Acar, Ç., et al. "Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities". Bioorganic Chemistry. [Link]
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Application Notes & Protocols: Synthesis of a Potent FGFR Tyrosine Kinase Inhibitor from 6-chloro-N-ethylpyrimidin-4-amine
Abstract
This document provides a comprehensive guide for the synthesis of a potent Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor, herein designated FGFRi-Pyr , using 6-chloro-N-ethylpyrimidin-4-amine as a key starting material. We detail a robust synthetic protocol centered around a palladium-catalyzed Suzuki-Miyaura coupling reaction. This guide explains the scientific rationale behind the chosen methodology, provides step-by-step experimental procedures, and outlines analytical techniques for product characterization. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics.
Introduction: Targeting the FGFR Signaling Axis
Fibroblast Growth Factor Receptors (FGFRs) are a family of four highly conserved receptor tyrosine kinases (FGFR1-4) that play a pivotal role in regulating essential cellular processes, including proliferation, survival, differentiation, and migration.[1][2] The binding of a fibroblast growth factor (FGF) ligand induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[3] This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for normal tissue development and homeostasis.[1][3]
However, aberrant FGFR signaling, resulting from gene amplification, mutations, or translocations, is a well-documented oncogenic driver in a variety of solid tumors, including bladder, lung, breast, and gastric cancers.[4][5] This makes the FGFR family a compelling target for therapeutic intervention.
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[6][7][8] Its structural resemblance to the purine core of ATP allows it to function as a competitive inhibitor at the enzyme's ATP-binding site, effectively blocking the phosphorylation cascade.[7] This guide leverages the versatility of the pyrimidine core to construct FGFRi-Pyr , a representative inhibitor featuring the 3,5-dimethoxyphenyl moiety common to many potent FGFR inhibitors, such as AZD4547.[4][9]
The FGFR Signaling Pathway and Point of Inhibition
To appreciate the inhibitor's mechanism of action, it is crucial to understand the signaling pathway it disrupts. The diagram below illustrates the canonical FGFR signaling cascade and highlights the ATP-binding pocket where FGFRi-Pyr exerts its inhibitory effect.
Synthetic Strategy and Workflow
The synthesis of FGFRi-Pyr from 6-chloro-N-ethylpyrimidin-4-amine is accomplished in a single, high-yield step via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[10]
Rationale for Strategy:
-
Starting Material: The provided 6-chloro-N-ethylpyrimidin-4-amine already contains one of the required pharmacophoric elements. The remaining chlorine atom at the C6 position is an excellent handle for cross-coupling chemistry.
-
Key Reaction: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acid reagents.[10][11] This avoids the need for protecting groups and ensures a streamlined, efficient synthesis.
The overall synthetic transformation is depicted below.
Detailed Experimental Protocol
Reaction: Synthesis of N-ethyl-6-(3,5-dimethoxyphenyl)pyrimidin-4-amine (FGFRi-Pyr )
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[10] The cycle consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final C-C bond and regenerating the palladium(0) catalyst.[10]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Eq. |
| 6-chloro-N-ethylpyrimidin-4-amine | 157.60 | 158 | 1.0 | 1.0 |
| (3,5-dimethoxyphenyl)boronic acid | 181.99 | 218 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous) | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts can be toxic and pyrophoric. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-N-ethylpyrimidin-4-amine (158 mg, 1.0 mmol), (3,5-dimethoxyphenyl)boronic acid (218 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to elute the final product.
-
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield FGFRi-Pyr as a solid.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized inhibitor.
| Analysis Technique | Expected Results for FGFRi-Pyr (N-ethyl-6-(3,5-dimethoxyphenyl)pyrimidin-4-amine) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.5 (s, 1H), 7.2 (s, 2H), 6.5 (s, 1H), 6.2 (s, 1H), 5.5 (br s, 1H), 3.8 (s, 6H), 3.5 (q, 2H), 1.3 (t, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~162, 161, 158, 157, 140, 106, 100, 98, 60, 36, 15 |
| HRMS (ESI+) | Calculated for C₁₄H₁₈N₃O₂ [M+H]⁺: 260.1394; Found: 260.139x |
| HPLC Purity | >95% (at 254 nm) |
Conclusion
This application note provides a validated and efficient protocol for the synthesis of the pyrimidine-based FGFR inhibitor, FGFRi-Pyr , from the readily available starting material 6-chloro-N-ethylpyrimidin-4-amine. The use of a robust Suzuki-Miyaura cross-coupling reaction ensures a high-yield, single-step transformation with excellent functional group tolerance. The detailed procedures for synthesis, purification, and characterization outlined herein offer researchers a reliable method for accessing this important class of kinase inhibitors for further biological evaluation and drug discovery efforts.
References
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Takeda, M., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019. Available at: [Link]
-
Xie, L., et al. (2014). Translating the Therapeutic Potential of AZD4547 in FGFR1-Amplified Non–Small Cell Lung Cancer through the Use of Patient-Derived Tumor Xenograft Models. Clinical Cancer Research, 20(18), 4977-4988. Available at: [Link]
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Jain, S., & Shah, P. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 856570. Available at: [Link]
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ResearchGate. (n.d.). Chemical structure of AZD4547. Retrieved from ResearchGate. Available at: [Link]
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Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Cell Chemical Biology, 21(11), 1479-1485. Available at: [Link]
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Zhang, J., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 826-831. Available at: [Link]
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Li, X., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Journal of Medicinal Chemistry, 65(10), 7063-7095. Available at: [Link]
-
Patani, H., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(21), 8740-8754. Available at: [Link]
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Porcheddu, A., et al. (2012). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 17(10), 11433-11446. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Preparation of Aryl-Pyrimidinyl Ureas as Antitumor Agents: Application Notes and Protocols
Introduction: The Therapeutic Promise of Aryl-Pyrimidinyl Ureas in Oncology
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit the molecular vulnerabilities of cancer cells. Among the promising classes of small molecule inhibitors, aryl-pyrimidinyl ureas have emerged as a cornerstone scaffold in the design of potent antitumor agents.[1][2] The urea moiety serves as a critical hydrogen bond donor-acceptor, facilitating interactions with the hinge region of various protein kinases, while the pyrimidine and aryl substituents can be systematically modified to achieve selectivity and potency against specific oncogenic drivers.[3]
This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and in vivo assessment of aryl-pyrimidinyl ureas as antitumor agents. Authored from the perspective of a seasoned application scientist, this document goes beyond mere procedural descriptions to offer insights into the rationale behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently navigate the preclinical development of this important class of compounds.
I. Chemical Synthesis of Aryl-Pyrimidinyl Ureas
The synthesis of aryl-pyrimidinyl ureas is typically achieved through a convergent approach, involving the preparation of a key aminopyrimidine intermediate followed by its reaction with a substituted aryl isocyanate. This method offers modularity, allowing for the facile generation of a library of analogs for structure-activity relationship (SAR) studies.
Rationale for Synthetic Strategy
The chosen synthetic route is favored for its reliability and the commercial availability of a wide array of starting materials. The formation of the urea bond via the reaction of an amine with an isocyanate is a high-yielding and generally clean reaction, minimizing the need for extensive purification of the final products. The synthesis of the aminopyrimidine precursor can be adapted from various literature methods, often involving the construction of the pyrimidine ring from acyclic precursors or the functionalization of a pre-existing pyrimidine core.
Experimental Workflow for Synthesis
Sources
The Versatile Scaffold: Application of 6-Chloro-N-ethylpyrimidin-4-amine in the Synthesis of Kinase Inhibitors
Introduction: The Primacy of the Pyrimidine Core in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most significant classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Central to the design of many of these inhibitors is the pyrimidine scaffold.[1][2] This heterocyclic motif serves as a bioisostere of the natural purine core of ATP, enabling competitive binding to the kinase's ATP-binding site and subsequent inhibition of its catalytic activity.[1] The strategic functionalization of the pyrimidine ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3] Among the diverse array of pyrimidine-based starting materials, 6-chloro-N-ethylpyrimidin-4-amine stands out as a particularly valuable and versatile building block for the synthesis of a new generation of kinase inhibitors.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-chloro-N-ethylpyrimidin-4-amine in the synthesis of kinase inhibitors. We will delve into the chemical properties of this reagent, explore its reactivity in key synthetic transformations, and provide detailed, field-proven protocols for the synthesis of diverse kinase inhibitor scaffolds.
Chemical Properties and Reactivity of 6-Chloro-N-ethylpyrimidin-4-amine
The synthetic utility of 6-chloro-N-ethylpyrimidin-4-amine lies in the differential reactivity of its functional groups. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the 6-position towards nucleophilic aromatic substitution (SNAr). This chlorine atom is a key handle for introducing molecular diversity. The N-ethylamino group at the 4-position, on the other hand, is a crucial pharmacophoric element that can engage in hydrogen bonding interactions within the kinase ATP-binding site.
The primary transformations involving 6-chloro-N-ethylpyrimidin-4-amine in kinase inhibitor synthesis are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 6-position of the pyrimidine ring.
Core Synthetic Strategies: Building Kinase Inhibitor Scaffolds
The journey from the starting material to a potent kinase inhibitor involves a series of strategic synthetic steps. The following diagram illustrates a general workflow for the synthesis of kinase inhibitors using 6-chloro-N-ethylpyrimidin-4-amine as the foundational building block.
Caption: Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine 6-chloro-N-ethylpyrimidin-4-amine (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent such as 1,4-dioxane, toluene, or DME, and water (e.g., 4:1 v/v).
-
Catalyst Addition: To the stirred suspension, add a palladium catalyst. Commonly used catalysts include Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine ligand (e.g., XPhos, SPhos). The catalyst loading is typically in the range of 1-5 mol%.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 6-aryl-N-ethylpyrimidin-4-amine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 90 | 16 | 78 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)-N-ethylpyrimidin-4-amines
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. [4][5]This reaction is crucial for installing a key pharmacophore that can interact with the hinge region of the kinase ATP-binding site.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a dry Schlenk tube or a similar reaction vessel under an inert atmosphere, combine 6-chloro-N-ethylpyrimidin-4-amine (1.0 eq.), the desired aryl or heteroaryl amine (1.0-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃; 1.2-2.0 eq.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, 1,4-dioxane, or THF.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature typically ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure 6-(arylamino)-N-ethylpyrimidin-4-amine.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 18 | 88 |
| 2 | 3-Chloroaniline | G3-XPhos Palladacycle | - | KOt-Bu | 1,4-Dioxane | 90 | 12 | 91 |
| 3 | 4-Aminophenol | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | THF | 80 | 24 | 75 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Characterization of Synthesized Kinase Inhibitors
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.
Application in Kinase Inhibitor Drug Discovery
The 6-substituted-N-ethylpyrimidin-4-amine scaffolds generated through these protocols are valuable starting points for the development of potent and selective kinase inhibitors. For instance, the introduction of anilino groups at the 6-position can lead to inhibitors of Epidermal Growth Factor Receptor (EGFR) or Aurora kinases. [2][6]The aryl group introduced via Suzuki coupling can be further functionalized to enhance binding affinity and modulate pharmacokinetic properties.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by inhibitors synthesized from 6-chloro-N-ethylpyrimidin-4-amine.
Caption: Inhibition of a receptor tyrosine kinase pathway.
Conclusion
6-Chloro-N-ethylpyrimidin-4-amine is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic application in robust and scalable synthetic methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. The protocols and insights provided in this application note are intended to empower researchers to explore the vast chemical space of pyrimidine-based kinase inhibitors and accelerate the discovery of novel therapeutics for the treatment of cancer and other diseases.
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Long, Y., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. Available from: [Link]
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Fyfe, M. C. T. Kinase inhibitor. US Patent 9,499,486 B2. Available from: [Link]
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Reddy, B. V. S., et al. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals. Available from: [Link]
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Chopra, H. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available from: [Link]
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Zhang, H., et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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Kollmann, C. S., et al. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. Available from: [Link]
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Chemistry Crash Course. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]
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Kantchev, E. A. B., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available from: [Link]
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Tungen, J. E., et al. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available from: [Link]
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Application Note: N-Alkylation of 6-Chloropyrimidin-4-amine for Drug Discovery Scaffolds
Introduction: The Significance of N-Alkylated Pyrimidinamines
The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and approved drugs.[1][2][3][4] Its prevalence is due to its ability to mimic the purine bases of DNA and RNA, allowing it to interact with a wide range of biological targets.[2][5] Specifically, N-alkylated 6-chloropyrimidin-4-amine derivatives are crucial intermediates in the synthesis of targeted therapeutics, including kinase inhibitors for oncology.[3][4] The strategic introduction of alkyl groups onto the exocyclic amine allows for the fine-tuning of a compound's steric and electronic properties, which in turn modulates its potency, selectivity, and pharmacokinetic profile.
This application note provides a comprehensive guide to the N-alkylation of 6-chloropyrimidin-4-amine. It details a robust experimental procedure, discusses the underlying reaction mechanism, and offers insights into reaction optimization and safety considerations. The protocols and data presented herein are designed to be a self-validating system, enabling researchers to confidently and efficiently synthesize novel pyrimidine-based compounds for drug discovery programs.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The N-alkylation of 6-chloropyrimidin-4-amine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][6] This is a two-step addition-elimination process.[1]
-
Nucleophilic Attack: The exocyclic amino group of 6-chloropyrimidin-4-amine acts as the nucleophile, attacking the electron-deficient carbon atom of the alkylating agent.
-
Formation of a Meisenheimer-like Intermediate: This attack leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[1]
-
Leaving Group Departure: The reaction concludes with the departure of the leaving group (typically a halide) from the alkylating agent, resulting in the formation of the N-alkylated product.
The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of the chloro substituent, facilitates this nucleophilic attack.[1][7]
Health and Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[8][9][10]
-
6-Chloropyrimidin-4-amine: This compound can cause skin and serious eye irritation.[9][10] Inhalation may cause respiratory irritation.[9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]
-
Alkylating Agents: Many alkylating agents are toxic, corrosive, and/or flammable. Consult the specific Safety Data Sheet (SDS) for each reagent before use.
-
Bases: Strong bases like sodium hydride are highly reactive and flammable. Handle with extreme care under an inert atmosphere.
-
Solvents: Organic solvents such as DMF and DMSO have their own specific hazards. Ensure proper handling and disposal procedures are followed.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10][11]
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of 6-chloropyrimidin-4-amine with an alkyl halide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Chloropyrimidin-4-amine | ≥95% | Commercially Available | Store in a cool, dry place.[9] |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent | Commercially Available | Varies based on desired product. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Handle under inert atmosphere. |
| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | For aqueous workup. |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-chloropyrimidin-4-amine (1.0 eq).
-
Add anhydrous DMF (approximately 10 mL per 1 g of starting material).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.1 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.
-
Allow the reaction mixture to stir at 0 °C for 30-60 minutes. The formation of the sodium salt of the amine will be observed.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Reaction Optimization and Key Considerations
The success of the N-alkylation reaction is dependent on several factors:
-
Choice of Base: A strong, non-nucleophilic base is crucial for the deprotonation of the amine without competing in the alkylation reaction. Sodium hydride is a common and effective choice. Other bases such as potassium carbonate or cesium carbonate can also be employed, often at elevated temperatures.[12]
-
Solvent: A polar aprotic solvent like DMF or DMSO is ideal as it can dissolve the starting materials and the intermediate salt, facilitating the reaction.
-
Temperature: The initial deprotonation is typically performed at 0 °C to control the exothermic reaction. The alkylation step can often proceed at room temperature, although some less reactive alkyl halides may require heating.
-
Alkylating Agent: The reactivity of the alkylating agent follows the general trend: I > Br > Cl. The choice will depend on the desired alkyl group and commercial availability.[13]
Experimental Workflow Diagram
Caption: A step-by-step workflow for the N-alkylation of 6-chloropyrimidin-4-amine.
Tabulated Data: Representative N-Alkylation Reactions
| Alkyl Halide | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Iodomethane | NaH | DMF | 2 | RT | 85-95 |
| Benzyl Bromide | NaH | DMF | 4 | RT | 80-90 |
| Ethyl Bromide | NaH | DMF | 8 | RT | 75-85 |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | 12 | 60 | 70-80 |
| Allyl Bromide | Cs₂CO₃ | DMF | 6 | RT | 80-90 |
Yields are approximate and can vary based on the specific reaction conditions and scale.
Conclusion
The N-alkylation of 6-chloropyrimidin-4-amine is a versatile and fundamental reaction in the synthesis of novel heterocyclic compounds for drug discovery. By understanding the underlying SNAr mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of N-alkylated pyrimidinamines. The detailed protocol and optimization strategies provided in this application note serve as a valuable resource for scientists engaged in the development of new therapeutic agents. Adherence to the outlined safety precautions is essential for the safe and successful execution of this chemical transformation.
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- Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. (n.d.).
- 4-Amino-6-chloropyrimidine - SAFETY DATA SHEET. (2014, January 14).
- Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-6-CHLOROPYRIMIDIN-5-YLAMINE - ChemicalBook. (2026, January 3).
- nucleophilic aromatic substitutions - YouTube. (2019, January 19).
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- Nucleophilic aromatic substitution - Wikipedia. (n.d.).
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- Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (2023, June 2).
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- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. (2015, September 11).
- HSAB-driven chemoselective N1-alkylation of pyrimidine bases and their 4-methoxy- or 4-acetylamino-derivatives - OUCI. (n.d.).
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- CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents. (n.d.).
- Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines - PMC - NIH. (n.d.).
- Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9. (2024, February 24).
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The Alchemist's Guide to Pyrimidine: Advanced Palladium-Catalyzed Cross-Coupling Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides an in-depth guide to the theory and practice of palladium-catalyzed cross-coupling reactions for the functionalization of pyrimidine derivatives. As a privileged scaffold in medicinal chemistry, the strategic modification of the pyrimidine core is paramount in the discovery of novel therapeutics.[1][2][3][4] This guide moves beyond a simple recitation of procedures to explain the underlying principles governing these powerful transformations, offering field-proven insights to enable robust and reproducible synthetic outcomes.
Section 1: The Pyrimidine Core - A Cornerstone of Medicinal Chemistry
The pyrimidine motif is a ubiquitous feature in a vast array of biologically active molecules, from the fundamental nucleobases of DNA and RNA to a multitude of FDA-approved drugs.[1][2][3][4] Its prevalence in blockbuster therapeutics for oncology, infectious diseases, and inflammatory conditions underscores its importance as a pharmacophore.[1][2][4][5] The ability of the pyrimidine ring's nitrogen atoms to engage in crucial hydrogen bonding interactions within biological targets, coupled with its versatile substitution patterns, makes it an attractive starting point for drug design.[5] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the elaboration of the pyrimidine scaffold, enabling the precise installation of a wide range of substituents.[6]
Section 2: The Engine Room - The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps that facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. A general understanding of this cycle is crucial for troubleshooting and optimizing reactions. The cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: General Palladium-Catalyzed Cross-Coupling Cycle.
Section 3: A Comparative Analysis of Key Cross-Coupling Reactions for Pyrimidine Functionalization
The choice of cross-coupling reaction is dictated by the desired bond formation and the nature of the available starting materials. This section provides a comparative overview of the most utilized palladium-catalyzed reactions for pyrimidine derivatization.
Reactivity Trends of Halopyrimidines
The success of a cross-coupling reaction is heavily dependent on the reactivity of the halopyrimidine substrate. Two primary factors govern this reactivity:
-
The Nature of the Halogen: The carbon-halogen (C-X) bond strength is a critical determinant. The generally accepted order of reactivity is I > Br > Cl > F.[2] This trend is inversely proportional to the C-X bond dissociation energy, making the oxidative addition step, which is often rate-limiting, more facile for heavier halogens.[2] Consequently, iodopyrimidines are highly reactive, while chloropyrimidines often necessitate more robust catalytic systems.[2]
-
The Position of the Halogen: The electronic nature of the pyrimidine ring significantly influences the reactivity of the halogen substituent. The general order of reactivity for the different positions is C4(6) > C2 > C5.[2] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.[2]
| Reaction | C-C/C-N Bond | Coupling Partner | Typical Pyrimidine Substrate | Key Advantages |
| Suzuki-Miyaura | C-C | Boronic acids/esters | Chloro-, Bromo-, Iodopyrimidines | High functional group tolerance, commercially available reagents, mild reaction conditions. |
| Heck | C-C (alkene) | Alkenes | Bromo-, Iodopyrimidines | Atom economical, good for vinylpyrimidine synthesis. |
| Sonogashira | C-C (alkyne) | Terminal alkynes | Bromo-, Iodopyrimidines | Direct introduction of alkynyl moieties, mild conditions. |
| Buchwald-Hartwig | C-N | Amines | Chloro-, Bromopyrimidines | Powerful method for C-N bond formation, wide amine scope. |
| Stille | C-C | Organostannanes | Chloro-, Bromo-, Iodopyrimidines, Triflates | Tolerant of a wide range of functional groups, but toxicity of tin reagents is a drawback.[9][10] |
| C-H Activation | C-C/C-N | Various | Unfunctionalized Pyrimidines | Atom economical, avoids pre-functionalization.[4][7][11] |
Section 4: Detailed Application Notes & Protocols
This section provides detailed protocols for the most common palladium-catalyzed cross-coupling reactions on pyrimidine substrates. The following protocols are intended as a starting point and may require optimization based on the specific substrates being used.
General Laboratory Setup for Inert Atmosphere Reactions
Many palladium-catalyzed reactions are sensitive to oxygen and moisture, necessitating the use of an inert atmosphere.
Caption: General Workflow for Inert Atmosphere Reactions.
Protocol 1: Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol describes a typical Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid, a common transformation in the synthesis of kinase inhibitors.[3][12]
-
Reagents and Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
-
Round-bottom flask, condenser, magnetic stir bar, inert gas supply (N₂ or Ar)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Heck Coupling of a Bromopyrimidine
This protocol outlines a general procedure for the Heck coupling of a bromopyrimidine with an acrylate.
-
Reagents and Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous DMF (degassed)
-
Schlenk tube, magnetic stir bar, inert gas supply
-
-
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add 5-bromopyrimidine, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed DMF, followed by triethylamine and n-butyl acrylate via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
Protocol 3: Sonogashira Coupling of an Iodopyrimidine
This protocol details the coupling of an iodopyrimidine with a terminal alkyne.[13][14][15]
-
Reagents and Materials:
-
4-Iodopyrimidine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF (degassed)
-
Schlenk flask, magnetic stir bar, inert gas supply
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-iodopyrimidine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.[13]
-
Protocol 4: Buchwald-Hartwig Amination of a Chloropyrimidine
This protocol describes the C-N bond formation between a chloropyrimidine and an amine.[5][16][17][18]
-
Reagents and Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (degassed)
-
Schlenk tube, magnetic stir bar, inert gas supply
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu to a flame-dried Schlenk tube.
-
Add Pd₂(dba)₃ and Xantphos.
-
Add 2-chloropyrimidine and a magnetic stir bar.
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous, degassed toluene and aniline via syringe.
-
Seal the tube and heat the mixture to 100 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Protocol 5: Stille Coupling of a Pyrimidinyl Triflate
This protocol illustrates the coupling of a pyrimidinyl triflate with an organostannane.[9][10][19][20]
-
Reagents and Materials:
-
Pyrimidine-2-yl triflate (1.0 equiv)
-
Tributyl(vinyl)stannane (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
LiCl (3.0 equiv)
-
Anhydrous 1,4-dioxane (degassed)
-
Schlenk flask, magnetic stir bar, inert gas supply
-
-
Procedure:
-
To a flame-dried Schlenk flask, add pyrimidine-2-yl triflate, Pd(PPh₃)₄, and LiCl.
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Add tributyl(vinyl)stannane via syringe.
-
Heat the reaction to 90 °C and stir overnight.
-
Monitor by GC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous KF solution. Stir vigorously for 1 hour.
-
Filter the mixture through Celite and extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography.
-
Section 5: Troubleshooting and Optimization
Even with robust protocols, challenges can arise. This section provides insights into common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a pre-catalyst. |
| Poor quality reagents/solvents | Use freshly distilled/degassed solvents and high-purity reagents. | |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Inappropriate ligand | Screen a panel of ligands (e.g., phosphines, NHCs). | |
| Side Reactions (e.g., Homocoupling) | Presence of oxygen | Ensure a strictly inert atmosphere; thoroughly degas all solvents. |
| Catalyst decomposition | Use a more stable catalyst/ligand combination; lower the reaction temperature. | |
| Poor Regioselectivity (in Dihalopyrimidines) | Standard conditions favor C4 | For C2 selectivity, specific ligands (e.g., Xantphos for amination) or conditions may be required.[21][22][23] |
| Ligand choice | Screen different classes of ligands (e.g., bulky NHCs can enhance C4 selectivity).[21][23][24] | |
| Difficulty in Product Purification | Tin byproducts (Stille) | Use a fluoride workup (e.g., KF) to precipitate tin salts.[19] |
| Catalyst residues | Filter the crude reaction mixture through a pad of silica gel or Celite. |
Section 6: Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthetic and medicinal chemist. A thorough understanding of the underlying mechanisms, careful selection of reaction conditions, and a systematic approach to optimization are key to successfully functionalizing the pyrimidine core. This guide provides a solid foundation for researchers to confidently apply these powerful transformations in the pursuit of novel and impactful molecules.
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- 24. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 6-Chloro-N-ethylpyrimidin-4-amine in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Pyrimidine Building Block
In the landscape of modern agrochemical research and development, the pyrimidine scaffold holds a position of significant importance.[1] Its inherent chemical reactivity and biological relevance have led to the creation of numerous high-performance active ingredients. Among the vast array of pyrimidine-based intermediates, 6-chloro-N-ethylpyrimidin-4-amine has emerged as a crucial building block, particularly in the synthesis of next-generation herbicides. Its strategic substitution pattern, featuring a reactive chlorine atom and a secondary amine, provides a versatile platform for the construction of complex molecular architectures with potent herbicidal activity.
This comprehensive guide delves into the application of 6-chloro-N-ethylpyrimidin-4-amine in agrochemical synthesis, with a primary focus on its utilization in the preparation of acetolactate synthase (ALS) inhibiting herbicides. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a mechanistic overview of the resulting agrochemicals.
Core Application: Synthesis of Sulfonylurea Herbicides
The primary application of 6-chloro-N-ethylpyrimidin-4-amine in the agrochemical sector is as a key intermediate in the synthesis of sulfonylurea herbicides.[2] This class of herbicides is renowned for its high efficacy at low application rates, broad weed control spectrum, and favorable toxicological profiles.[2][3]
The general synthetic strategy involves the coupling of 6-chloro-N-ethylpyrimidin-4-amine with a suitable arylsulfonyl isocyanate or an equivalent reagent. The nucleophilic ethylamino group of the pyrimidine attacks the electrophilic isocyanate, forming the characteristic sulfonylurea bridge that is essential for herbicidal activity.
The Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides derived from 6-chloro-N-ethylpyrimidin-4-amine exert their phytotoxic effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][4][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][4][5] By blocking this enzyme, the herbicide effectively starves the plant of these essential amino acids, leading to a cessation of cell division and growth, and ultimately, plant death. The high specificity of these herbicides for the plant enzyme contributes to their low toxicity in mammals.[6]
Visualizing the Synthesis and Mechanism
To better illustrate the synthetic pathway and the mode of action, the following diagrams are provided.
Caption: General synthesis of a sulfonylurea herbicide.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4,6-Disubstituted Pyrimidines for Biological Screening
Introduction: The Pyrimidine Scaffold - A Cornerstone in Medicinal Chemistry
The pyrimidine ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its prevalence in nature, most notably as a component of the nucleobases uracil, thymine, and cytosine, hints at its fundamental role in biological processes. In medicinal chemistry, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
Specifically, 4,6-disubstituted pyrimidines have emerged as a particularly fruitful area of investigation. This substitution pattern offers a versatile platform for creating diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1][3][4] For instance, recent studies have highlighted the potential of 4,6-disubstituted pyrimidines as MARK4 inhibitors for Alzheimer's disease and as pan-muscarinic antagonists with central nervous system penetration.[1][3]
This guide provides a comprehensive overview of the synthesis of 4,6-disubstituted pyrimidines, tailored for researchers and scientists in drug development. We will delve into established synthetic methodologies, offering detailed, step-by-step protocols. Furthermore, we will discuss the crucial subsequent steps of library purification, quality control, and considerations for biological screening.
Synthetic Strategies for 4,6-Disubstituted Pyrimidines
The construction of the 4,6-disubstituted pyrimidine core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substituents and the availability of starting materials. Here, we will focus on two powerful and widely adopted approaches: the classical Pinner synthesis and a modern approach involving nucleophilic aromatic substitution (SNAr) on a dichlorinated pyrimidine scaffold.
Method 1: The Pinner Pyrimidine Synthesis
The Pinner synthesis is a cornerstone of pyrimidine chemistry, involving the condensation of a 1,3-dicarbonyl compound with an amidine.[5][6][7] This acid- or base-catalyzed reaction is a robust and versatile method for accessing a wide range of substituted pyrimidines.[5][8]
Causality Behind Experimental Choices:
-
1,3-Dicarbonyl Compound: This component provides the C4, C5, and C6 atoms of the pyrimidine ring. The nature of the R groups on the dicarbonyl compound directly dictates the substituents at the 4- and 6-positions of the final product.
-
Amidine: The amidine provides the N1, C2, and N3 atoms of the pyrimidine ring. The substituent on the amidine determines the group at the 2-position.
-
Catalyst: The reaction can be catalyzed by either acid or base. Acid catalysis activates the carbonyl groups of the dicarbonyl compound for nucleophilic attack by the amidine.[9] Base catalysis, on the other hand, deprotonates the dicarbonyl compound to form an enolate, which then reacts with the amidine. The choice of catalyst can influence reaction rates and yields.
Experimental Protocol: Pinner Synthesis of 4,6-Dimethyl-2-phenylpyrimidine
This protocol details the synthesis of a representative 4,6-disubstituted pyrimidine using acetylacetone (a 1,3-diketone) and benzamidine.
Materials:
-
Acetylacetone (1.0 eq)
-
Benzamidine hydrochloride (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
Addition of Reagents: To this solution, add benzamidine hydrochloride and stir for 15 minutes at room temperature. Then, add acetylacetone dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Extraction: Remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 4,6-dimethyl-2-phenylpyrimidine.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and Mass Spectrometry. The expected molecular weight and characteristic proton and carbon signals will validate the successful synthesis.
Method 2: Nucleophilic Aromatic Substitution (SNAr) Approach
This modern and highly effective strategy utilizes a commercially available 4,6-dichloropyrimidine as a scaffold. The two chlorine atoms serve as excellent leaving groups, allowing for sequential or simultaneous substitution with various nucleophiles. This method provides a modular approach to building a library of 4,6-disubstituted pyrimidines with diverse functionalities.[1]
Causality Behind Experimental Choices:
-
4,6-Dichloropyrimidine: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atoms at the 4- and 6-positions towards nucleophilic attack.
-
Nucleophiles: A wide array of nucleophiles can be employed, including amines, thiols, and alkoxides. The choice of nucleophile directly determines the substituent at the corresponding position.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or cesium carbonate, is typically used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[3]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is often used to facilitate the dissolution of the reactants and promote the SNAr reaction.[3]
Experimental Protocol: Synthesis of a 4-(Piperidin-1-yl)-6-(thiophen-3-yl)pyrimidine Derivative
This protocol is adapted from a reported synthesis of bioactive 4,6-disubstituted pyrimidines and involves a two-step process: an initial SNAr reaction followed by a Suzuki cross-coupling.[1]
Step 1: Synthesis of tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)
-
tert-butyl piperazine-1-carboxylate (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)[1]
-
Isopropanol
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloropyrimidine and tert-butyl piperazine-1-carboxylate in isopropanol.
-
Base Addition: Add triethylamine dropwise to the mixture and stir at room temperature for 6 hours.[1]
-
Work-up: Neutralize the reaction with a saturated sodium bicarbonate solution.[1]
-
Extraction: Extract the product with dichloromethane (3 x 30 mL).[1]
-
Washing: Wash the combined organic layers with cold water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography.
Step 2: Suzuki Cross-Coupling to Introduce the Thiophene Moiety
Materials:
-
tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate (1.0 eq)
-
Thiophen-3-ylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
2M Sodium carbonate solution
-
Toluene/Ethanol mixture (3:1)
Procedure:
-
Reaction Setup: To a flask containing tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate, add thiophen-3-ylboronic acid and the toluene/ethanol solvent mixture.
-
Degassing: Degas the mixture with argon for 15 minutes.
-
Catalyst Addition: Add Pd(PPh3)4 and the sodium carbonate solution.
-
Reflux: Heat the reaction mixture to reflux for 12 hours under an argon atmosphere.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up, extraction, and purification by column chromatography to obtain the desired 4,6-disubstituted pyrimidine.
Self-Validation:
-
Reaction Monitoring: The progress of both steps can be monitored by TLC or LC-MS to ensure the consumption of starting materials and the formation of the desired products.
-
Structural Confirmation: The final product and intermediates should be thoroughly characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.
Visualization of Synthetic Workflows
Caption: Synthetic routes to 4,6-disubstituted pyrimidines.
Data Presentation: Representative Library of 4,6-Disubstituted Pyrimidines
The following table summarizes a hypothetical library of 4,6-disubstituted pyrimidines synthesized using the methods described above, along with their expected yields and purities.
| Compound ID | R4 Substituent | R6 Substituent | Synthesis Method | Yield (%) | Purity (%) (by HPLC) |
| PYR-001 | Methyl | Methyl | Pinner | 75 | >98 |
| PYR-002 | Phenyl | Methyl | Pinner | 68 | >97 |
| PYR-003 | 4-Fluorophenyl | Methyl | Pinner | 65 | >98 |
| PYR-004 | Piperidin-1-yl | Thiophen-3-yl | SNAr/Suzuki | 55 | >99 |
| PYR-005 | Morpholino | Phenyl | SNAr/Suzuki | 62 | >98 |
| PYR-006 | N-methylanilinyl | 4-Methoxyphenyl | SNAr/Suzuki | 58 | >97 |
From Synthesis to Screening: Critical Considerations
The successful synthesis of a chemical library is only the first step. To ensure meaningful and reproducible results in biological screening, meticulous attention must be paid to the purification, characterization, and management of the synthesized compounds.
Purification and Quality Control
-
Chromatography: High-performance liquid chromatography (HPLC) is the gold standard for both purification and purity assessment of small molecule libraries.
-
Structural Verification: As previously mentioned, comprehensive structural analysis using NMR and mass spectrometry is non-negotiable to confirm the identity of each compound.
-
Purity Threshold: A purity level of >95% is generally considered the minimum requirement for compounds entering high-throughput screening (HTS) campaigns to avoid false positives or negatives arising from impurities.
Compound Management and Plating
-
Solubility: Assess the solubility of each compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), for the creation of stock solutions.
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10 mM) in DMSO.
-
Plating for HTS: Use automated liquid handlers to accurately dispense the compound stock solutions into 96- or 384-well plates for screening. It is crucial to maintain a consistent final DMSO concentration across all wells in the assay to avoid solvent-induced artifacts.
Biological Screening Workflow
The synthesized library of 4,6-disubstituted pyrimidines can be screened against a variety of biological targets to identify potential "hits."
Caption: A typical workflow for biological screening.
Key Stages in Screening:
-
Primary High-Throughput Screening (HTS): This initial screen of the entire library is typically performed at a single concentration to identify compounds that exhibit activity in the assay of interest.[10]
-
Hit Confirmation and Dose-Response: "Hits" from the primary screen are re-tested to confirm their activity. A dose-response curve is then generated to determine the potency (e.g., IC50 or EC50) of the confirmed hits.
-
Structure-Activity Relationship (SAR) Studies: The data from the dose-response experiments are used to establish a relationship between the chemical structure of the compounds and their biological activity. This information guides the design and synthesis of new, more potent analogs.[11]
Conclusion
The synthesis of 4,6-disubstituted pyrimidines offers a powerful platform for the discovery of novel, biologically active molecules. By employing robust and versatile synthetic strategies such as the Pinner synthesis and SNAr reactions on a dichloropyrimidine scaffold, researchers can efficiently generate diverse chemical libraries. When coupled with rigorous purification, quality control, and a systematic approach to biological screening, these libraries hold significant promise for identifying lead compounds for the development of new therapeutics.
References
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- 2. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 12. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Selecting, Acquiring, and Using Small Molecule Libraries for High‐Throughput Screening-丁香实验 [biomart.cn]
- 16. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
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- 23. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Small molecules targeting the flavivirus E protein with broad-spectrum activity and antiviral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
methods for the preparation of 2,4,6-trisubstituted pyrimidines
An In-Depth Guide to the Synthetic Strategies for 2,4,6-Trisubstituted Pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, renowned for its prevalence in nature and its remarkable versatility in medicinal chemistry. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. Beyond its biological roles, the pyrimidine ring system is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[1][2][3] The ease of structural modification at various positions on the ring allows for the fine-tuning of pharmacological profiles, making it a highly attractive target for synthetic chemists.[2][4]
Among the vast family of pyrimidine derivatives, 2,4,6-trisubstituted pyrimidines have garnered significant attention.[2][5] The ability to introduce three distinct functional groups allows for precise control over the molecule's steric and electronic properties, leading to compounds with enhanced biological activity and target specificity.[4][6] This guide provides a comprehensive overview of the principal methods for preparing these valuable compounds, from classical condensation reactions to modern transition-metal-catalyzed strategies. It is designed to serve as a practical resource, offering not just procedural steps but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
Methodology 1: The Pinner Synthesis and its Mechanistic Underpinnings
The Pinner synthesis is the quintessential and most historically significant method for constructing the pyrimidine ring. It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (such as a β-diketone or β-keto ester) with an amidine.[7][8] This [3+3] cycloaddition strategy is robust, versatile, and has been employed in the synthesis of countless pyrimidine derivatives, including established drugs.[1][7]
Causality and Mechanism:
The reaction is typically promoted by a strong acid, which protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the amidine.[1] The subsequent steps involve a series of intramolecular proton transfers and dehydration events, leading to the formation of a stable, aromatic pyrimidine ring. The choice of substituents on both the 1,3-dicarbonyl and amidine precursors directly dictates the substitution pattern at the 2-, 4-, 5-, and 6-positions of the final product.
Sources
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- 2. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 3. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
The Versatile Building Block: 6-chloro-N-ethylpyrimidin-4-amine in Advanced Materials Research
Abstract: This document provides a detailed technical guide for researchers, materials scientists, and professionals in drug development on the emerging applications of 6-chloro-N-ethylpyrimidin-4-amine. While traditionally explored within medicinal chemistry, the unique electronic and structural characteristics of this compound present significant opportunities in material science. This guide will delve into its potential as a precursor for organic electronic materials, a modifier for functional polymers, and a ligand for novel metal-organic frameworks. We will present not only the foundational concepts but also detailed, actionable protocols to foster innovation and exploration in your research.
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrimidine core is a cornerstone in chemical synthesis, most notably for its prevalence in biologically active molecules. However, the very features that make it a "privileged scaffold" in drug design—its defined geometry, electron-deficient nature, and sites for specific functionalization—are also highly desirable in the rational design of advanced materials. 6-chloro-N-ethylpyrimidin-4-amine, with its reactive chlorine atom and secondary amine, offers a versatile platform for creating materials with tailored electronic and photophysical properties.
The chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of functional groups.[1] Concurrently, the N-ethylamino group at the 4-position can act as a hydrogen bond donor and can be further functionalized, providing another handle for molecular engineering. This bifunctionality is the key to its potential in creating complex, functional materials from a relatively simple starting block.
Physicochemical Properties and Safety Data
A thorough understanding of the fundamental properties of 6-chloro-N-ethylpyrimidin-4-amine is crucial for its effective use in synthesis and material fabrication.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | [2] |
| Molecular Weight | 157.60 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Supplier Data |
| Melting Point | Not widely reported, requires experimental determination |
Safety Information: As with many chlorinated heterocyclic compounds, 6-chloro-N-ethylpyrimidin-4-amine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is limited, related chloropyrimidines are known to be irritants and potentially harmful if ingested or inhaled.[3]
Application in Organic Electronics: Crafting the Next Generation of OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display technology, and the ongoing quest for materials with improved efficiency, stability, and color purity is a major driver of material science research.[4][5] Pyrimidine derivatives are increasingly recognized as valuable components in OLEDs, serving as building blocks for emissive, charge-transport, and host materials.[6] The electron-deficient nature of the pyrimidine ring can facilitate electron transport, a critical function in OLED device architecture.[7]
The structure of 6-chloro-N-ethylpyrimidin-4-amine makes it an excellent candidate for derivatization into novel OLED materials. The reactive chlorine can be substituted with various aromatic groups through cross-coupling reactions to create molecules with extended π-conjugation, which is essential for charge transport and luminescence.
Workflow for Synthesis of a Pyrimidine-Based OLED Material
Caption: Synthetic workflow for a novel OLED material.
Protocol: Synthesis of a Potential Blue-Emitting Material via Suzuki Coupling
This protocol describes a hypothetical synthesis of a novel material for OLED applications, where a carbazole moiety is coupled to the pyrimidine core. Carbazole derivatives are well-known for their excellent hole-transporting properties and blue emission characteristics.
Materials:
-
6-chloro-N-ethylpyrimidin-4-amine
-
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 6-chloro-N-ethylpyrimidin-4-amine (1.0 eq), the carbazole boronic ester (1.1 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and S-Phos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and water in a 10:1 ratio to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Further characterization for its application in OLEDs would involve UV-Vis absorption and photoluminescence spectroscopy.
Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction, ideal for linking the pyrimidine core to other aromatic systems. The choice of S-Phos as a ligand is based on its proven efficacy in coupling reactions involving electron-deficient heterocycles. The resulting molecule is designed to combine the electron-accepting nature of the pyrimidine with the hole-transporting and emissive properties of the carbazole unit.
Functional Dyes and Pigments: A Palette of Possibilities
The chloropyrimidine moiety is a known component of reactive dyes used in the textile industry.[8] The chlorine atom can undergo nucleophilic substitution with hydroxyl or amine groups on the surface of fibers like wool or cotton, leading to covalent attachment and excellent wash fastness.
By reacting 6-chloro-N-ethylpyrimidin-4-amine with a chromophore (a colored molecule) that also contains a nucleophilic group (e.g., an amine or a thiol), it is possible to create novel reactive dyes. The N-ethylamino group can also be used to tune the solubility and color of the resulting dye.
Protocol: Synthesis of a Pyrimidine-Based Azo Dye
This protocol outlines the synthesis of a simple azo dye functionalized with the 6-chloro-N-ethylpyrimidin-4-amine scaffold.
Materials:
-
6-chloro-N-ethylpyrimidin-4-amine
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice bath
Procedure:
-
Diazotization: Dissolve aniline (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.0 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
Coupling Reaction: In a separate beaker, dissolve 6-chloro-N-ethylpyrimidin-4-amine (1.0 eq) in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
-
Dye Formation: Slowly add the cold diazonium salt solution to the cold solution of the pyrimidine derivative with constant stirring. A colored precipitate should form immediately.
-
Isolation: Continue stirring in the ice bath for 1-2 hours. Isolate the dye by vacuum filtration, wash with cold water, and dry.
-
Characterization: The resulting dye can be characterized by UV-Vis spectroscopy to determine its absorption maximum.
Rationale: This protocol utilizes a classic diazotization-coupling reaction to form an azo bond, which is a common chromophore in dyes. The pyrimidine unit acts as the coupling component, and the resulting molecule retains the reactive chlorine for potential covalent bonding to substrates.
Advanced Applications and Future Outlook
The versatility of 6-chloro-N-ethylpyrimidin-4-amine extends beyond the examples provided. Its ability to participate in a variety of chemical transformations opens doors to a wide range of materials with unique properties.
-
Conductive Polymers: This compound can be used as a monomer or a functional comonomer in the synthesis of conductive polymers.[9] Polymerization could be achieved through cross-coupling reactions, creating materials for applications in sensors, antistatic coatings, and organic electronics.[1][10]
-
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring and the secondary amine can act as coordination sites for metal ions, making it a potential ligand for the synthesis of MOFs.[2][11] These materials are highly porous and have applications in gas storage, catalysis, and sensing.[12][13]
-
Surface Functionalization: The reactive chlorine allows for the grafting of this molecule onto surfaces, thereby modifying their chemical and physical properties. For example, it could be used to functionalize silica or polymer surfaces to introduce specific binding sites or alter hydrophobicity.
Logical Pathway for MOF Synthesis
Caption: Conceptual pathway for the synthesis of a MOF.
Conclusion
6-chloro-N-ethylpyrimidin-4-amine is a molecule with significant, yet largely untapped, potential in material science. Its well-defined reactive sites provide a powerful tool for the rational design of functional materials. From the vibrant displays of OLEDs to the vast internal surfaces of MOFs, the applications of this versatile building block are limited only by the creativity of the researchers who employ it. It is our hope that the protocols and insights provided in this guide will serve as a catalyst for new discoveries and innovations in the field of advanced materials.
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Synthesis and Opto-Electronic Properties of Functionalized Pyrimidine-Based Conjugated Polymers. Treasures at UT Dallas. Available at: [Link]
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Advancing Display Technology: The Impact of 4,6-Diphenylpyrimidin-2-amine in OLEDs. NINGBO INNO PHARMCHEM CO.,LTD. (2025-11-09). Available at: [Link]
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Modified 2,4‐difluoro‐5‐chloro‐pyrimidine dyes and their application in ink‐jet printing on wool fabrics. ResearchGate. (2025-08-07). Available at: [Link]
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Application Notes and Protocols for the Development of Antimalarial Agents from Pyrimidine-Amine Compounds
Introduction
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health threat. The emergence and spread of drug-resistant parasite strains necessitate the continuous development of novel antimalarial agents.[1][2] Pyrimidine-amine derivatives represent a promising class of compounds in the fight against malaria.[3][4] This structural scaffold is a key component in established antimalarial drugs like pyrimethamine and proguanil, which primarily act by inhibiting the parasite's dihydrofolate reductase (DHFR) enzyme, an essential component in the folate biosynthesis pathway crucial for DNA synthesis.[1][3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of pyrimidine-amine compounds as potential antimalarial agents. The protocols outlined herein cover the critical stages of the preclinical drug discovery pipeline, from initial synthesis and in vitro screening to cytotoxicity assessment, providing a framework for identifying and advancing promising lead candidates.
Rationale for Pyrimidine-Amine Scaffolds in Antimalarial Drug Discovery
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and its versatility for structural modification.[5][6] In the context of malaria, pyrimidine-amine derivatives have been extensively explored for their ability to target various stages of the Plasmodium life cycle.[3][4]
Key Mechanisms of Action
The primary mechanisms through which pyrimidine-amine compounds exert their antimalarial effects include:
-
Inhibition of Folate Biosynthesis: As mentioned, many pyrimidine-based drugs, such as pyrimethamine, are potent inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR).[1][4] By blocking this enzyme, they disrupt the synthesis of folate, a vital cofactor for DNA replication and amino acid metabolism in the parasite.[1][3]
-
Disruption of Pyrimidine Biosynthesis: Some novel pyrimidine derivatives target dihydroorotate dehydrogenase (DHODH), another critical enzyme in the de novo pyrimidine biosynthesis pathway of the parasite.[4]
-
Multi-target Approaches: The development of hybrid molecules, combining the pyrimidine-amine pharmacophore with other antimalarial scaffolds like 4-aminoquinoline, has shown promise in overcoming drug resistance through potential multi-target engagement.[7][8]
The following diagram illustrates the key parasitic pathways targeted by pyrimidine-amine compounds.
Caption: Target Pathways of Pyrimidine-Amine Antimalarials.
Synthesis of Pyrimidine-Amine Derivatives
A common synthetic strategy for generating a library of pyrimidine-amine compounds involves a sequential nucleophilic substitution on a di-substituted pyrimidine core, such as 4,6-dichloropyrimidine. Microwave-assisted synthesis can be employed to improve reaction efficiency and yield.[1]
General Synthetic Protocol
The synthesis can be carried out in a two-step process:
-
First Amination: Reaction of 4,6-dichloropyrimidine with a primary or secondary amine in the presence of a base like triethylamine. A slight excess of the dichloropyrimidine is often used to minimize the formation of the bis-aminated product.[1]
-
Second Amination: The resulting 4-amino-6-chloropyrimidine intermediate is then reacted with a second, different amine to introduce further diversity. For instance, p-aminobenzoic acid (PABA) can be introduced at this position to generate potent PfDHFR inhibitors.[1]
The following diagram outlines a general workflow for the synthesis and initial screening of pyrimidine-amine compounds.
Caption: General workflow for synthesis and screening.
In Vitro Antiplasmodial Activity Assessment
The initial evaluation of novel compounds involves determining their in vitro activity against erythrocytic stages of P. falciparum. It is crucial to test against both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., Dd2, K1, W2) strains to identify compounds with efficacy against drug-resistant parasites.[1][8]
Protocol: SYBR Green I-Based Fluorescence Assay
This assay is a widely used and reliable method for determining the 50% inhibitory concentration (IC₅₀) of a compound.[9][10] It quantifies parasite proliferation by measuring the amount of parasitic DNA via the fluorescence of SYBR Green I dye.[9]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin) dissolved in DMSO
-
SYBR Green I lysis buffer
-
96-well black microplates
-
Incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence microplate reader
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[9]
-
Parasite Addition: Prepare a parasite suspension with 2% hematocrit and 1% parasitemia in complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL.[9]
-
Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.[10]
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[9]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Normalize the fluorescence values to the untreated control (100% growth). Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.[9][10]
In Vitro Cytotoxicity Assessment
A critical step in drug development is to ensure that the antimalarial activity of a compound is not due to general cytotoxicity.[11][12] In vitro cytotoxicity assays are used to predict the toxic effects of drug candidates on mammalian cells.[11][13]
Protocol: Resazurin-Based Cytotoxicity Assay
The resazurin (also known as AlamarBlue) assay is a colorimetric method that measures cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and a known cytotoxic agent (e.g., Doxorubicin)
-
Resazurin sodium salt solution
-
96-well clear microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells per well) and incubate for 24 hours to allow for attachment.[9]
-
Compound Addition: Prepare serial dilutions of the test compounds and controls in complete cell culture medium. Add the drug dilutions to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.[9]
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well and incubate for a further 2-4 hours.
-
Measurement: Measure the absorbance at 570 nm and 600 nm, or fluorescence (excitation ~560 nm, emission ~590 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation and Selectivity Index
The results from the antiplasmodial and cytotoxicity assays should be summarized in a table for clear comparison. A key parameter to calculate is the Selectivity Index (SI) , which is the ratio of the CC₅₀ to the IC₅₀. A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.[7][9]
| Compound ID | P. falciparum Strain | IC₅₀ (µM) | Cytotoxicity (CC₅₀ in HEK293T, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Test Cmpd 1 | 3D7 (CS) | e.g., 0.05 | e.g., >50 | >1000 |
| Dd2 (CR) | e.g., 0.12 | e.g., >50 | >417 | |
| Chloroquine | 3D7 (CS) | e.g., 0.02 | e.g., >100 | >5000 |
| Dd2 (CR) | e.g., 0.45 | e.g., >100 | >222 |
CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant
Structure-Activity Relationship (SAR) Studies
Systematic modification of the pyrimidine-amine scaffold and evaluation of the resulting analogs' biological activity allows for the elucidation of the structure-activity relationship (SAR).[14][15] This information is crucial for guiding the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
For example, studies have shown that the nature of the amine substituents at the C4 and C6 positions of the pyrimidine ring significantly influences antimalarial activity.[1] The introduction of piperazine and 4-methylpiperazine moieties has been shown to result in potent compounds against both chloroquine-sensitive and -resistant strains of P. falciparum.[1]
Conclusion and Future Directions
The development of novel antimalarial agents based on the pyrimidine-amine scaffold remains a promising strategy to combat drug-resistant malaria. The protocols outlined in this document provide a robust framework for the initial stages of drug discovery, from synthesis to in vitro characterization. Promising compounds identified through this workflow, characterized by high potency (low nanomolar IC₅₀) and a favorable selectivity index, should be advanced to further preclinical studies, including mechanism of action elucidation, pharmacokinetic profiling, and in vivo efficacy testing in appropriate animal models.[16][17]
References
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GSC Online Press. (2023, October 30). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences. [Link]
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Gogoi, K., et al. (2022). Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. 3 Biotech, 12(8), 195. [Link]
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ResearchGate. (2023, November 2). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. [Link]
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Singh, P., et al. (2021). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. RSC Advances, 11(34), 20845-20854. [Link]
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SciELO. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. [Link]
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Rudrapal, M., & Chetia, D. (2019). In vitro and in vivo models used for antimalarial activity. In Drug Discovery and Development-From Molecules to Medicine. IntechOpen. [Link]
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Oakley, M. S., et al. (2018). In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines. Antimicrobial Agents and Chemotherapy, 62(7), e00353-18. [Link]
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Semantic Scholar. (n.d.). Correlation between in vitro and in vivo antimalarial activity of compounds using CQ-sensitive and CQ-resistant strains of Plasmodium falciparum and CQ-resistant strain of P. yoelii. [Link]
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Fidock, D. A., et al. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document). [Link]
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ResearchGate. (2023, September). SYNTHESIS, DOCKING AND EVALUATION OF PYRIMIDINE DERIVATIVES AS ANTI-MALARIAL AGENTS. [Link]
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Desjardins, R. E., et al. (1979). Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique. Antimicrobial Agents and Chemotherapy, 16(6), 710–718. [Link]
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ResearchGate. (n.d.). Synthesis of 4-aminoquinoline - Pyrimidine hybrids as potent antimalarials and their mode of action studies | Request PDF. [Link]
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ResearchGate. (n.d.). Experimental framework for testing anti-plasmodial activity of drug... | Download Scientific Diagram. [Link]
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protocols.io. (2024, January 5). Plasmodium falciparum Growth or Invasion Inhibition Assays. [Link]
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Kumar, A., et al. (2012). Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. ACS Medicinal Chemistry Letters, 3(11), 903–907. [Link]
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MedChemComm. (n.d.). Pyrimidine-based antimalarials: design strategies and antiplasmodial effects. Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]
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SciELO. (2014). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. [Link]
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ResearchGate. (n.d.). Representative antimalarial agents based on pyrimidine scaffold. [Link]
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RSC Publishing. (2024, August 7). Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents. [Link]
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ResearchGate. (n.d.). Pyrimidine based antimalarials: Design strategies and antiplasmodial effects | Request PDF. [Link]
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Barlin, G. B. (1987). Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum. Acta Tropica, 44(1), 5-24. [Link]
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Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(3), 29-45. [Link]
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Appiah-Opong, R., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Evidence-Based Complementary and Alternative Medicine, 2019, 6865319. [Link]
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Wang, Y., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(15), 11347–11364. [Link]
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Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860–8871. [Link]
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Synthetic Routes to Novel Heterocyclic Compounds from 6-chloro-N-ethylpyrimidin-4-amine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 6-Chloro-N-ethylpyrimidin-4-amine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules and approved pharmaceuticals. Within this privileged class of heterocycles, 6-chloro-N-ethylpyrimidin-4-amine stands out as a versatile and highly valuable starting material for the synthesis of novel and diverse compound libraries. Its strategic functionalization—an electron-donating N-ethylamino group at the 4-position and a reactive chlorine atom at the 6-position—provides a powerful handle for a wide array of chemical transformations. This unique electronic arrangement makes the C6 position particularly susceptible to both nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions, opening avenues to a vast chemical space of innovative heterocyclic structures.
This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the key synthetic pathways originating from 6-chloro-N-ethylpyrimidin-4-amine. We will delve into the mechanistic underpinnings of each transformation, offering not just step-by-step protocols but also the scientific rationale behind the choice of reagents, catalysts, and reaction conditions. Our focus is on empowering the practicing chemist to leverage this versatile building block for the efficient and strategic synthesis of novel heterocyclic compounds with therapeutic potential.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions: A Gateway to Diverse Functionality
The electron-deficient nature of the pyrimidine ring, further accentuated by the two nitrogen atoms, renders the chlorine atom at the C6 position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This classical yet powerful transformation allows for the direct introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
A. Amination via SNAr: Building C-N Bonds
The displacement of the C6-chloro group with various primary and secondary amines is a straightforward and widely used method to introduce new amino functionalities. These reactions are typically thermally driven and can be performed with or without a base, depending on the nucleophilicity of the amine.
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are often employed to facilitate the reaction and ensure the solubility of the reactants. For less reactive amines, a sealed tube or microwave irradiation can be used to reach the required temperatures.
-
Base: An excess of the reacting amine can often serve as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic inorganic base like K₂CO₃ or a hindered organic base such as diisopropylethylamine (DIPEA) can be added to drive the reaction to completion, especially when the amine is valuable or has a high boiling point.
Protocol 1: General Procedure for SNAr Amination
-
To a solution of 6-chloro-N-ethylpyrimidin-4-amine (1.0 eq.) in a suitable solvent (e.g., n-butanol, DMF, or dioxane, approx. 0.1-0.5 M), add the desired primary or secondary amine (1.2-2.0 eq.).
-
If required, add a base such as K₂CO₃ (2.0 eq.) or DIPEA (2.0 eq.).
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (the hydrochloride salt of the amine) has formed, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to afford the desired 6-amino-N-ethylpyrimidin-4-amine derivative.
B. Thiolation via SNAr: Introducing Sulfur Linkages
The introduction of sulfur-containing moieties can be readily achieved by reacting 6-chloro-N-ethylpyrimidin-4-amine with various thiols. These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion.
-
Base: A base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) is essential to deprotonate the thiol and form the thiolate, which is a much stronger nucleophile.
-
Solvent: Polar aprotic solvents like DMF or THF are suitable for these reactions as they can dissolve the reactants and facilitate the SNAr mechanism.
Protocol 2: General Procedure for SNAr Thiolation
-
To a solution of the desired thiol (1.1 eq.) in a suitable solvent (e.g., DMF or THF, approx. 0.2-0.5 M) at 0 °C, add a base such as NaH (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.
-
Add a solution of 6-chloro-N-ethylpyrimidin-4-amine (1.0 eq.) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-thioether-N-ethylpyrimidin-4-amine derivative.
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds with Precision
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and they are particularly well-suited for the functionalization of 6-chloro-N-ethylpyrimidin-4-amine. These methods offer a high degree of control and functional group tolerance, enabling the construction of complex molecular architectures.
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[1]
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.
-
Ligand: A phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For chloro-heteroaryl substrates, electron-rich and bulky phosphine ligands like XPhos, SPhos, or RuPhos often provide excellent results.
-
Base: A base is required for the transmetalation step of the catalytic cycle. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 6-chloro-N-ethylpyrimidin-4-amine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add a base such as K₃PO₄ (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 ratio, approx. 0.1 M).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the 6-aryl-N-ethylpyrimidin-4-amine product.
B. Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a highly versatile and efficient method for the formation of C-N bonds.[2][3] It is particularly useful for coupling less nucleophilic amines or when SNAr reactions are sluggish.
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often the ligands of choice for amination of heteroaryl chlorides.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine 6-chloro-N-ethylpyrimidin-4-amine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BrettPhos, 2-10 mol%), and a strong base (e.g., NaOtBu, 1.5-2.0 eq.).
-
Add a dry, degassed solvent such as toluene or dioxane (approx. 0.1-0.2 M).
-
Seal the reaction vessel and heat to 80-120 °C for 4-24 hours, with stirring.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C6 position of the pyrimidine and a terminal alkyne.[5][6] This reaction is invaluable for introducing a linear, rigid alkynyl linker, which is a common motif in medicinal chemistry.
-
Catalysts: The classical Sonogashira reaction employs a dual catalytic system of a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst.
-
Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent. It serves to deprotonate the terminal alkyne and neutralize the HX byproduct.
Protocol 5: General Procedure for Sonogashira Coupling
-
To a solution of 6-chloro-N-ethylpyrimidin-4-amine (1.0 eq.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2-2.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add an amine base such as triethylamine (2.0-3.0 eq.).
-
Degas the reaction mixture by bubbling with argon for 10-15 minutes.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C for 2-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Synthesis of Fused Heterocyclic Systems
6-Chloro-N-ethylpyrimidin-4-amine is an excellent precursor for the construction of fused bicyclic and polycyclic heterocyclic systems, which are of great interest in drug discovery due to their rigid structures and ability to mimic natural purine scaffolds.
A. Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are potent kinase inhibitors and are often synthesized from substituted pyrimidines.[7][8][9] A common strategy involves the reaction of a chloropyrimidine with hydrazine, followed by cyclization.
Protocol 6: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
-
To a solution of 6-chloro-N-ethylpyrimidin-4-amine (1.0 eq.) in a solvent such as ethanol or n-butanol, add hydrazine hydrate (3.0-5.0 eq.).
-
Reflux the reaction mixture for 4-12 hours, monitoring the formation of the intermediate 6-hydrazinyl-N-ethylpyrimidin-4-amine by LC-MS.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess hydrazine.
-
To the crude hydrazinyl intermediate, add a suitable cyclizing agent such as triethyl orthoformate or formic acid.
-
Heat the mixture to reflux for 2-8 hours.
-
Cool the reaction mixture and remove the excess reagent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the desired pyrazolo[3,4-d]pyrimidine.
B. Synthesis of[7][10][11]Triazolo[1,5-c]pyrimidines
The[7][10][11]triazolo[1,5-c]pyrimidine scaffold can be accessed from 6-chloro-N-ethylpyrimidin-4-amine via a multi-step sequence involving the formation of a hydrazinylpyrimidine intermediate, followed by cyclization with a one-carbon synthon.[11][12]
Protocol 7: Synthesis of a[7][10][11]Triazolo[1,5-c]pyrimidine Derivative
-
Synthesize the 6-hydrazinyl-N-ethylpyrimidin-4-amine intermediate as described in Protocol 6.
-
To a solution of the crude hydrazinyl intermediate in a suitable solvent (e.g., ethanol or acetic acid), add a cyclizing agent such as cyanogen bromide (CNBr) or an orthoester (e.g., triethyl orthoformate).
-
Heat the reaction mixture to reflux for 2-10 hours, monitoring by LC-MS.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (if an acidic reagent was used).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
The following tables provide representative quantitative data for the types of reactions discussed. Please note that yields and reaction conditions are highly dependent on the specific substrates and should be optimized for each new transformation.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 120 | 12 | 75-90 |
| Morpholine | DIPEA | n-Butanol | 100 | 8 | 80-95 |
| Benzyl Mercaptan | NaH | THF | RT | 4 | 70-85 |
| Thiophenol | K₂CO₃ | DMF | 80 | 6 | 75-90 |
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-90 |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BrettPhos | NaOtBu | Dioxane | 110 | 18 | 65-85 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | TEA | DMF | 60 | 6 | 70-85 |
Experimental Workflows and Diagrams
General Workflow for the Synthesis of Novel Heterocycles
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up synthesis of 6-chloro-N-ethylpyrimidin-4-amine derivatives
An In-Depth Guide to the Scale-Up Synthesis of 6-Chloro-N-ethylpyrimidin-4-amine Derivatives
Abstract
This application note provides a comprehensive technical guide for researchers, chemists, and process development scientists on the scale-up synthesis of 6-chloro-N-ethylpyrimidin-4-amine and its derivatives. Pyrimidine-based compounds are crucial scaffolds in medicinal chemistry and agrochemicals, making robust and scalable synthetic routes essential.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying process chemistry, focusing on the regioselective nucleophilic aromatic substitution (SNAr) reaction. It details a complete, self-validating protocol, including process controls, safety considerations, and analytical quality control (QC) methods necessary for transitioning from laboratory to pilot or manufacturing scale.
Part 1: Process Chemistry and Mechanistic Rationale
The synthesis of 6-chloro-N-ethylpyrimidin-4-amine hinges on the controlled, regioselective reaction of a suitable amine with a di-substituted pyrimidine precursor. Understanding the principles governing this reaction is critical for successful scale-up, optimization, and troubleshooting.
The Precursor: 4,6-Dichloropyrimidine
The primary starting material for this synthesis is 4,6-dichloropyrimidine. Industrially, this intermediate is most commonly synthesized via the chlorination of 4,6-dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of an organic base.[1][2][4] The reaction converts the hydroxyl groups into more reactive chloro leaving groups.
Key considerations for the precursor synthesis include:
-
Reagent Stoichiometry: Precise control over the amount of POCl₃ is necessary to ensure complete conversion while minimizing excess reagent, which complicates downstream processing.
-
Temperature Control: The reaction is often exothermic and requires careful temperature management to prevent side reactions and ensure safety.
-
Byproduct Management: The process generates phosphorus-containing byproducts that must be effectively managed and removed during work-up and purification to avoid contaminating the final product.[2][4]
The Core Transformation: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of the synthesis is the nucleophilic aromatic substitution (SNAr) reaction, where ethylamine selectively displaces one of the chlorine atoms on the pyrimidine ring. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the ring towards nucleophilic attack.[5][6]
Causality of Regioselectivity: The reactivity of halo-substituents on the pyrimidine ring generally follows the order C4(6) > C2.[5][7] This preference is explained by the stability of the anionic Meisenheimer intermediate formed during the reaction. Attack at the C4 or C6 position allows the negative charge to be delocalized over both ring nitrogen atoms through resonance, creating a more stable intermediate compared to attack at the C2 position, where the charge is primarily stabilized by only one adjacent nitrogen.[5][8] This energetic favorability strongly directs the incoming nucleophile to the C4 position, making the reaction highly regioselective.
Figure 1. SNAr mechanism showing preferential C4 attack.
Part 2: Scale-Up Synthesis Protocol
This protocol describes the synthesis of 6-chloro-N-ethylpyrimidin-4-amine on a 1.0 kg scale from 4,6-dichloropyrimidine. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel wearing personal protective equipment (PPE).
Materials and Equipment
| Materials | Quantity | Molar Eq. | Notes |
| 4,6-Dichloropyrimidine | 1.00 kg | 1.0 | Purity ≥ 99% |
| Ethylamine (70 wt% in H₂O) | ~0.47 kg | 1.1 | Titrate solution to confirm concentration |
| Sodium Bicarbonate (NaHCO₃) | 0.85 kg | 1.5 | Base to neutralize HCl byproduct |
| Isopropyl Alcohol (IPA) | 10.0 L | - | Reaction Solvent |
| Deionized Water | 20.0 L | - | For work-up and washing |
| Brine (Saturated NaCl) | 5.0 L | - | For work-up |
| Equipment | Description |
| Reactor | 50 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe |
| Addition Funnel | 2 L pressure-equalizing dropping funnel |
| Filtration | Buchner funnel, filter flask, and vacuum source |
| Drying Oven | Vacuum oven capable of maintaining 40-50°C |
Step-by-Step Experimental Protocol
-
Reactor Setup and Inerting:
-
Assemble the 50 L reactor system. Ensure all joints are properly sealed.
-
Inert the reactor by purging with nitrogen gas for 15-20 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Causality: An inert atmosphere prevents moisture from entering the reaction, which could lead to unwanted side reactions, and is a standard safety practice for handling organic solvents.
-
-
Charging Reagents:
-
Charge the reactor with 4,6-dichloropyrimidine (1.00 kg) and isopropyl alcohol (10.0 L).
-
Begin stirring at 150-200 RPM to form a slurry.
-
Charge solid sodium bicarbonate (0.85 kg) to the slurry.
-
Causality: Adding the base at the start ensures that the HCl generated during the substitution is neutralized in situ, preventing potential protonation of the ethylamine nucleophile (which would render it unreactive) and protecting acid-sensitive equipment.
-
-
Reaction Execution:
-
Cool the reactor contents to 0-5°C using a circulating chiller.
-
Slowly add the ethylamine solution (~0.47 kg) dropwise via the addition funnel over 2-3 hours.
-
Critical Control Point: Maintain the internal temperature below 10°C during the addition. The reaction is exothermic, and a controlled addition rate is crucial to prevent a thermal runaway.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 12-16 hours.
-
-
Reaction Monitoring (In-Process Control - IPC):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC System: 3:1 Hexanes:Ethyl Acetate. Rf of starting material (4,6-dichloropyrimidine) ≈ 0.8; Rf of product ≈ 0.4.
-
The reaction is considered complete when the starting material is <1% by HPLC area.
-
Trustworthiness: IPCs are essential for a self-validating system. They confirm reaction completion, preventing the carry-through of unreacted starting material which can complicate purification, and ensure batch-to-batch consistency.
-
-
Work-up and Isolation:
-
Once the reaction is complete, filter the mixture to remove sodium bicarbonate and the sodium chloride byproduct. Wash the filter cake with isopropyl alcohol (2 x 1 L).
-
Combine the filtrate and washes and concentrate the solution under reduced pressure (vacuum distillation) to approximately 20% of its original volume.
-
Add deionized water (10 L) to the concentrated residue. The product should precipitate as a white or off-white solid.
-
Stir the resulting slurry for 1 hour at 0-5°C to maximize precipitation.
-
Isolate the solid product by vacuum filtration. Wash the cake with cold deionized water (2 x 2 L).
-
Causality: This aqueous precipitation/slurry wash is a critical purification step at scale. It effectively removes residual inorganic salts and water-soluble impurities.
-
-
Purification and Drying:
-
For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene).
-
Dry the purified solid in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Expected Yield: 85-92%. Purity: >99% by HPLC.
-
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. growingscience.com [growingscience.com]
- 4. Preparation method of 4, 6-dichloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
optimizing Suzuki coupling reaction conditions for 6-chloro-N-ethylpyrimidin-4-amine
Initiating Data Collection
I'm starting by delving into extensive Google searches. My focus is on the Suzuki coupling reaction, particularly its application with heteroaromatic halides such as 6-chloro-N-ethylpyrimidin-4-amine. I'm prioritizing diverse information sources to build a robust foundation.
Analyzing Reaction Challenges
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Structuring Technical Support Center
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Technical Support Center: Improving Yield in the Synthesis of 6-chloro-N-ethylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of 6-chloro-N-ethylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to resolve common issues and significantly improve your reaction yields and purity.
Overview of the Core Synthesis
The synthesis of 6-chloro-N-ethylpyrimidin-4-amine is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. The foundational route involves the reaction of 4,6-dichloropyrimidine with ethylamine.
The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms. This deficiency is amplified by the strong electron-withdrawing effects of the two chlorine atoms, making the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[1] The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[1]
Reaction Mechanism and a Common Pitfall
The primary challenge in this synthesis is controlling the selectivity of the mono-substitution. While the goal is to produce 6-chloro-N-ethylpyrimidin-4-amine, a common and often significant byproduct is the di-substituted 4,6-bis(N-ethyl)pyrimidin-4,6-diamine. Understanding the mechanism helps in mitigating this issue.
Caption: SNAr mechanism for the synthesis of 6-chloro-N-ethylpyrimidin-4-amine and the competing byproduct formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a practical question-and-answer format.
Q1: My final yield is extremely low, and I'm recovering a lot of unreacted 4,6-dichloropyrimidine. What's going wrong?
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be impractically slow.[2]
-
Inadequate Base: A base is crucial to neutralize the HCl generated during the reaction. If the acid is not scavenged, it will protonate the ethylamine nucleophile, rendering it inactive.[5]
-
Poor Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer complex intermediate.
Q2: My main problem is the formation of the di-substituted byproduct, 4,6-bis(N-ethyl)pyrimidin-4,6-diamine. How can I improve selectivity for the mono-substituted product?
Potential Causes & Solutions:
-
Incorrect Stoichiometry: This is the most common cause. Using a large excess of ethylamine will inevitably drive the reaction toward di-substitution, as there is ample nucleophile to react with the mono-substituted product.
-
Solution: Carefully control the stoichiometry. Start with a 1.0 to 1.2 molar equivalent of ethylamine relative to the 4,6-dichloropyrimidine.[6] Consider slow, controlled addition of the ethylamine solution to the heated reaction mixture to maintain a low instantaneous concentration of the nucleophile.
-
-
High Reaction Temperature or Prolonged Reaction Time: While heat is necessary, excessive temperature can provide enough energy to overcome the higher activation barrier for the second substitution, reducing selectivity.
-
Solution: Find the "sweet spot" for temperature. Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material (e.g., 60-80°C). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the accumulation of the di-substituted product.
-
-
Steric Hindrance (or lack thereof): Ethylamine is a relatively small primary amine, which poses minimal steric hindrance to the second substitution.
-
Solution: While you cannot change the nucleophile, this highlights the importance of precise control over other parameters (stoichiometry, temperature) to achieve selectivity. In related syntheses, sterically bulkier amines show higher mono-selectivity.[3]
-
Q3: The reaction starts but then seems to stall, with starting material, product, and byproducts all present in the crude mixture. What can I do?
Potential Causes & Solutions:
-
Base Inefficiency or Insolubility: The chosen base might not be strong enough or soluble enough in the reaction medium to effectively neutralize the generated HCl, leading to a gradual drop in pH and reaction rate.
-
Product Precipitation: In some solvent systems, the desired product or its HCl salt may precipitate out of the solution, physically halting the reaction.
-
Solution: Add a co-solvent to improve the solubility of all components throughout the reaction. If product precipitation is suspected, taking a small aliquot, dissolving it in a suitable solvent (like DMSO or methanol), and analyzing by TLC/LC-MS can confirm this.
-
Caption: A troubleshooting workflow for improving the yield of 6-chloro-N-ethylpyrimidin-4-amine.
Optimizing Key Reaction Parameters
Systematic optimization is key to developing a robust and high-yielding protocol. The following table summarizes the impact of critical parameters.
| Parameter | Options | Impact on Yield & Selectivity | Rationale & Expert Insights |
| Solvent | DMF, DMSO, NMP | High Impact: Generally higher yields and faster reactions. | Polar aprotic solvents stabilize the charged Meisenheimer complex, lowering the activation energy. DMF is a common and effective choice.[3][8] |
| Acetonitrile, THF | Medium Impact: May require higher temperatures or longer times. | Less polar than DMF/DMSO, offering moderate stabilization of the intermediate. Can be easier to remove during workup.[7] | |
| Alcohols (e.g., EtOH) | Low/Negative Impact: Can lead to solvolysis byproducts (alkoxypyrimidines). | Alcohols are nucleophilic and can compete with ethylamine, especially in the presence of a base, leading to undesired O-alkylation.[11] | |
| Base | K₂CO₃, Na₂CO₃ | High Impact: Effective, inexpensive, and easy to remove. | Standard inorganic bases. K₂CO₃ is often used in DMF at high temperatures.[3][6] Ensure vigorous stirring to overcome solubility limitations. |
| TEA, DIPEA | High Impact: Soluble organic bases, often used at lower temperatures. | Being soluble, they can be more efficient at scavenging HCl in homogenous solutions. However, they and their salts can be harder to remove during purification.[9] | |
| NaH | High Impact: Very strong base, deprotonates the amine. | Can be used to pre-form the ethylamide anion for a more reactive nucleophile, but requires strictly anhydrous conditions and careful handling.[12] | |
| Temperature | 25 - 60 °C | Low Yield: Reaction is often too slow to be practical. | Insufficient energy to overcome the activation barrier for the SNAr reaction. |
| 60 - 100 °C | Optimal Range: Good balance between reaction rate and selectivity. | This range typically provides sufficient energy for mono-substitution without excessively promoting the di-substitution pathway. | |
| > 100 °C | High Rate, Low Selectivity: Risk of significant byproduct formation increases. | While the reaction is fast, the higher energy makes it easier for the second substitution to occur, reducing the yield of the desired product.[3][6] | |
| Stoichiometry | 1.0 - 1.2 eq. EtNH₂ | Optimal for Selectivity: Favors mono-substitution. | Minimizes the availability of the nucleophile to react with the product. Slow addition is recommended. |
| > 1.5 eq. EtNH₂ | Poor Selectivity: Promotes di-substitution. | Le Chatelier's principle in action; a high concentration of a reactant will push the equilibrium towards further reaction. |
Recommended Experimental Protocol
This protocol is a robust starting point. It should be monitored and optimized based on your specific laboratory conditions and analytical results.
Materials:
-
4,6-Dichloropyrimidine (1.0 eq.)
-
Ethylamine (2.0 M solution in THF, 1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel under a nitrogen atmosphere, add 4,6-dichloropyrimidine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add Solvent: Add anhydrous DMF to the flask (approx. 5-10 mL per mmol of the limiting reagent).
-
Heating: Heat the stirred suspension to 80 °C.
-
Slow Addition of Nucleophile: Add the ethylamine solution (1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes. Maintaining a slow addition rate is crucial for selectivity.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours. Look for the consumption of 4,6-dichloropyrimidine.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water (approx. 10x the volume of DMF).
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Workup - Washing: Combine the organic layers and wash them sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 6-chloro-N-ethylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q: What analytical techniques are best for monitoring this reaction? A: Thin-Layer Chromatography (TLC) is excellent for quick, qualitative monitoring. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting material (4,6-dichloropyrimidine) is non-polar, while the mono- and di-substituted products are progressively more polar. For quantitative analysis and accurate identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q: Can I use aqueous ethylamine instead of a solution in THF? A: It is not recommended. Water can act as a competing nucleophile, leading to the formation of hydroxy-pyrimidine byproducts. Using an anhydrous solution of ethylamine in a non-nucleophilic solvent like THF is a much safer and more efficient approach.
Q: My final product is an oil, but I expect a solid. What happened? A: The product, 6-chloro-N-ethylpyrimidin-4-amine, should be a solid at room temperature. If you obtain an oil, it is likely impure. The most common impurity is residual DMF. Ensure your aqueous workup is thorough to remove this high-boiling point solvent. If the impurity is the di-substituted byproduct, it may lower the melting point of the mixture. Purification by column chromatography is essential.
Q: What are the key safety precautions for this reaction? A: 4,6-Dichloropyrimidine is a corrosive solid and a lachrymator. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. DMF is a skin and respiratory irritant. Ethylamine is a flammable and corrosive gas/liquid. Always work in a well-ventilated fume hood.
References
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). Available at: [Link]
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.
-
Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap. Available at: [Link]
-
(PDF) Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. ResearchGate. Available at: [Link]
- Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. Google Patents.
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Google Patents.
Sources
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- 2. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
minimizing byproduct formation in pyrimidine substitution reactions
A Guide to Minimizing Byproduct Formation for Researchers & Drug Development Professionals
Welcome to the Technical Support Center for pyrimidine substitution reactions. This resource is designed for researchers, medicinal chemists, and process scientists who utilize the versatile pyrimidine scaffold in their synthetic endeavors. The π-deficient nature of the pyrimidine ring makes it an excellent substrate for a variety of transformations, but this reactivity also presents unique challenges in controlling selectivity and minimizing byproduct formation.
This guide moves beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting advice. Our goal is to empower you to diagnose issues in your reactions, understand their root causes, and implement effective solutions to maximize the yield and purity of your target compounds.
Part 1: Frequently Asked Questions (FAQs) - Common Issues in Pyrimidine Substitution
This section addresses the most common initial queries and problems encountered during the functionalization of pyrimidine rings.
Q1: My nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine is not selective. Why does my nucleophile primarily attack the C4 position, and how can I influence this?
A1: The inherent electronic properties of the pyrimidine ring dictate the regioselectivity of nucleophilic attack. The C4 and C2 positions are the most electron-deficient and thus the most susceptible to substitution. Generally, the C4 position is more reactive than the C2 position. This preference is attributed to the greater ability of the intermediate (Meisenheimer complex) to delocalize the negative charge onto the N1 nitrogen atom when the attack occurs at C4.[1][2] Repulsion between the incoming nucleophile's lone pairs and the lone pairs of the two adjacent nitrogen atoms at C2 may also play a role.[2]
-
To favor C4 substitution: Standard reaction conditions will typically yield the C4-substituted product as the major isomer.[1]
-
To achieve C2 substitution: While challenging, inverting the selectivity is possible. Recent studies have shown that specific palladium-catalyzed C-S coupling reactions can favor the C2 position, a discovery that highlights the potential for catalyst-controlled selectivity.[1] For other nucleophiles, strategies may involve steric hindrance at C4 or exploring advanced catalytic systems that deviate from the standard SNAr pathway.
Q2: I'm attempting a Suzuki coupling on a chloropyrimidine, but I'm getting low yields and see a hydroxylated byproduct in my mass spectrometry analysis. What is happening?
A2: You are likely observing hydrolysis of your halopyrimidine starting material or product. This is a common side reaction, especially with more reactive fluoro- or chloropyrimidines under the relatively basic and often heated conditions required for Suzuki couplings.[3] The basic conditions (e.g., Na₂CO₃, K₂CO₃) can promote the direct nucleophilic substitution of the halide by hydroxide ions present in aqueous solvents.
Q3: I am trying to perform an electrophilic substitution (e.g., bromination) on my pyrimidine derivative, but the reaction is sluggish and gives a complex mixture. Why?
A3: Pyrimidine is a π-deficient heterocycle, which makes it inherently deactivated towards electrophilic aromatic substitution.[4] The two ring nitrogens strongly withdraw electron density, making the ring much less nucleophilic than benzene. Electrophilic attack, when it does occur, is directed to the C5 position, which is the least electron-deficient carbon.[4][5] To achieve successful electrophilic substitution, the pyrimidine ring often needs to be activated with electron-donating groups (EDGs). Without sufficient activation, harsh reaction conditions are required, which can lead to degradation and side reactions.
Q4: My palladium-catalyzed amination (Buchwald-Hartwig) reaction is giving me significant amounts of a homocoupled byproduct from my boronic acid. How can I prevent this?
A4: Homocoupling of the boronic acid (or ester) is a known side reaction in Suzuki-Miyaura couplings and related transformations. It can arise from several pathways, including oxidative coupling of the boronic acid itself. This is often exacerbated by high temperatures, prolonged reaction times, or suboptimal catalyst/ligand ratios. In the context of amination, if you are attempting a Suzuki-like coupling to form a C-C bond prior to an amination step, careful control of stoichiometry and reaction conditions is key. Ensure your palladium catalyst is active and that the reaction is run under a strictly inert atmosphere to prevent oxidative side reactions.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of nucleophiles. However, issues with regioselectivity, hydrolysis, and double substitution are common.
Problem: Hydrolysis Byproduct Formation
-
Symptom: You observe a byproduct with a mass corresponding to the replacement of your halide (e.g., -Cl) with a hydroxyl group (-OH). This is often seen when using aqueous bases or running reactions at elevated temperatures in protic solvents.
-
Causality: The pyrimidine ring is highly activated towards nucleophilic attack. Hydroxide ions (from water or bases like NaOH, K₂CO₃) can act as potent nucleophiles, competing with your desired nucleophile to displace the leaving group. This process is often accelerated at higher temperatures.[3][6]
-
Mitigation Strategies:
-
Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., THF, Dioxane, DMF). Run the reaction under an inert atmosphere (N₂ or Ar).
-
Non-Nucleophilic Bases: If a base is required, switch from hydroxide-containing or carbonate bases to non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Lower Reaction Temperature: If kinetically feasible, lowering the reaction temperature will disproportionately slow the rate of the hydrolysis side reaction compared to the primary reaction with a softer nucleophile.
-
Problem: Lack of Regioselectivity on Dihalopyrimidines
-
Symptom: Your reaction on a 2,4- or 4,6-dihalopyrimidine yields a mixture of mono-substituted isomers, making purification difficult.
-
Causality: As discussed in the FAQ, C4 is generally the most reactive site.[1][2] However, this selectivity can be eroded by high temperatures, which can provide enough energy to overcome the activation barrier for attack at the less reactive C2 position. Steric factors also play a crucial role; a bulky nucleophile may show increased selectivity for the more accessible C4 position.
-
Mitigation Strategies:
| Parameter | Recommended Action to Enhance C4 Selectivity | Rationale |
| Temperature | Run the reaction at the lowest possible temperature that allows for a reasonable conversion rate. | Maximizes the kinetic difference in reactivity between the C4 and C2 positions. |
| Nucleophile | Use sterically demanding nucleophiles if the target structure allows. | Steric hindrance will further disfavor attack at the C2 position, which is flanked by two nitrogen atoms. |
| Solvent | Use a less polar aprotic solvent. | Can sometimes influence the relative stability of the competing Meisenheimer intermediates. |
Figure 1: Kinetic vs. Thermodynamic control in SNAr of 2,4-dichloropyrimidine.
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are powerful tools for C-C and C-N bond formation. Byproduct formation often involves the starting materials or catalyst degradation.
Problem: Low Yield and Dehalogenation Byproduct
-
Symptom: You isolate your desired product in low yield, accompanied by a significant amount of the starting pyrimidine where the halide has been replaced by a hydrogen atom.
-
Causality: This "proto-dehalogenation" is a common byproduct pathway in cross-coupling. It can occur when the organopalladium intermediate, formed after oxidative addition, undergoes reaction with a proton source (e.g., water, alcohol, or even trace acid) before it can transmetalate with the coupling partner. It can also result from β-hydride elimination if your coupling partner contains β-hydrogens.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: As with SNAr, minimizing water is crucial. Use dry solvents and reagents.
-
Optimize the Base: The choice of base is critical. A base that is too weak may lead to slow transmetalation, giving more time for side reactions. A base that is too strong or contains water can promote hydrolysis or dehalogenation. Consider switching from aqueous Na₂CO₃ to anhydrous bases like K₃PO₄ or CsF.
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. A more electron-rich, bulky ligand can promote faster reductive elimination relative to side reactions. Consult the literature for ligands optimized for heteroaromatic couplings.
-
Problem: Formation of Homocoupled Dimer Byproducts
-
Symptom: You observe byproducts corresponding to the dimerization of your organoboron coupling partner (e.g., Ar-Ar from Ar-B(OH)₂) or your halopyrimidine.
-
Causality:
-
Boronic Acid Homocoupling: This can be catalyzed by Pd(II) species in the presence of oxygen. It is often a sign that the catalyst is not efficiently entering the primary catalytic cycle or is being re-oxidized.
-
Pyrimidine Homocoupling: This is less common but can occur, particularly with highly reactive iodopyrimidines at high concentrations and catalyst loadings.
-
-
Mitigation Strategies:
Figure 2: Troubleshooting workflow for Pd-catalyzed cross-coupling on pyrimidines.
Part 3: Experimental Protocols
Protocol 1: Selective SNAr at C4 with an Amine Nucleophile
This protocol describes a typical procedure for the selective substitution of the C4-chloride of 2,4-dichloropyrimidine with a primary amine.
-
Reagents & Equipment:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Isopropanol (or THF)
-
Oven-dried round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To the oven-dried flask under an inert atmosphere, add 2,4-dichloropyrimidine and anhydrous isopropanol.
-
Add the primary amine (1.1 eq) followed by DIPEA (1.5 eq) at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-chloro-4-aminopyrimidine derivative.
-
Protocol 2: Suzuki-Miyaura Coupling at C4 of a Chloropyrimidine
This protocol outlines a general procedure for the Suzuki-Miyaura coupling, with an emphasis on minimizing hydrolysis and homocoupling byproducts.
-
Reagents & Equipment:
-
4-Chloropyrimidine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3-5 mol%) or other suitable Pd catalyst/ligand system
-
Anhydrous K₂CO₃ or K₃PO₄ (2.0-3.0 eq)
-
Anhydrous solvent mixture (e.g., Dioxane/Water 4:1 or Toluene/Ethanol 4:1)
-
Schlenk flask or similar glassware for inert atmosphere techniques
-
-
Procedure:
-
To the Schlenk flask, add the 4-chloropyrimidine derivative, arylboronic acid, palladium catalyst, and anhydrous base under an inert atmosphere.
-
Add the anhydrous solvent system via cannula or syringe.
-
Degas the reaction mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
-
References
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
- Neufeldt, S. R., & Jackson, O. A. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
- Growing Science. (2021).
- Lasker, J. M., et al. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Pyrimidine dimer. Retrieved from [Link]
- Al-dujaili, A. H. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. MDPI.
- Al-Ostoot, F. H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. NIH.
-
The Organic Chemistry Tutor. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
Request PDF. (2025). Effect of Substituent Structure on Pyrimidine Electrophilic Substitution. Retrieved from [Link]
- Hartwig, J. F., et al. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. NIH.
- Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters.
- Blyumin, E. V. (2003). Nucleophilic Substitution in Some 5-Halopyrimidines. 19th International Congress on Heterocyclic Chemistry.
- ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
- Falvey, D. E., et al. (1995). Pyrimidine dimer splitting in covalently linked dimer-arylamine systems. Journal of the American Chemical Society. PubMed.
- ResearchGate. (n.d.). Suzuki‐Miyaura and Nucleophilic aromatic substitution reaction reactions of polyhalopyrimidines and synthesis of trisubstituted pyrimidines.
- Chang, S., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. PubMed.
- Gherasim, C., et al. (2025). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. Organic Letters. American Chemical Society.
- Grout, R. J., et al. (1973). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.
- Lönnberg, H., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- ResearchGate. (2022). (PDF)
Sources
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Technical Support Center: Troubleshooting Incomplete Conversion in Palladium-Catalyzed Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete conversions in their coupling experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying causality to empower you to make informed decisions in your research. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a palladium-catalyzed coupling reaction to fail or give low yields?
A1: While there are multiple potential causes, a frequent culprit is the deactivation or poisoning of the palladium catalyst.[1][2] The catalytically active Pd(0) species is electron-rich and susceptible to oxidation, which renders it inactive.[3] This can be caused by impurities in the reagents or solvents, particularly oxygen.[4][5] Therefore, ensuring an inert atmosphere through proper degassing of solvents and purging the reaction vessel with nitrogen or argon is a critical first step in troubleshooting.[5]
Q2: My starting materials are being consumed, but I'm not seeing my desired product. What could be happening?
A2: This scenario often points towards catalyst decomposition or the formation of undesired side products.[6] One common side reaction is the homocoupling of your nucleophilic partner (e.g., boronic acid in a Suzuki coupling or an alkyne in a Sonogashira coupling).[4][7] Homocoupling can be favored if the cross-coupling is slow or if there's an excess of the copper(I) co-catalyst in Sonogashira reactions.[7] Another possibility is the reduction of the aryl halide starting material, a process known as hydrodehalogenation, which can be a competing pathway, especially with primary amines in Buchwald-Hartwig aminations.[6]
Q3: Why is my aryl chloride failing to react?
A3: Aryl chlorides are notoriously challenging substrates for palladium-catalyzed coupling reactions due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[6][8] To overcome this, you may need to switch to a more electron-rich and bulky phosphine ligand, which can facilitate the oxidative addition.[6][9] Additionally, increasing the reaction temperature may be necessary, but this must be balanced against the risk of catalyst decomposition.[3]
Q4: Can I reactivate a palladium catalyst that appears to have died?
A4: In some cases, catalyst reactivation is possible, particularly for heterogeneous catalysts like palladium on carbon (Pd/C). The deactivation of these catalysts is often due to the blockage of active sites by organic residues or coking.[1][10] Washing the catalyst with solvents can sometimes restore activity.[10][11] For instance, a deactivated Pd/C catalyst might be regenerated by refluxing in an alcoholic solution followed by washing.[10] There are also methods involving treatment with oxidizing agents or specific chemical washes to remove poisons.[12][13]
In-Depth Troubleshooting Guides
Issue 1: Incomplete Conversion - Diagnosing Catalyst-Related Problems
When faced with an incomplete reaction, the first area to investigate is the health of your catalyst. The catalytically active Pd(0) species is the linchpin of the entire process, and its demise will halt your reaction.
Question: How can I determine if my catalyst is the problem?
Answer: A logical, step-by-step approach can help you pinpoint catalyst-related issues. The following workflow illustrates a diagnostic process.
Caption: A systematic approach to optimizing reaction conditions.
By methodically addressing these potential points of failure, you can effectively troubleshoot incomplete conversions in your palladium-catalyzed coupling reactions and achieve your desired synthetic outcomes.
References
-
Prosa, T. J., et al. (2009). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 131(42), 15134–15147. [Link]
-
Barthos, R., et al. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 218(1-2), 249-258. [Link]
-
Van der Veken, P., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2917–2927. [Link]
-
Van der Veken, P., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2917–2927. [Link]
-
Deng, Y., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 146(17), 11893–11900. [Link]
- CN103623843A - Method for reactivating palladium carbon catalyst. (2014).
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Andersen, R. A., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 760–765. [Link]
- US3959382A - Method for reactivating palladium catalysts. (1976).
-
Barthos, R., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
Norrby, P.-O., et al. (2015). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 80(1), 17-27. [Link]
-
Li, H., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1558. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- US2692240A - Reactivation of alumina supported palladium catalysts. (1954).
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Cortés-Borda, D., et al. (2016). Optimizing the Heck–Matsuda reaction in flow with a constraint-adapted direct search algorithm. Organic Process Research & Development, 20(11), 1979-1987. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Norrby, P.-O., et al. (2015). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 80(1), 17-27. [Link]
-
Kumar, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22353-22384. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Magano, J. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 93-113). Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tetrahedron, 67(31), 5559-5569. [Link]
-
Borhade, S. R., & Waghmode, S. B. (2011). Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. Tetrahedron Letters, 52(37), 4843-4846. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemical Science, 2(1), 27-50. [Link]
-
DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
Chemistry in Tamil. (2025). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Chem Help ASAP. (2020). palladium coupling catalyst activation. YouTube. [Link]
-
ResearchGate. (n.d.). Typical error analysis of Suzuki coupling reactions. [Link]
-
Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]
-
The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
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Technical Support Center: Purification of 6-chloro-N-ethylpyrimidin-4-amine
Welcome to the technical support guide for the purification of 6-chloro-N-ethylpyrimidin-4-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this key pyrimidine intermediate. As a polar, basic heterocycle, 6-chloro-N-ethylpyrimidin-4-amine presents unique challenges that standard purification protocols may not adequately address. This guide provides in-depth, field-tested solutions and explains the scientific principles behind each troubleshooting step to empower you to achieve optimal purity and yield in your experiments.
Part 1: Foundational Knowledge & General FAQs
This section addresses preliminary questions regarding the properties of 6-chloro-N-ethylpyrimidin-4-amine and common issues that can arise regardless of the purification method chosen.
Q1: What are the primary challenges in purifying 6-chloro-N-ethylpyrimidin-4-amine?
The main difficulties arise from the molecule's inherent chemical properties. Its pyrimidine core and amine substituent make it a polar and basic compound. This can lead to issues such as strong, often irreversible, binding to acidic stationary phases like silica gel, poor retention in standard reverse-phase chromatography, and high solubility in many polar solvents, which complicates recrystallization.[1][2]
Q2: What are the most common impurities I should expect?
Typical impurities depend on the synthetic route but often include:
-
Starting Materials: Unreacted 4,6-dichloropyrimidine.
-
Isomeric Byproducts: Positional isomers formed during the nucleophilic aromatic substitution (SNAr) reaction.
-
Over-reaction Products: Di-substituted pyrimidines where both chlorine atoms have reacted.
-
Residual Reagents: Phosphorus-containing compounds if POCl₃ was used in a preceding chlorination step.[3]
Q3: My final product is a yellow or brown solid, but literature suggests it should be white. What causes this discoloration?
This is a common issue. The yellow tint can be caused by several factors:
-
Trace Metal Impurities: Residual palladium or other transition metals from upstream reactions can cause coloration.
-
Oxidation: Amines, particularly aromatic ones, can be sensitive to air and light, forming colored oxides over time.
-
Persistent Organic Impurities: Highly conjugated or polar impurities can co-purify with the product and impart color.
To address this, a treatment with activated charcoal during recrystallization is often effective.[4][5] Alternatively, passing a solution of the compound through a small plug of silica gel or activated carbon can remove the colored impurities.[6]
Q4: Which analytical techniques are best for assessing the purity of my final product and in-process fractions?
A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of column chromatography fractions and for screening solvent systems.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reverse-phase columns may require ion-pairing agents or polar endcapping for good peak shape.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and identifying impurities with distinct chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify byproduct masses.
Part 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds but requires careful solvent selection and execution.
Recrystallization Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | Solution is supersaturated; cooled too quickly; presence of impurities depressing the melting point. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a single seed crystal of pure product.[4] |
| Low Product Recovery | Too much solvent was used; the compound is significantly soluble even in the cold solvent; crystals are too fine and pass through the filter. | Use the minimum amount of hot solvent necessary for dissolution.[4] After slow cooling, place the flask in an ice bath to maximize precipitation.[1] Consider a two-solvent system where the compound is less soluble. Use a finer porosity filter paper. |
| Persistent Colored Impurities | Impurities are co-crystallizing with the product. | Before the slow cooling step, add a small amount (1-2% by weight) of activated charcoal to the hot solution, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[1][4][5] |
| No Crystals Form | The solution is not saturated; the compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase the concentration and then allow it to cool again. If still unsuccessful, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly (two-solvent recrystallization).[7] |
Workflow Diagram: Purification Strategy Selection
This diagram outlines a logical approach to selecting the appropriate purification technique based on initial crude analysis.
Caption: Purification Strategy Decision Tree.
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Choose a primary solvent ("Solvent A") in which 6-chloro-N-ethylpyrimidin-4-amine is soluble when hot but poorly soluble when cold. Choose a miscible secondary solvent ("Solvent B," the anti-solvent) in which the compound is poorly soluble at all temperatures. Common pairs include Methanol/Water or Ethyl Acetate/Hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent A to fully dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]
-
Induce Saturation: While the solution is still hot, add Solvent B dropwise with swirling until a persistent cloudiness appears.
-
Clarification: Add a few drops of hot Solvent A to just redissolve the cloudiness, ensuring the solution is perfectly saturated.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold Solvent B (or a cold mixture of A and B).
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Part 3: Troubleshooting Column Chromatography
Column chromatography is the workhorse for separating complex mixtures. However, the basicity of 6-chloro-N-ethylpyrimidin-4-amine requires special considerations when using acidic silica gel.
Workflow Diagram: Flash Column Chromatographydot
Sources
Technical Support Center: Overcoming the Low Reactivity of Heteroaryl Chlorides in Cross-Coupling Reactions
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the low reactivity of heteroaryl chlorides in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these transformations. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you achieve successful and reproducible outcomes in your experiments.
The Challenge: Inertness of the C-Cl Bond in Heteroaromatic Systems
Heteroaryl chlorides are economically attractive and widely available building blocks in organic synthesis. However, their application in cross-coupling reactions is often hampered by the strength and low reactivity of the carbon-chlorine (C-Cl) bond.[1][2] The primary hurdle is the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] This step is particularly challenging for heteroaryl chlorides due to the high bond dissociation energy of the C-Cl bond.[1] Furthermore, the presence of heteroatoms, especially nitrogen, can lead to catalyst inhibition or deactivation by coordinating to the metal center.[3][4]
This guide will provide you with the knowledge and practical strategies to overcome these challenges, enabling you to effectively utilize heteroaryl chlorides in your synthetic endeavors.
Troubleshooting Guides: A Problem-Solution Approach
This section is structured to address specific issues you may encounter during your cross-coupling reactions involving heteroaryl chlorides. Each guide provides a systematic approach to diagnosing the problem and implementing effective solutions.
Issue 1: Low or No Product Yield
This is the most common issue when working with unactivated heteroaryl chlorides. Several factors can contribute to a sluggish or completely stalled reaction.
Q: My reaction shows little to no conversion of the starting materials. What are the primary causes and how can I address them?
A: Low conversion is typically rooted in an inefficient oxidative addition step or catalyst deactivation. Here's a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Catalyst System:
-
Ligand Choice is Critical: The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial for activating the C-Cl bond.[3][5] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species, which is necessary for oxidative addition.
-
For Suzuki-Miyaura Couplings: Consider ligands like SPhos, XPhos, and RuPhos.[3][6]
-
For Buchwald-Hartwig Aminations: Buchwald's biarylphosphine ligands (e.g., BrettPhos, BippyPhos) are highly effective.[7][8][9][10]
-
For Heck and Sonogashira Couplings: Bulky phosphines like P(tBu)3 or specialized NHC ligands can be beneficial.[2][11][12]
-
-
Palladium Precatalyst: Ensure you are using a high-quality palladium source. Precatalysts like G3 or G4 Buchwald palladacycles are often more reliable as they provide a consistent source of the active Pd(0) catalyst.[13][14] If you are using a Pd(II) source like Pd(OAc)2, in-situ reduction to Pd(0) is required, which can sometimes be inefficient.[3][4]
2. Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome. For Suzuki reactions, common bases include K2CO3 and K3PO4.[3] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often necessary. The base's strength and solubility are important considerations; an overly strong base can lead to the degradation of sensitive substrates.[3]
-
Solvent System: The solvent plays a key role in solubility, catalyst stability, and reaction kinetics.[3] Anhydrous and deoxygenated solvents are essential to prevent catalyst oxidation.[3] Common choices include toluene, dioxane, and THF.[3] For some Suzuki reactions, the addition of water can be beneficial.[15]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[3] It's advisable to run the reaction at the lowest temperature that provides a reasonable rate. If the reaction is sluggish, a controlled increase in temperature may be necessary.
Experimental Protocol: A General Starting Point for Suzuki-Miyaura Coupling of a Heteroaryl Chloride
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and a finely powdered base (e.g., K3PO4, 2.0 mmol, 2.0 equiv).[3][14]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen three times.[3]
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[14]
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.[3][14]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[3][14]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Issue 2: Catalyst Decomposition (Palladium Black Formation)
The appearance of a black precipitate is a tell-tale sign of catalyst decomposition.
Q: My reaction mixture is turning black. What is this, and how can I prevent it?
A: The black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[3] Its formation indicates that the active Pd(0) species is not being effectively stabilized by the ligand.
Preventative Measures:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[3] These ligands create a sterically hindered environment around the palladium center.
-
Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, a large excess can sometimes inhibit the reaction.[3]
-
Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition.[3] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[3] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.[3]
Issue 3: Side Reactions and Poor Selectivity
Even when the reaction proceeds, you may observe the formation of undesired byproducts.
Q: I am observing significant amounts of homocoupling and/or protodehalogenation. How can I improve the selectivity of my reaction?
A: These side reactions are often competitive with the desired cross-coupling pathway. Here are some strategies to enhance selectivity:
-
Homocoupling of the Coupling Partner (e.g., Boronic Acid): This can be prevalent in Suzuki reactions.
-
Optimize the Base: A weaker base or a different base/solvent combination might suppress homocoupling.
-
Use Boronate Esters: Boronate esters are often more stable than their corresponding boronic acids and can lead to cleaner reactions.[3]
-
-
Protodehalogenation (Replacement of Chlorine with Hydrogen): This can occur if there are sources of protons in the reaction mixture (e.g., water, alcohol) and a facile pathway for this side reaction.
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.
-
Choice of Base: Some bases are more prone to promoting protodehalogenation. Screening different bases may be necessary.
-
-
Competitive Oxidative Addition in Dihaloheteroarenes: When more than one halogen is present, selective coupling can be challenging. The C-X bond adjacent to a nitrogen atom is typically more reactive.[16] However, specific ligands can invert this selectivity.[16] Understanding the electronic and steric properties of your substrate is key to predicting and controlling selectivity. Recent studies have shown that the mechanism of oxidative addition can be influenced by the ligand, leading to different site preferences.[16][17][18][19]
Key Factors Influencing Heteroaryl Chloride Reactivity
Caption: Key parameters influencing the success of cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are heteroaryl chlorides so much less reactive than the corresponding bromides or iodides?
A1: The lower reactivity of heteroaryl chlorides is due to the higher bond dissociation energy of the C-Cl bond compared to C-Br and C-I bonds. This makes the crucial oxidative addition step of the catalytic cycle more difficult.[1]
Q2: Can I use nickel catalysts instead of palladium for coupling heteroaryl chlorides?
A2: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium for activating C-Cl bonds.[20][21][22][23][24] Nickel catalysts can be more reactive, but may also be more sensitive to functional groups.[4]
Q3: Are there any "ligand-free" conditions that work for heteroaryl chlorides?
A3: While some "ligand-free" protocols have been developed, they often require high temperatures and may not be general for all substrates.[25][26] For challenging heteroaryl chlorides, a well-chosen ligand is typically essential for good results.
Q4: My heteroaryl substrate has a basic nitrogen (e.g., pyridine). Is this a problem?
A4: Yes, Lewis basic nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] The use of bulky ligands can help to mitigate this issue by sterically shielding the metal center.[3] In some cases, the nitrogen atom can actually assist in the oxidative addition step.[17][18][19]
Q5: What is the general trend of reactivity for chloro-substituted positions on a pyridine ring?
A5: Generally, the reactivity follows the order 2-chloro > 4-chloro > 3-chloro. The C-Cl bond at the 2-position is often the most reactive due to the electronic influence of the adjacent nitrogen atom.[16]
Data Summary: Recommended Ligands for Different Cross-Coupling Reactions
| Cross-Coupling Reaction | Heteroaryl Substrate Type | Recommended Ligand Families | Key Considerations |
| Suzuki-Miyaura | Electron-deficient/neutral | Buchwald biarylphosphines (SPhos, XPhos)[3][6][27] | Good generality, often effective at room temperature for activated substrates.[6] |
| Electron-rich | Bulky dialkylbiarylphosphines | May require higher temperatures. | |
| Buchwald-Hartwig Amination | Wide range of heteroaryl chlorides | Buchwald biarylphosphines (BrettPhos, BippyPhos)[7][8][9][10] | Ligand choice is crucial for accommodating different amine coupling partners.[9] |
| Base-sensitive substrates | Josiphos-type ligands[7] | Can operate under milder basic conditions. | |
| Heck Coupling | Pyridines, pyrazines, etc. | Bulky phosphines (P(tBu)3), NHCs[12] | Substrate and olefin scope can be sensitive to the ligand.[28] |
| Sonogashira Coupling | Wide range of heteroaryl chlorides | Copper co-catalyst is often used. Microwave irradiation can be beneficial.[11] | Ligand choice can influence the need for a copper co-catalyst. |
| Nickel-Catalyzed Couplings | Aryl and heteroaryl chlorides | Bipyridine, terpyridine, ProPhos[22][29] | Offers a palladium-free alternative, particularly for reductive cross-electrophile couplings.[20][21][22][23][24] |
The Catalytic Cycle: A Visual Overview
Understanding the fundamental steps of the cross-coupling reaction is essential for effective troubleshooting.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
The oxidative addition of the heteroaryl chloride to the Pd(0) center is the most challenging step and is the primary focus of the strategies discussed in this guide. By carefully selecting the ligand, base, and other reaction parameters, you can facilitate this crucial step and drive your reaction to completion.
References
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. PubMed. [Link]
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. National Institutes of Health. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [Link]
-
Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. ResearchGate. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. ACS Publications. [Link]
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New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. pubs.acs.org. [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. pubs.acs.org. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
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Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PubMed Central. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
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Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. pubs.acs.org. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
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Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Publications. [Link]
-
Strategies in the Heck coupling reaction. a Traditional Mizoroki-Heck... ResearchGate. [Link]
-
Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PubMed. [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. American Chemical Society. [Link]
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Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. ACS Publications. [Link]
-
Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. ResearchGate. [Link]
-
An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed. [Link]
-
Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ACS Publications. [Link]
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PubMed Central. [Link]
-
Troubleshooting a difficult Heck reaction. Reddit. [Link]
-
Selected substrate scope in the coupling of heteroaryl chlorides a,... ResearchGate. [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. pubs.acs.org. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. [Link]
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Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) of Chloropyrimidines
Welcome to the Technical Support Center for chloropyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic aromatic substitution (SNAr) reactions involving chloropyrimidines. Here, we address common experimental challenges, provide in-depth explanations for the underlying chemical principles, and offer detailed troubleshooting protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a chloropyrimidine is sluggish or not proceeding to completion. What is the primary role of the solvent in this reaction?
The solvent plays a critical role in SNAr reactions by stabilizing the charged intermediate species, known as the Meisenheimer complex.[1][2] The reaction proceeds through a two-step addition-elimination mechanism.[2] The electron-deficient pyrimidine ring is attacked by a nucleophile, forming a resonance-stabilized anionic intermediate.[1][3] The solvent's ability to solvate this charged intermediate significantly influences the reaction rate.
Polar solvents are generally preferred as they can stabilize the polar transition state leading to the Meisenheimer complex.[4] However, the choice between a polar protic and a polar aprotic solvent is crucial and depends on the nature of the nucleophile.
Q2: Should I use a polar protic or a polar aprotic solvent for my reaction?
The choice between a polar protic and a polar aprotic solvent is a critical decision that directly impacts the nucleophile's reactivity and, consequently, the reaction's success.
-
Polar Aprotic Solvents are Generally Recommended: For most SNAr reactions on chloropyrimidines, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are the preferred choice.[5][6][7] These solvents possess high dielectric constants and dipole moments, allowing them to dissolve polar reagents and stabilize the charged Meisenheimer intermediate.[6][8] Crucially, they do not have acidic protons and therefore do not form strong hydrogen bonds with the nucleophile.[9][10] This leaves the nucleophile "naked" and highly reactive, promoting a faster SN2-like attack on the electron-deficient pyrimidine ring.[6][7][9]
-
When to Consider Polar Protic Solvents: Polar protic solvents like water, ethanol, and methanol can also be used, but they often lead to slower reaction rates.[9][11] This is because their acidic protons can form a hydrogen-bond "cage" around the nucleophile, stabilizing it and reducing its nucleophilicity.[7][9] However, in some cases, particularly with certain nucleophiles or when aiming for specific regioselectivity, protic solvents might be employed.[12] For instance, acid catalysis in protic solvents has been shown to be effective for the amination of some chloropyrimidines.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low yield is a common frustration in SNAr reactions. Here’s a systematic approach to troubleshooting this issue.
Chloropyrimidines are electron-deficient, which is what makes them susceptible to nucleophilic attack.[1][3] However, the degree of activation can vary.
-
Troubleshooting Steps:
-
Evaluate Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[5] Consider increasing the temperature, potentially using a high-boiling point solvent like DMSO or employing microwave irradiation to accelerate the reaction.[13][14]
-
Consider the Nucleophile's Strength: A weak nucleophile may not be potent enough to attack the chloropyrimidine ring effectively. If possible, consider using a stronger nucleophile or converting the existing one into a more reactive form (e.g., deprotonating an alcohol to an alkoxide with a suitable base).[5]
-
The solvent's purity and properties are paramount.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: For reactions sensitive to moisture, ensure your solvent is anhydrous. Water can protonate the nucleophile, reducing its reactivity, or compete as a nucleophile, leading to undesired hydroxylation byproducts.[5]
-
Re-evaluate Solvent Choice: As discussed in the FAQs, polar aprotic solvents are generally superior for these reactions. If you are using a protic solvent and experiencing low yields, consider switching to DMF, DMSO, or acetonitrile.[11] The rate can increase by several orders of magnitude when switching from a protic to an aprotic solvent.[9]
-
Issue 2: Poor Regioselectivity in Di- or Tri-chloropyrimidines
When multiple chloro-substituents are present, controlling which one is displaced can be challenging.
In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[1][12][15] This preference is attributed to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C4, compared to the ortho-nitrogen for C2 attack.[12]
-
Solvent Polarity: In some systems, solvent choice can influence regioselectivity. For instance, polar solvents like ethanol have been shown to favor C4 substitution in the reaction of anilines with 2,4,6-trichloropyrimidine.[12]
-
Nucleophile Choice: The nature of the nucleophile can dramatically alter the regiochemical outcome. For example, while many nucleophiles preferentially attack the C4 position of 2,4-dichloropyrimidines, it has been reported that tertiary amines can show excellent selectivity for the C2 position on 5-substituted-2,4-dichloropyrimidines.[16]
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product.
Data and Protocols
Table 1: Properties of Common Solvents for SNAr Reactions
The following table provides key properties of solvents frequently used in the nucleophilic substitution of chloropyrimidines. A higher dielectric constant (ε) and dipole moment (μ) generally indicate a more polar solvent, which is better at stabilizing charged intermediates.[8]
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Type | Boiling Point (°C) |
| Water | 80.1 | 1.87 | Polar Protic | 100 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 4.1 | Polar Aprotic | 189 |
| Acetonitrile (MeCN) | 37.5 | 3.44 | Polar Aprotic | 81.6 |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | Polar Aprotic | 153 |
| Methanol | 32.7 | 2.87 | Polar Protic | 64.7 |
| Ethanol | 24.6 | 1.66 | Polar Protic | 78.3 |
| Acetone | 20.7 | 2.69 | Polar Aprotic | 56.3 |
| Tetrahydrofuran (THF) | 7.6 | 1.75 | Polar Aprotic | 66 |
| Dichloromethane (DCM) | 9.1 | 1.14 | Polar Aprotic | 39.7 |
| Toluene | 2.4 | 0.31 | Nonpolar | 110.6 |
Data compiled from various sources.[8][17][18][19]
General Experimental Protocol: Amination of 2,4-Dichloropyrimidine
This protocol provides a general methodology for the selective amination at the C4 position.
1. Reagent Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,4-dichloropyrimidine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or THF).
2. Nucleophile Addition:
-
Add the amine nucleophile (1.0-1.2 eq.) to the solution.
-
If the amine is used as its hydrochloride salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.5 eq.) to liberate the free amine.
3. Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS). Temperatures can range from ambient to the boiling point of the solvent.[5]
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and any water-soluble byproducts.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[14]
References
-
New Journal of Chemistry.
-
BenchChem.
-
BenchChem.
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UCLA Department of Chemistry and Biochemistry.
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Zenodo.
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Chemistry Steps.
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BenchChem.
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BenchChem.
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Chemistry LibreTexts.
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BenchChem.
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Master Organic Chemistry.
-
Stenutz.
-
Química Organica.
-
Journal of the Chemical Society (Resumed).
-
Organic Chemistry Data.
-
Oregon State University.
-
National Institutes of Health.
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Chemistry Stack Exchange.
-
Organic Letters.
-
RSC Publishing.
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ResearchGate.
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PubMed.
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University of Minnesota.
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Chemistry LibreTexts.
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Organic-Reaction.com.
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Journal of the Chemical Society, Perkin Transactions 2.
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- 18. Solvent Physical Properties [people.chem.umass.edu]
- 19. www1.chem.umn.edu [www1.chem.umn.edu]
selection of base and ligand for efficient Suzuki-Miyaura coupling
<Technical Support Center: Suzuki-Miyaura Coupling
A Senior Application Scientist's Guide to Base and Ligand Selection
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this powerful C-C bond-forming reaction. This guide is structured to address the most common challenges encountered in the lab, focusing on the critical choice of base and ligand.
Fundamental Principles: The Roles of Base and Ligand
Before troubleshooting, it's essential to understand why the base and ligand are so crucial. Their roles are intimately tied to the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
-
The Ligand: The ligand, typically a phosphine, binds to the palladium center and is the primary modulator of its reactivity. Its two key properties are:
-
Electronic Nature: Electron-rich ligands (like the Buchwald biaryl phosphines or alkylphosphines) increase the electron density on the palladium atom.[2][3] This makes the palladium more nucleophilic and accelerates the rate-determining oxidative addition step, which is especially important for less reactive aryl chlorides.[1][4]
-
Steric Bulk: Large, bulky ligands promote the final reductive elimination step, where the new C-C bond is formed and the product is released from the palladium center.[4][5] This steric strain helps to "push" the two organic groups together.
-
-
The Base: The base is not a mere spectator; it is a critical activator in the transmetalation step.[2][6] Its primary role is to react with the boronic acid to form a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻).[7][8] This "activated" boron reagent can more efficiently transfer its organic group to the palladium center.[9] The choice of base can also influence the other steps, including reductive elimination.[2]
This interplay is visualized in the catalytic cycle below.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter during your experiments.
Q1: My reaction is slow or has stalled completely. What are the first things I should check?
A1: Low or no conversion is the most common issue. The problem usually lies with the catalyst activation or the rate-determining oxidative addition step.
-
Problem: Inefficient Oxidative Addition. This is often the case with electron-rich or sterically hindered aryl halides, and especially with aryl chlorides.[1][4]
-
Solution 1: Switch to a More Electron-Rich Ligand. Simple PPh₃ is often insufficient for challenging substrates.[1] Move to a modern Buchwald-type biaryl phosphine ligand like SPhos or XPhos.[10][11] These ligands are both bulky and highly electron-donating, which dramatically accelerates oxidative addition.[3] For extremely difficult couplings, ligands like CataCXium A or tBu₃P can be effective.[3][12]
-
Solution 2: Increase the Temperature. While many modern catalyst systems work at room temperature, sluggish reactions often benefit from heating, typically in the 80-110 °C range.[13] Solvents like toluene, dioxane, or DMF are suitable for higher temperatures.[12]
-
Solution 3: Ensure an Inert Atmosphere. The active Pd(0) catalyst is readily oxidized by air to inactive Pd(II) ("palladium black"), which will terminate the cycle.[13] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.
-
-
Problem: Poor Catalyst Activity.
-
Solution: Use a Pre-catalyst. Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a commercially available pre-catalyst (e.g., XPhos Pd G3). These well-defined complexes generate the active L-Pd(0) species more cleanly and efficiently under mild conditions, leading to more reproducible results.[3]
-
Q2: I'm observing significant amounts of side products, mainly homocoupling of my boronic acid (Ar'-Ar') and dehalogenation of my starting material (Ar-H). How can I minimize these?
A2: These side reactions compete with the desired cross-coupling and point to issues with reaction kinetics and reagent stability.
-
Problem: Homocoupling (Ar'-Ar'). This suggests that the transmetalation/reductive elimination pathway is slow relative to a competing pathway where two boronic acid-derived groups couple.
-
Solution 1: Use a Bulky Ligand. Sterically demanding ligands like XPhos or SPhos can disfavor the formation of palladium intermediates that lead to homocoupling.[12]
-
Solution 2: Lower the Temperature. If the desired cross-coupling is efficient at a lower temperature, reducing the heat can often suppress side reactions.
-
Solution 3: Use a Pd(0) Source. Using a Pd(II) pre-catalyst can sometimes initiate the reaction via homocoupling to generate the active Pd(0) species. Starting with a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst can avoid this initiation pathway.[14]
-
-
Problem: Dehalogenation (Ar-H) or Protodeboronation (Ar'-H). This indicates that your organometallic intermediates are being quenched by a proton source before they can couple.
-
Solution 1 (Protodeboronation): Use Anhydrous Conditions and a Milder Base. Protodeboronation is the hydrolysis of the C-B bond and is a major decomposition pathway, especially for electron-deficient or heteroaryl boronic acids.[15][16] Switching from an aqueous base system (like aq. K₂CO₃) to an anhydrous one with a base like K₃PO₄ in a solvent like dioxane or toluene can significantly reduce this side reaction.[12]
-
Solution 2 (Protodeboronation): Use a Boronic Ester. Converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester, can protect it from degradation.[16][17] These esters "slowly release" the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[15]
-
Solution 3 (Dehalogenation): Avoid Alcohol Solvents. The hydride source for dehalogenation can sometimes be an alcohol solvent or an amine base.[4] If you observe this byproduct, consider switching to a non-protic solvent system.
-
Q3: I'm trying to couple an aryl chloride, but the reaction isn't working. Are there special conditions I need?
A3: Yes, aryl chlorides are notoriously challenging due to the strength of the C-Cl bond, which makes the oxidative addition step very difficult.[1] Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) will almost certainly fail.
-
Solution 1: Use a Highly Electron-Rich, Bulky Ligand. This is non-negotiable for aryl chlorides. The Buchwald biaryl phosphines (SPhos, XPhos, RuPhos) or highly electron-rich alkylphosphines (e.g., P(tBu)₃) are required to make the palladium center electron-rich enough to break the C-Cl bond.[3][11]
-
Solution 2: Use a Stronger Base. A stronger base is often needed to facilitate the catalytic cycle with chlorides. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are common and effective choices.[6][12]
-
Solution 3: Use Higher Temperatures. Reactions with aryl chlorides almost always require elevated temperatures (e.g., 100-120 °C) in a high-boiling solvent like dioxane or toluene.[18]
Caption: Troubleshooting flowchart for low-yield reactions.
Frequently Asked Questions (FAQs)
-
What is the best "all-around" starting condition for a new Suzuki coupling? For a typical aryl bromide/iodide, a robust starting point is a second-generation Buchwald pre-catalyst like SPhos Pd G2 or XPhos Pd G3 (1-2 mol%), K₂CO₃ or K₃PO₄ (2-3 equivalents) as the base, and a solvent system like dioxane/water (10:1) at 80-100 °C.[6][12][19]
-
How do I choose between different bases like K₂CO₃, K₃PO₄, and Cs₂CO₃?
-
K₂CO₃: A good, inexpensive, all-purpose base, often used with water as a co-solvent. It's a great first choice for general screening.[12][18]
-
K₃PO₄: A stronger, non-nucleophilic base. It is particularly effective for challenging couplings (like with aryl chlorides) and can be used under anhydrous conditions to prevent protodeboronation.[6][10]
-
Cs₂CO₃: A highly effective but more expensive base. Its higher solubility in organic solvents can sometimes accelerate reactions. It is often reserved for particularly difficult or precious couplings.[20]
-
KF: A mild base that is useful when you have base-sensitive functional groups on your substrates. It is thought that the fluoride anion also plays a role in activating the boronic acid.[9][14]
-
-
Can I use an organic base like triethylamine (Et₃N) or DBU? Generally, inorganic bases are preferred and more effective.[6][21] Organic bases are typically not strong enough to efficiently promote the formation of the reactive borate species and can sometimes act as ligands, interfering with the catalyst.[4]
-
My boronic acid seems unstable and decomposes on the bench. What can I do? This is a common problem, especially with heteroaryl boronic acids.[4] The best solution is to convert it to a more stable derivative immediately after synthesis or purchase. Pinacol (Bpin) esters are the most common choice and are stable to storage and chromatography.[22] They can be used directly in the coupling reaction, often with KF or K₃PO₄ as the base.
Data & Protocols
Table 1: Recommended Starting Conditions for Different Substrate Classes
| Aryl Halide (Ar-X) | Recommended Ligand Class | Recommended Base | Typical Solvent(s) | Temperature (°C) |
| Electron-poor Ar-I, Ar-Br | Triarylphosphine (e.g., PPh₃) | K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 |
| Electron-rich Ar-I, Ar-Br | Biaryl Phosphine (e.g., SPhos) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O, Toluene | 80-100 |
| Sterically Hindered Ar-Br | Biaryl Phosphine (e.g., XPhos) | K₃PO₄ | Toluene, Dioxane | 90-110 |
| Heteroaryl Bromide | Biaryl Phosphine (e.g., SPhos) | K₃PO₄ | Dioxane, Toluene | 80-110 |
| Aryl Chloride (any) | Biaryl Phosphine (SPhos, XPhos) | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 100-120 |
| Aryl Triflate (Ar-OTf) | Biaryl Phosphine (e.g., XPhos) | K₃PO₄ | Dioxane, Toluene | RT - 80 |
Data compiled from multiple sources for illustrative purposes. Yields and optimal conditions are highly substrate-dependent.[6][10][12][19]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of an aryl bromide with an arylboronic acid.
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., SPhos Pd G2, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of Toluene/H₂O) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: High-Throughput Screening of Ligands and Bases
For challenging substrates, screening multiple conditions in parallel is the most efficient optimization strategy. This can be done using a 24-well reaction block.[23][24]
-
Array Preparation: In an inert atmosphere (glovebox), dispense pre-weighed catalyst/ligand combinations into the wells of a reaction block. For example, screen four different ligands (e.g., PPh₃, SPhos, XPhos, P(tBu)₃) against three different bases (e.g., K₂CO₃, K₃PO₄, KF).
-
Stock Solution Preparation: Prepare a stock solution of your aryl halide and boronic acid partner in the chosen solvent (e.g., dioxane).
-
Reagent Addition: Add the base to each designated well, followed by the stock solution of substrates.
-
Reaction: Seal the reaction block securely and place it on a heated stirring plate for a set amount of time (e.g., 18 hours at 100 °C).[23]
-
Analysis: After the reaction, cool the block, quench the reactions, and add an internal standard. Analyze the conversion/yield in each well by LC-MS or GC-MS to identify the optimal conditions.[23]
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Angewandte Chemie International Edition. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Angewandte Chemie. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki reaction - Wikipedia. (2023). Wikipedia. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. Available at: [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF. ResearchGate. Available at: [Link]
-
Reductive elimination - Grokipedia. Grokipedia. Available at: [Link]
-
Suzuki–Miyaura Coupling. (2016). Synthetic Methods in Drug Discovery. Available at: [Link]
-
Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. (2016). PubMed Central. Available at: [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? (2022). Reddit. Available at: [Link]
-
Protodeboronation - Wikipedia. (2023). Wikipedia. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2023). YouTube. Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. Available at: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). Semantic Scholar. Available at: [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023). Chemical Science. Available at: [Link]
-
Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Table 2 Suzuki-Miyaura cross coupling reactions of aryl chlorides with... ResearchGate. Available at: [Link]
-
Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. (2022). Organic Process Research & Development. Available at: [Link]
-
Screening of reaction conditions for the Suzuki-Miyaura cross-coupling model reaction. ResearchGate. Available at: [Link]
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. (2023). The Journal of Organic Chemistry. Available at: [Link]
-
Screening of different bases for Suzuki coupling a. ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). Journal of the American Chemical Society. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. (2021). Organic Process Research & Development. Available at: [Link]
-
Struggling with Suzuki Reaction. (2022). Reddit. Available at: [Link]
-
Your "Go-To", "just couple already", Suzuki conditions?. (2019). Reddit. Available at: [Link]
-
Use of Base Metals in Suzuki Coupling. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]
-
Side reactions of Suzuki cross-coupling. ResearchGate. Available at: [Link]
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
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- 5. grokipedia.com [grokipedia.com]
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- 8. pubs.acs.org [pubs.acs.org]
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- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
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- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 24. pubs.acs.org [pubs.acs.org]
managing temperature control in microwave-assisted pyrimidine synthesis
Welcome to the technical support center for microwave-assisted pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control in this powerful synthetic technique. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve reproducible, high-yield results.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts of microwave chemistry to build a strong foundation for experimental success.
Q1: How does microwave heating fundamentally differ from conventional heating?
A1: Conventional heating relies on conduction, where an external source heats the vessel, which in turn heats the solvent and reactants from the outside-in.[1] This process is slow, inefficient, and creates a significant temperature gradient between the vessel walls and the bulk reaction mixture.[1][2]
Microwave heating, conversely, is a direct, volumetric heating method.[3] Microwaves, a form of electromagnetic radiation, pass through the vessel walls and directly energize the molecules within the reaction mixture.[4] This energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization (or Dipolar Rotation): Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field.[5][6][7][8] This rapid, constant reorientation creates friction between molecules, generating heat efficiently and uniformly throughout the sample.[8]
-
Ionic Conduction: If free ions or ionic species are present in the mixture, the electric field induces their translational motion.[5][6][8] Collisions caused by this movement generate heat. As the temperature increases, energy transfer via ionic conduction becomes even more efficient.[1][8]
This direct energy transfer leads to rapid temperature increases, allowing reactions to be completed in minutes instead of hours.[2]
Q2: Why is precise temperature control so critical in pyrimidine synthesis?
A2: Temperature is a critical parameter in most chemical reactions, but its importance is amplified in microwave synthesis due to the rapid heating rates. For pyrimidine synthesis, which often involves multi-component reactions like the Biginelli or Pinner synthesis, precise temperature control is paramount for:
-
Selectivity and Byproduct Prevention: Many pyrimidine syntheses have competing reaction pathways. For instance, in the Biginelli reaction, excessively high temperatures can favor the formation of Hantzsch-type dihydropyridine byproducts over the desired dihydropyrimidinone.[9] Precise temperature control ensures the reaction proceeds through the desired pathway, maximizing the yield of the target molecule.[10]
-
Preventing Degradation: The high temperatures achievable in sealed microwave vessels can lead to the thermal decomposition of starting materials, intermediates, or the final pyrimidine product if not carefully controlled.[3][9]
Q3: What are the differences between IR sensors and fiber-optic probes for temperature measurement, and which is superior?
A3: Accurate temperature measurement is arguably the most critical parameter for reproducible microwave chemistry.[12][13] Most modern microwave reactors are equipped with an infrared (IR) sensor, and many offer an internal fiber-optic probe as an option.
| Feature | External Infrared (IR) Sensor | Internal Fiber-Optic (FO) Probe |
| Measurement Location | Measures the temperature on the outer surface of the glass reaction vessel. | Directly measures the temperature of the bulk reaction mixture from within. |
| Accuracy | Can be inaccurate. The reading can be influenced by vessel wall thickness, the presence of residues on the outer surface, and the microwave absorption characteristics of the reaction mixture.[11] For weakly absorbing solvents, the vessel wall may be hotter than the contents, leading to an erroneously high reading.[11] Conversely, for highly absorbing mixtures, the contents can be significantly hotter than the vessel wall. | Considered the gold standard for accuracy.[11] Because they are made from glass-based materials, they are immune to the electromagnetic field and provide a true reading of the internal reaction temperature.[14][15] |
| Response Time | Slower response to rapid temperature changes, such as those in highly exothermic reactions.[11] | Provides a near-instantaneous response to temperature fluctuations within the solution. |
| Best For | Routine screening, reactions with well-behaved, moderately absorbing solvents. | Accurate method development, optimization, scale-up, highly exothermic reactions, and reactions using poorly or very strongly absorbing solvents. |
Q4: How does my choice of solvent impact heating performance and temperature control?
A4: The choice of solvent is a crucial factor in the outcome of a microwave-assisted reaction.[16] Solvents are often categorized based on their ability to absorb microwave energy, which is related to their dielectric properties.
| Solvent Category | Microwave Absorption | Dielectric Properties | Examples | Heating Behavior |
| High Absorbers | Strong | High dielectric loss (tanδ) | Ethanol, DMSO, Ethylene Glycol, Water | Heat very rapidly and efficiently.[16] Excellent for most applications. |
| Medium Absorbers | Moderate | Medium dielectric loss (tanδ) | Acetonitrile, Acetone, DMF | Heat well, providing good control. Suitable for a wide range of reactions.[17] |
| Low Absorbers | Weak / Transparent | Low dielectric loss (tanδ) | Toluene, Hexane, Dioxane, Chloroform | Heat very slowly or not at all.[4][18][19] Generally unsuitable for microwave synthesis on their own. |
Source: Adapted from CEM Corporation, 2022.[16]
If a reaction requires a low-absorbing solvent, you can add a small amount of a high-absorbing co-solvent or an ionic liquid to improve the heating rate.[20]
Q5: What are "hotspots," and should I be concerned about them during pyrimidine synthesis?
A5: Hotspots are localized regions of excessive temperature within the reaction mixture that are significantly hotter than the measured bulk temperature.[21] They can arise from non-uniform heating, especially in unstirred or heterogeneous reactions where a component strongly absorbs microwaves (e.g., a solid catalyst like Pd/C or SiC).[22][23]
Yes, you should be concerned about hotspots. They can lead to:
-
Localized Decomposition: Causing charring and the formation of unwanted byproducts.[22]
-
Thermal Runaway: In extreme cases, a hotspot can initiate a runaway reaction, leading to a rapid and dangerous increase in pressure and temperature.
-
Poor Reproducibility: The random formation of hotspots can make results inconsistent.
Effective magnetic stirring is the primary method to mitigate hotspots by ensuring a more uniform temperature distribution throughout the reaction mixture.[22][24]
Q6: Is it safe to use a domestic (kitchen) microwave oven for chemical synthesis?
A6: Absolutely not. Using a domestic microwave oven for chemical synthesis is extremely dangerous and should never be attempted.[24][25] Laboratory-grade microwave reactors are specifically engineered with critical safety features that are absent in household ovens:
-
No Temperature or Pressure Control: Domestic ovens lack sensors to monitor and control the reaction, which can lead to uncontrolled heating, thermal runaway, and explosions.[24]
-
No Corrosion Resistance: The interior cavity is not designed to withstand corrosive fumes from acids and solvents, leading to rapid degradation.[24]
-
Compromised Safety Interlocks: Modifying a domestic oven for laboratory use can compromise safety interlocks designed to prevent microwave leakage.[24]
-
Risk of Explosion: They are not built to contain the force of a vessel failure under high pressure.[24]
Always use equipment specifically designed for laboratory chemical synthesis.[24]
Troubleshooting Guide: Temperature Control Issues
This section provides a systematic approach to diagnosing and resolving common temperature-related problems in a question-and-answer format.
Q: My reaction temperature consistently overshoots the setpoint. What's wrong?
A: Temperature overshoot is a common issue, often caused by the heating rate being too fast for the control system to manage effectively.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Highly Absorbing Solvent/Reagents | The reaction mixture is coupling with the microwave energy so efficiently that it heats faster than the sensor can respond and the power can be modulated. | 1. Reduce Initial Power: Set a lower maximum power level in the method editor. 2. Use PowerMax™ (or equivalent): If your system has a feature that automatically controls power to prevent overshoot, enable it. 3. Dilute the Reaction: Increasing the volume with a less-absorbing co-solvent can moderate the heating rate. |
| Slow Sensor Response (IR) | An external IR sensor has a built-in delay and may not detect the rapid internal temperature rise in time to cut power.[11] | 1. Switch to a Fiber-Optic Probe: This provides the most accurate and immediate temperature feedback. 2. Ensure Clean Vessel: Make sure the outer surface of the reaction vial is clean for an accurate IR reading. |
| Inadequate Stirring | Without proper stirring, the portion of the mixture being measured by the sensor may not be representative of the entire volume, leading to localized superheating before the bulk reaches the setpoint. | 1. Use an Appropriate Stir Bar: Ensure the stir bar is the correct size for the vial and is spinning effectively. 2. Enable Pre-Stirring: Allow the mixture to stir for 10-15 seconds before applying microwave power to ensure homogeneity. |
Q: My reaction struggles to reach or maintain the target temperature. How can I fix this?
A: This problem typically arises when the reaction mixture does not absorb microwave energy efficiently.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Low-Absorbing (Non-Polar) Solvent | Solvents like toluene or hexane are essentially transparent to microwaves and will not heat effectively on their own.[4][18] | 1. Add a Polar Co-solvent: Introduce a small amount (5-10%) of a high-absorbing solvent like ethanol or DMF.[20] 2. Add an Ionic Liquid: A small quantity of an ionic liquid can dramatically increase the heating efficiency through the ionic conduction mechanism. |
| Insufficient Reaction Volume | A very small reaction volume may not couple effectively with the microwave field. | 1. Use the Smallest Appropriate Vial: Ensure the reaction volume is within the recommended range for the vial size (e.g., a 2 mL reaction in a 2-5 mL vial, not a 10-20 mL vial). 2. Increase Volume: If possible, increase the total reaction volume by adding more solvent. |
| Power Level is Too Low | The applied microwave power may be insufficient to overcome heat loss to the surroundings. | 1. Increase Maximum Power: Carefully increase the maximum wattage setting in your method. 2. Check Instrument Performance: Ensure the microwave magnetron is functioning correctly as per the manufacturer's performance qualification tests. |
Q: I'm observing charring and decomposition, even though the bulk temperature seems correct. What is happening?
A: Charring is a clear indicator of localized overheating, likely due to hotspots that are significantly above the measured bulk temperature.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Formation of Hotspots | In unstirred or heterogeneous mixtures, microwave-absorbing components (like a solid catalyst) can become superheated, causing decomposition of adjacent material.[22][23] | 1. Improve Stirring: This is the most critical step. Use a larger stir bar or increase the stirring speed to dissipate localized heat.[22][24] 2. Use Pulsed Heating: Program the method to cycle the microwave power on and off. This allows time for heat to distribute more evenly during the "off" phase. |
| Highly Exothermic Reaction | The reaction itself may be releasing a significant amount of heat, which, when combined with microwave heating, leads to thermal runaway in localized areas. | 1. Reduce Microwave Power: Apply just enough power to initiate the reaction, then let the exotherm contribute to the overall temperature. 2. Utilize Simultaneous Cooling: If your reactor is equipped with this feature, apply a stream of cooling air to the vessel during irradiation. This allows for higher power input to drive the reaction while the external cooling removes excess heat, maintaining the target bulk temperature.[1] |
| Incorrect Temperature Measurement | If using an IR sensor, the internal temperature could be much higher than the external reading, leading to unexpected decomposition.[11] | 1. Verify with a Fiber-Optic Probe: Cross-check the temperature with an internal probe to confirm the true reaction temperature. 2. Perform a Calibration: Check the calibration of your temperature sensor. |
Q: My reaction results are not reproducible. Why?
A: Lack of reproducibility is often tied to hidden variables in the experimental setup, with temperature control being a primary suspect.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inaccurate Temperature Reading | Relying on an IR sensor can lead to inconsistencies, as the difference between the external and internal temperature can vary based on solvent, concentration, and reaction progress.[11] | 1. Standardize on Fiber-Optic Measurement: For robust and reproducible methods, always use an internal fiber-optic probe. 2. Calibrate Sensors Regularly: Ensure all temperature sensors are calibrated against a known standard. |
| Inconsistent Sample Preparation | Small variations in reagent amounts, solvent volume, or stir bar size can affect the heating profile. | 1. Maintain Consistency: Use the exact same vial size, reaction volume, and stir bar for every run. 2. Ensure Homogeneity: Make sure all reagents are fully dissolved or well-suspended before starting the irradiation. |
| Variable Vial Placement | The microwave field is not perfectly uniform within the cavity. Inconsistent placement can lead to different heating rates. | 1. Use a Fixed Position Autosampler: If available, this ensures every vial is placed in the exact same location. 2. Manual Placement: If placing vials manually, be as consistent as possible in positioning the vial in the center of the cavity. |
Experimental Protocols & Visualizations
Protocol 1: Basic Temperature Sensor Calibration Check
This protocol provides a simple method to verify the accuracy of your microwave's temperature sensor using a known solvent.
Materials:
-
Microwave reactor with IR and/or fiber-optic sensor
-
Appropriate microwave reaction vial (e.g., 2-5 mL) with cap and stir bar
-
High-purity Ethylene Glycol (Boiling Point: 197 °C)
-
Certified reference thermometer
Procedure:
-
Place 2 mL of ethylene glycol and a stir bar into the microwave vial and securely crimp the cap.
-
If using a fiber-optic probe, insert it correctly into the vial.
-
Place the vial into the microwave cavity.
-
Set the microwave program with the following parameters:
-
Target Temperature: 150 °C
-
Hold Time: 5 minutes
-
Maximum Power: 100 W (or a moderate setting)
-
Stirring: On
-
-
Run the program and observe the temperature graph. The temperature should ramp smoothly to 150 °C and hold steady.
-
To verify with a reference thermometer, carefully heat a sample of ethylene glycol in a traditional oil bath alongside the certified thermometer and compare the reading to the microwave sensor's output at a stable temperature. For microwave systems, follow the manufacturer's specific calibration protocol, which may involve a dedicated calibration device.[26][27][28]
Visualization: Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common temperature control issues.
Sources
- 1. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 6. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 7. Review on Microwave-Matter Interaction Fundamentals and Efficient Microwave-Associated Heating Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave Heating - Mechanism and Theory [cem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. How to measure reaction temperature in microwave-heated transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. micronor.com [micronor.com]
- 16. Solvent Choice for Microwave Synthesis [cem.com]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. nsmn1.uh.edu [nsmn1.uh.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Numerical simulation of hot-spot effects in microwave heating due to the existence of strong microwave-absorbing media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Safety Considerations for Microwave Synthesis [cem.com]
- 25. Microwave Synthesis [organic-chemistry.org]
- 26. An Introduction to Microwave Digestion Instrument Calibration Methods - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 27. scribd.com [scribd.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Aqueous Workup of Chloro-substituted Pyrimidines
Welcome to the technical support center for handling chloro-substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the hydrolytic instability of these valuable synthetic intermediates. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize degradation and maximize the yield and purity of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the workup of reactions involving chloro-substituted pyrimidines.
Issue 1: Significant Product Decomposition Observed Immediately Upon Quenching the Reaction Mixture with Water or Aqueous Base.
Root Cause Analysis:
Chloro-substituted pyrimidines are susceptible to nucleophilic aromatic substitution (SNAr), where water or hydroxide ions act as nucleophiles, displacing the chloride and forming the corresponding hydroxypyrimidine (or its tautomeric pyrimidone form). This hydrolysis is often accelerated by elevated temperatures and basic pH.[1][2][3] Many reactions that form chloropyrimidines, such as those using phosphorus oxychloride (POCl₃), are highly exothermic when quenched, leading to localized heating that dramatically increases the rate of hydrolysis.[4][5]
Recommended Protocol & Scientific Rationale:
A successful quench requires rigorous temperature control and careful pH management.
Step-by-Step Quenching Protocol:
-
Pre-cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0 °C or below using an ice-salt bath. This minimizes the initial thermal shock upon adding the quenching solution.
-
Use a Cold Quenching Medium: Prepare a separate vessel with ice-cold water or a chilled, dilute aqueous acid (e.g., 1 M HCl).
-
Reverse Addition: Instead of adding water to the reaction mixture, slowly add the reaction mixture to the vigorously stirred, cold quenching medium. This ensures that the excess quenching agent rapidly dissipates the heat of reaction.
-
Maintain Low Temperature: Throughout the addition, monitor the temperature of the quenching mixture and ensure it does not rise significantly above 0-5 °C.[6]
-
Neutralization (if necessary): If the reaction was conducted under acidic conditions (e.g., with POCl₃), neutralization will be required after the quench. Perform this step at low temperature by slowly adding a cold, weak base like saturated sodium bicarbonate solution.[7] Avoid strong bases like NaOH initially, as they can create localized high pH environments that promote rapid hydrolysis.[1]
Issue 2: Product Loss During Extraction and Phase Separation.
Root Cause Analysis:
Prolonged contact with an aqueous phase, especially if it is neutral or slightly basic, can lead to ongoing hydrolysis. Emulsions can also be a significant problem, increasing the interface area between the organic and aqueous layers and extending the contact time, which facilitates degradation.[8][9][10]
Recommended Protocol & Scientific Rationale:
The goal is to minimize the time the chloropyrimidine is in contact with water.
Step-by-Step Extraction Protocol:
-
Choose the Right Solvent: Select an extraction solvent that is a good solvent for your chloropyrimidine but has low miscibility with water (e.g., ethyl acetate, dichloromethane).[4]
-
Perform Extractions Quickly: Do not let the separatory funnel sit for extended periods. Agitate, allow the layers to separate, and then promptly drain the desired layer.
-
Use Brine Washes: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution.[7] Brine helps to "break" emulsions and reduces the amount of dissolved water in the organic layer, a phenomenon known as "salting out."
-
Immediate Drying: After the final wash, immediately dry the organic layer over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate to remove residual water.[7]
Issue 3: Decomposition of the Product on Silica Gel During Column Chromatography.
Root Cause Analysis:
Standard silica gel is acidic and can act as a catalyst for the hydrolysis of acid-sensitive chloropyrimidines, especially if the eluent contains protic solvents like methanol.[11] The large surface area of the silica gel provides ample opportunity for this degradation to occur.
Recommended Protocol & Scientific Rationale:
To mitigate on-column degradation, the acidity of the stationary phase must be addressed.
Step-by-Step Chromatography Protocol:
-
Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel. A common method is to slurry the silica gel in the chosen eluent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine or pyridine.
-
Use an Alternative Stationary Phase: If your compound is particularly sensitive, consider using a less acidic stationary phase like neutral alumina.[11]
-
Minimize Residence Time: Run the column as quickly as possible while still achieving good separation.
-
Non-Aqueous Workup as an Alternative: In some cases, an aqueous workup can be avoided altogether. For reactions using POCl₃, after distilling the excess POCl₃, the residue can be dissolved in a suitable organic solvent. The amine hydrochloride byproduct, being insoluble, can be removed by filtration.[4] The chloropyrimidine can then be isolated from the filtrate by crystallization or chromatography.[4]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of chloropyrimidine hydrolysis?
A1: The hydrolysis of chloro-substituted pyrimidines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is activated towards attack by nucleophiles. Water or hydroxide ions attack the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. The departure of the chloride ion then yields the final hydroxypyrimidine product. The reaction is generally favored by electron-withdrawing substituents on the pyrimidine ring, which further decrease the electron density and stabilize the intermediate.[1][12]
Q2: How does pH affect the stability of chloropyrimidines?
A2: The rate of hydrolysis is highly pH-dependent.
-
Acidic Conditions (pH < 7): In strongly acidic solutions, the pyrimidine ring can be protonated. This protonation increases the ring's electrophilicity, making it more susceptible to attack by water. However, under moderately acidic conditions, the concentration of the more potent hydroxide nucleophile is very low, which can slow the reaction compared to basic conditions.
-
Neutral Conditions (pH ≈ 7): At neutral pH, water is the primary nucleophile. The reaction rate is typically slower than under basic or strongly acidic conditions.
-
Basic Conditions (pH > 7): Under basic conditions, the concentration of the highly nucleophilic hydroxide ion (OH⁻) is significant. This leads to a dramatic increase in the rate of hydrolysis.[1][2][3] Therefore, exposure to even mild bases during workup should be minimized and conducted at low temperatures.
Q3: Are all chloro-substituted pyrimidines equally susceptible to hydrolysis?
A3: No, the position of the chlorine atom and the nature of other substituents on the pyrimidine ring have a profound impact on reactivity.
-
Positional Isomers: The reactivity of chlorines at different positions can vary significantly. For example, in 2,4,6-trichloropyrimidine, the chlorine at the 4-position is generally the most reactive towards nucleophiles, followed by the 2- and then the 6-position. In a study on bis-pyrrolidinyl-substituted chloropyrimidines, the 2-chloro isomer was found to hydrolyze 1750 times faster than the 6-chloro isomer in 12 N HCl.[13]
-
Electronic Effects of Other Substituents: Electron-withdrawing groups (e.g., -NO₂) on the pyrimidine ring increase the rate of hydrolysis by stabilizing the negative charge in the Meisenheimer intermediate. Conversely, electron-donating groups (e.g., -NH₂, -OR) decrease the rate of hydrolysis.[1]
| Compound | Relative Rate of Hydrolysis | Conditions |
| 2-Chloro-4,6-bis-pyrrolidinylpyrimidine | 1750 | 12 N HCl, room temp. |
| 6-Chloro-2,4-bis-pyrrolidinylpyrimidine | 1 | 12 N HCl, room temp. |
This table illustrates the dramatic difference in hydrolysis rates between two isomers under strong acidic conditions.[13]
Q4: Can I monitor the extent of hydrolysis during my workup?
A4: Yes, several analytical techniques can be used to monitor for the formation of the hydroxypyrimidine byproduct:
-
Thin-Layer Chromatography (TLC): The hydrolyzed product is typically much more polar than the starting chloropyrimidine. A new, lower Rf spot on a TLC plate is a good indication of hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect both the starting material and the hydrolyzed product, confirming their identities by their mass-to-charge ratios.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the chloropyrimidine and the appearance of new signals for the hydroxypyrimidine.[16]
Visualizing the Process
Diagram 1: Mechanism of Base-Catalyzed Hydrolysis This diagram illustrates the SNAr pathway for the hydrolysis of a 2-chloropyrimidine under basic conditions.
Caption: Workflow for minimizing hydrolysis during workup.
References
- The Effect of Substituents on the Reactivity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes. ProQuest.
- Process for the preparation of chloropyrimidines.
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. [Link]
- Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [https://pubs.acs.org/doi/10.1021/op000185+
-
2-Chloropyrimidine. Organic Syntheses. [Link]
-
How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]
-
Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. [Link]
-
Solvent-Free or Low-Solvent Large-Scale Preparation of Chloropyrimidine and Analogues. ResearchGate. [Link]
-
Workup Tricks: Reagents. University of Rochester, Department of Chemistry. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry. [Link]
-
The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]
-
Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. ResearchGate. [Link]
-
HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Universiti Kebangsaan Malaysia. [Link]
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]
-
4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]4%3A_Extraction/4.07%3A_Reaction_Work-Ups)
Sources
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- 2. researchgate.net [researchgate.net]
- 3. ukm.my [ukm.my]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. Workup [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for Cost-Effective Pyrimidine Synthesis
Welcome to the Technical Support Center dedicated to the strategic optimization of catalyst loading in pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high-yield, cost-effective, and scalable pyrimidine production. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical, field-proven insights. Our goal is to empower you to not only solve common experimental hurdles but also to fundamentally enhance your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when optimizing catalyst loading for pyrimidine synthesis.
Q1: What are the primary cost drivers in catalyzed pyrimidine synthesis, and how does catalyst loading impact them?
A1: The primary cost drivers are typically the catalyst itself (especially those based on precious metals like palladium), starting materials, solvents, and the energy required for heating or cooling. Catalyst loading directly impacts the overall cost by dictating the amount of expensive catalyst needed per reaction. Optimizing to the lowest effective catalyst loading without compromising yield or reaction time is a key strategy for cost reduction. Furthermore, high catalyst loading can sometimes lead to more complex and costly purification processes to remove residual metal contaminants.
Q2: How do I determine the optimal starting catalyst loading for a novel pyrimidine synthesis?
A2: A good starting point for many cross-coupling reactions, such as Suzuki-Miyaura couplings for C-C bond formation on a pyrimidine core, is often in the range of 1-5 mol% for palladium catalysts. For classical methods like the Biginelli reaction, catalyst loading can vary more widely depending on the catalyst used (e.g., Lewis acids, Brønsted acids). It is advisable to begin with a loading reported for a similar transformation in the literature and then perform a systematic optimization by incrementally decreasing the catalyst amount while monitoring the reaction progress and yield.
Q3: What are the most common signs of catalyst deactivation during my pyrimidine synthesis?
A3: Common signs of catalyst deactivation include a stalled reaction (no further consumption of starting materials observed by TLC or HPLC), a significant decrease in reaction rate over time, or the formation of byproducts resulting from side reactions that become competitive as the desired catalytic cycle slows down.[1][2] Visually, this can sometimes be accompanied by a change in the color of the reaction mixture or the precipitation of catalyst aggregates.
Q4: Can I recycle my catalyst to improve the cost-effectiveness of my pyrimidine synthesis?
A4: Catalyst recycling is a highly effective strategy for cost reduction, particularly with expensive and/or solid-supported catalysts.[3][4] Heterogeneous catalysts are generally easier to recover (e.g., by filtration) and reuse. For homogeneous catalysts, techniques like immobilization on a solid support or use in biphasic systems can facilitate recycling. The feasibility of recycling depends on the stability of the catalyst under the reaction and workup conditions.
Q5: What are some greener catalytic alternatives for pyrimidine synthesis?
A5: There is a growing emphasis on developing more sustainable synthetic routes. This includes the use of reusable heterogeneous catalysts, earth-abundant metal catalysts (e.g., based on iron or copper), organocatalysts, and biocatalysts.[5][6][7] Microwave-assisted synthesis can also be considered a greener approach as it often leads to shorter reaction times and reduced energy consumption.[8]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the optimization of catalyst loading for pyrimidine synthesis.
Problem 1: Low or No Product Yield
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The catalyst may have degraded due to improper storage, handling, or prolonged exposure to air/moisture. | - Ensure the catalyst is fresh and from a reliable source. - For air-sensitive catalysts (e.g., many palladium complexes), handle under an inert atmosphere (e.g., argon or nitrogen).[1][9] - Consider using a different, more robust catalyst or a pre-catalyst that forms the active species in situ. |
| Suboptimal Catalyst Loading | The catalyst concentration may be too low to achieve a reasonable reaction rate. | - Systematically increase the catalyst loading in small increments (e.g., 0.5-1 mol% at a time) to identify the minimum effective concentration. - Re-evaluate the reaction kinetics; a seemingly stalled reaction may just be very slow at a low catalyst loading.[10] |
| Inappropriate Ligand | For cross-coupling reactions, the ligand plays a crucial role in stabilizing the catalyst and facilitating key steps in the catalytic cycle. | - Screen a panel of ligands with varying steric and electronic properties. For instance, for less reactive chloro-pyrimidines in a Suzuki coupling, a more electron-rich and bulky phosphine ligand might be necessary.[9] |
| Incorrect Base or Solvent | The choice of base and solvent can significantly impact catalyst activity and reaction outcome. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents. The optimal combination is highly substrate-dependent.[9] - Ensure the use of anhydrous solvents, as water can interfere with many catalytic systems.[11][12] |
| Impure Reactants | Impurities in starting materials or solvents can act as catalyst poisons. | - Use high-purity starting materials and solvents. - Degas solvents to remove dissolved oxygen, which can oxidize and deactivate catalysts like Pd(0).[1] |
Problem 2: Formation of Significant Byproducts
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Side Reactions Dominating at Low Catalyst Loading | When the catalyst loading is too low, the rate of the desired reaction may become comparable to or slower than competing side reactions. | - Increase the catalyst loading to favor the desired catalytic pathway. - Optimize other reaction parameters (temperature, concentration) to enhance the rate of the desired reaction relative to side reactions. |
| Homocoupling of Boronic Acids (in Suzuki Reactions) | This is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of biaryl products from the boronic acid starting material. | - Ensure strictly anaerobic conditions, as oxygen can promote homocoupling. - Adjust the stoichiometry of the reactants; a slight excess of the pyrimidine halide may suppress homocoupling. |
| Protodeboronation (in Suzuki Reactions) | The boronic acid can be replaced by a hydrogen atom, leading to a de-borylated byproduct.[13] | - This side reaction can be influenced by the base and solvent. Experiment with different conditions. - Aryl boronic acids with electron-withdrawing groups can be more susceptible to protodeboronation, especially at higher pH.[13] |
| Formation of Hantzsch-type Dihydropyridines (in Biginelli Reactions) | This can occur as a competing reaction, especially at higher temperatures.[11][12] | - Lower the reaction temperature. - The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[12] |
Problem 3: Difficulty in Removing Catalyst Residues
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| High Catalyst Loading | Higher concentrations of catalyst naturally lead to more residual metal in the crude product. | - The primary solution is to optimize for the lowest possible catalyst loading. |
| Homogeneous Catalyst | Homogeneous catalysts are dissolved in the reaction medium and can be challenging to separate from the product. | - Employ specialized purification techniques such as chromatography with specific stationary phases designed to scavenge metals. - Consider switching to a heterogeneous (solid-supported) catalyst, which can be easily removed by filtration. |
| Complexation of Product with Catalyst | The pyrimidine product itself may coordinate with the metal center, making it difficult to remove. | - Use a workup procedure that includes a wash with a solution of a chelating agent (e.g., EDTA) or a reagent that can displace the product from the metal (e.g., aqueous sodium sulfide for palladium). |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Palladium Catalyst Loading in a Suzuki-Miyaura Coupling
-
Reaction Setup: To a series of oven-dried reaction vials equipped with magnetic stir bars, add the pyrimidine halide (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst and Ligand Addition: In a separate glovebox or under a positive flow of inert gas, prepare stock solutions of the palladium pre-catalyst (e.g., Pd(PPh₃)₄) and ligand (if required) in an anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Variable Catalyst Loading: Add the appropriate volume of the catalyst stock solution to each reaction vial to achieve a range of catalyst loadings (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).
-
Reaction Execution: Add the anhydrous, degassed solvent to each vial to reach the desired concentration. Place the vials in a preheated aluminum block on a magnetic stir plate and stir at the desired temperature (e.g., 80-100 °C).
-
Reaction Monitoring: Monitor the progress of each reaction by TLC or HPLC at regular intervals (e.g., every hour).[14] Note the time to completion for each catalyst loading.
-
Workup and Analysis: Upon completion, cool the reactions to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or LC-MS to determine the yield and purity.
-
Cost-Benefit Analysis: Compare the yield, reaction time, and cost of the catalyst for each loading to determine the most cost-effective conditions.
Protocol 2: Monitoring Catalyst Performance Using HPLC
-
Sample Preparation: At each time point, carefully extract a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to quench the reaction and dissolve the components for analysis. Filter the sample through a 0.22 µm syringe filter.[14]
-
HPLC Analysis: Inject the prepared sample onto an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to a wavelength where the starting materials and product have strong absorbance (e.g., 254 nm).[14]
-
Data Interpretation: Analyze the resulting chromatogram. Identify the peaks for the starting materials and the product by comparing their retention times with those of authentic standards. The peak areas can be used to calculate the percent conversion and monitor the formation of any byproducts over time.
Visualizations
Catalytic Cycle of a Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling, a common method for pyrimidine functionalization. Understanding this cycle is crucial for troubleshooting issues related to catalyst activity and side reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Troubleshooting Low Yield
This workflow provides a systematic approach to diagnosing and resolving low-yield issues in catalyzed pyrimidine synthesis.
Caption: A workflow for troubleshooting low yields in pyrimidine synthesis.
References
-
Mondal, R., & Herbert, D. E. (2020). Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. Organometallics, 39(8), 1287–1298. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Semantic Scholar. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H‑Pyrano[2,3‑d]pyrimidine-2-ones/2,4-diones (Thiones). Retrieved from [Link]
-
American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction. Retrieved from [Link]
-
PMC. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Retrieved from [Link]
-
PubMed. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Retrieved from [Link]
-
OAText. (n.d.). Green chemistry concept: Applications of catalysis in pharmacuetical industry. Retrieved from [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
JOCPR. (n.d.). Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of Pyrimidines. Retrieved from [Link]
-
YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Retrieved from [Link]
-
MDPI. (2017). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved from [Link]
-
PubMed. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Retrieved from [Link]
-
The Journal of Organic Chemistry - ACS Publications. (n.d.). Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis of Heterocycles. Retrieved from [Link]
-
YouTube. (2017). Pyrimidine Synthesis and Salvage Pathway. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. Retrieved from [Link]
-
MDPI. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
MDPI. (2024). Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. Retrieved from [Link]
-
Frontiers. (2022). Cost-benefit analysis of the integrated pharmaceutical supply chain information service after the establishment of the Korean Pharmaceutical Information Service. Retrieved from [Link]
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Technical Support Center: Addressing Steric Hindrance in Reactions with Substituted Anilines
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your primary resource for navigating the complexities introduced by steric hindrance in reactions involving substituted anilines. Steric bulk, particularly from ortho-substituents, can dramatically alter the reactivity of the aniline nitrogen, leading to sluggish reactions, low yields, or unexpected side products.[1][2] This center provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding sterically hindered aniline reactions.
Q1: Why is my reaction with a 2,6-disubstituted aniline so much slower than with aniline itself?
A1: The presence of two ortho substituents creates significant steric hindrance around the amino group.[2] This bulk physically obstructs the approach of reactants to the nitrogen's lone pair, which is essential for its nucleophilic activity.[1] The effect is substantial; for instance, the rate of acylation can decrease by several orders of magnitude when moving from aniline to 2,6-dimethylaniline, as the bulky groups impede the formation of the tetrahedral intermediate.[2]
Q2: My aniline starting material is dark. Will this affect my reaction?
A2: Yes, a dark color often indicates the presence of oxidized impurities.[3][4] Anilines are susceptible to air oxidation, which can form highly colored polymeric byproducts.[3][4] These impurities can poison catalysts and lead to a complex mixture of side products.[3] It is highly recommended to purify discolored aniline, for example, by filtration through a plug of activated carbon or silica gel before use.[3][4]
Q3: I'm attempting a Friedel-Crafts reaction on a substituted aniline and see no product. What's wrong?
A3: Aniline and its derivatives typically do not undergo Friedel-Crafts reactions. The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating complex.[5][6] This complex places a positive charge on the nitrogen, which strongly withdraws electron density from the aromatic ring, shutting down the desired electrophilic substitution.[5] To overcome this, the amino group must be protected, for instance, by converting it to an amide (acetanilide), which is less basic and still directs ortho, para substitution.[5][6]
Q4: How can I favor ortho substitution in electrophilic aromatic substitution (EAS) reactions?
A4: While the amino group is an ortho, para director, achieving high ortho selectivity can be challenging, as the para position is often sterically favored.[5][7][8] One effective strategy is the use of a directing group.[9][10] By temporarily installing a group on the aniline nitrogen that can chelate to the incoming electrophile or a catalyst, you can direct the reaction specifically to the ortho position.[10][11] After the reaction, the directing group is removed.[11]
Troubleshooting Guides: Common Reaction Classes
This section provides detailed troubleshooting for specific, widely used reaction types where steric hindrance is a critical factor.
Issue 1: Low Yield in Amide Coupling (Acylation) Reactions
Amide bond formation is fundamental, but sterically hindered anilines are notoriously poor nucleophiles, leading to failed or low-yielding reactions.
Causality Analysis
The nucleophilicity of the aniline nitrogen is severely diminished by bulky ortho groups, which prevent its effective attack on the activated carboxylic acid species (e.g., acyl chloride, active ester).[2] Standard coupling reagents like HATU or EDC/HOBt may form an active ester that is too sterically demanding to react with the hindered aniline.[12]
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting decision tree for hindered amide couplings.
Recommended Protocols & Solutions
-
Switch to Less Hindered Activating Agents: Protocols that generate acyl fluorides in situ using reagents like Cyanuric Fluoride or BTFFH have proven effective for coupling sterically hindered substrates.[13][14] Acyl fluorides are small and highly reactive, overcoming the steric barrier.
-
Increase Reactivity: Convert the carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[12] Acyl chlorides are significantly more electrophilic than active esters and can often force the reaction to proceed, even with poorly nucleophilic anilines.[12]
-
Elevated Temperatures: For particularly stubborn couplings, increasing the temperature, sometimes to reflux or using microwave irradiation, can provide the necessary activation energy to overcome the steric barrier.[13][14][15]
Table 1: Comparison of Coupling Strategies for Hindered Anilines
| Strategy | Reagent Examples | Key Advantage | Common Issues |
| Acyl Fluoride Formation | Cyanuric Fluoride, TFFH, BTFFH | Small, highly reactive electrophile reduces steric clash.[13][15] | Reagents can be moisture-sensitive. |
| Acyl Chloride Formation | SOCl₂, (COCl)₂ | High reactivity forces sluggish reactions.[12] | Harsh conditions may not be suitable for sensitive substrates.[12] |
| Specialized Coupling Reagents | T3P®, COMU, DMTMM | Often effective when standard carbodiimides fail.[12] | Can be expensive; optimization may be required. |
| High Temperature/Microwave | N/A | Provides energy to overcome high activation barriers.[14] | Potential for side reactions and decomposition.[3] |
Issue 2: Failure in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but sterically demanding anilines and aryl halides pose a significant challenge to the catalytic cycle.[16][17]
Causality Analysis
Steric hindrance can inhibit two key steps in the catalytic cycle:
-
Oxidative Addition: Bulky groups on the aryl halide can hinder the palladium catalyst's ability to insert into the C-X bond.[16]
-
Reductive Elimination: The final, product-forming step can be slowed or prevented if the groups on the nitrogen and the aryl ring are too large to approach each other on the metal center.
Diagram: Buchwald-Hartwig Catalytic Cycle with Hindered Substrates
Caption: Steric hindrance impacts both oxidative addition and reductive elimination.
Recommended Protocols & Solutions
-
Ligand Selection is Critical: For hindered substrates, the choice of phosphine ligand is the most important variable. Bulky, electron-rich "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[18][19][20] These ligands promote the crucial oxidative addition and reductive elimination steps.[18]
-
Biarylphosphine Ligands: These ligands possess the steric bulk necessary to facilitate the reductive elimination of hindered products.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that stabilize the palladium center and can be highly effective for challenging couplings, including those with aryl chlorides.[18][21]
-
-
Use a More Reactive Halide: If coupling with an aryl chloride fails, switch to the corresponding aryl bromide or iodide.[3] The reactivity order is I > Br > Cl.
-
Precatalyst Choice: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles, or [(NHC)PdCl₂(aniline)] complexes) can lead to more reproducible results and higher activity compared to generating the catalyst in situ from sources like Pd₂(dba)₃.[19][21]
Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aniline
-
Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 mmol), the sterically hindered aniline (1.2 mmol), a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the phosphine ligand (if not part of a precatalyst).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[3]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[3]
References
-
Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?[Link]
-
Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883. [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. [Link]
-
ResearchGate. (n.d.). Screening of various directing groups for ortho-nitration of aniline. [Link]
-
Organic Chemistry Portal. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
National Institutes of Health. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Study on Electrophilic Aromatic Substitution of Acetanilide. [Link]
-
National Institutes of Health. (n.d.). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. [Link]
-
ACS Publications. (2020, September 2). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?[Link]
-
ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS Publications. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
-
De Gruyter. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. [Link]
-
Royal Society of Chemistry. (n.d.). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. [Link]
-
Quora. (2017, March 5). How to know which group is ortho, para directing and which is meta directing. [Link]
-
Royal Society of Chemistry. (2016, January 15). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. [Link]
-
Royal Society of Chemistry. (2020, January 21). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. [Link]
-
Royal Society of Chemistry. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]
-
University of Southern Denmark. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ACS Publications. (2018, May 9). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. [Link]
-
National Institutes of Health. (2022, November 11). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
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strategies to improve the solubility and metabolic stability of pyrimidine derivatives
A Guide for Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the recurring challenges in optimizing pyrimidine-based compounds. This guide is structured to provide direct, actionable answers to common experimental hurdles, focusing on enhancing aqueous solubility and metabolic stability. Our approach is rooted in mechanistic principles to help you make informed decisions in your drug discovery pipeline.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the screening and lead optimization of pyrimidine derivatives.
FAQ 1: Solubility Issues
Question: My pyrimidine derivative shows excellent potency in my biochemical assay but has extremely low aqueous solubility (<10 µg/mL), leading to unreliable results in cell-based assays. What are my immediate options?
Answer: Low aqueous solubility is a frequent obstacle that can mask a compound's true biological activity.[1][2] The initial goal is to achieve a reliable concentration in your assay medium. A good target for discovery compounds is a solubility of >60 µg/mL.[3]
Here’s a tiered approach to troubleshoot this:
-
Assess the Type of Solubility: First, determine if you are measuring kinetic or thermodynamic solubility. Early discovery often relies on kinetic solubility, where a DMSO stock is diluted into an aqueous buffer.[2][3][4] This can sometimes result in supersaturated solutions that precipitate over time, affecting assay reproducibility.[5] If this is the case, consider reducing the final DMSO concentration or shortening the incubation time. For lead optimization, measuring thermodynamic solubility is crucial as it represents the true equilibrium state.[4]
-
Salt Formation (for Ionizable Compounds): If your pyrimidine derivative has an ionizable center (e.g., a basic nitrogen), salt formation is a well-established and highly effective strategy to improve solubility.[6][7] Approximately 50% of marketed small molecule drugs exist as salts.[7] This approach can also improve chemical stability and manufacturability.[7] However, be aware of potential downsides like hygroscopicity and the common ion effect, which can suppress dissolution.[6][7]
-
Structural Modifications:
-
Introduce Polar Groups: Strategically add polar functional groups (e.g., -OH, -NH2, small amines) at solvent-exposed positions of the molecule. This increases the molecule's polarity and potential for hydrogen bonding with water. The pyrimidine ring itself can effectively form hydrogen bonds, a property that can be enhanced with appropriate substituents.[8]
-
Disrupt Planarity and Symmetry: Highly planar and symmetrical molecules often pack efficiently into a crystal lattice, leading to high lattice energy and poor solubility. Introducing non-planar groups (e.g., sp3-hybridized linkers) or creating asymmetry can disrupt this packing and improve solubility.[9]
-
Reduce Lipophilicity (LogP): High lipophilicity (LogP > 3) is strongly correlated with low solubility. Modify the structure to lower its LogP by removing greasy moieties or introducing polar functionalities.[9]
-
FAQ 2: Metabolic Stability Issues
Question: My compound has good solubility and cell permeability, but it degrades very quickly in my liver microsomal stability assay (t½ < 5 minutes). How do I identify the metabolic "hotspot"?
Answer: Rapid degradation in a liver microsomal stability assay indicates that your compound is likely a substrate for hepatic enzymes, primarily Cytochrome P450s (CYPs).[10][11][12] Identifying the site of metabolism is the first step toward improving stability.
-
Metabolite Identification (MetID) Studies: The most direct way is to perform a MetID study. Incubate your compound with liver microsomes (or hepatocytes) and use high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed.[12] Common metabolic transformations for pyrimidines include oxidation of the pyrimidine ring or its substituents.
-
"Soft Spot" Analysis (In Silico): Computational tools can predict sites of metabolism. These models identify atoms within the molecule that are most susceptible to CYP-mediated oxidation.[13] This in silico approach can help prioritize which analogs to synthesize.
-
Structure-Metabolism Relationship (SMR):
-
Block Metabolism: Once a potential metabolic hotspot is identified (e.g., an unsubstituted phenyl ring or an activated alkyl group), you can block this position. A common strategy is to introduce a fluorine atom, as the C-F bond is very strong and resistant to metabolic cleavage.[14]
-
Bioisosteric Replacement: Replace the metabolically labile group with a bioisostere—a different functional group with similar physical or chemical properties that is more stable.[14][15] For example, replacing a metabolically susceptible methoxy group with a more stable alternative.[14]
-
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed experimental workflows and deeper insights into strategic choices.
Guide 1: Improving Aqueous Solubility
Problem: A promising pyrimidine-based kinase inhibitor series consistently suffers from poor solubility, complicating Structure-Activity Relationship (SAR) analysis.
Troubleshooting Strategy: A multi-pronged approach combining structural modification with formulation strategies is often necessary.
Step 1: Systematically Evaluate Physicochemical Properties
Before extensive chemical modification, systematically characterize your lead compound.
| Parameter | Desired Range (for Oral Drugs) | Rationale & Impact on Pyrimidines |
| Aqueous Solubility | >60 µg/mL | Essential for reliable in vitro data and in vivo absorption.[3] |
| LogP / LogD | 1 - 3 | Balances solubility with permeability. High LogP often leads to low solubility.[9][16] |
| Polar Surface Area (PSA) | < 140 Ų | Influences membrane permeability. Pyrimidine nitrogens contribute to PSA.[17] |
| pKa | Basic (7-9) or Acidic (3-5) | Determines ionization state at physiological pH, crucial for salt formation strategies. |
Step 2: Medicinal Chemistry Strategies to Enhance Solubility
The following diagram illustrates a decision-making workflow for medicinal chemists.
Caption: Decision workflow for improving pyrimidine solubility.
-
Strategy 1: Salt and Co-crystal Formation. For ionizable pyrimidines, screening for suitable salt forms or co-crystals can dramatically improve solubility and dissolution rates.[6][7] Co-crystals are an emerging alternative that can be applied to non-ionizable compounds and tend to be less hygroscopic.[6]
-
Strategy 2: Prodrug Approach. A prodrug strategy involves masking the parent drug with a promoiety that improves solubility.[18][19] This moiety is cleaved in vivo to release the active drug. This is particularly useful for pyrazolo[3,4-d]pyrimidines, where this approach has successfully improved aqueous solubility and biological efficacy.[18][19]
-
Strategy 3: Structural Modification. This involves rationally altering the chemical structure. The pyrimidine ring itself is a versatile scaffold for modification.[20][21] Adding polar groups like a morpholine can improve pharmacokinetic properties, including solubility.[22]
Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This assay is ideal for early-stage discovery to quickly rank compounds.[3][4][5]
-
Preparation: Prepare 10 mM stock solutions of your pyrimidine derivatives in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Addition to Buffer: Add a small volume of each DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a clear 96-well plate. The final DMSO concentration should be kept low (<2%) to minimize its solubilizing effect.[2]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).[2]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of scattering measurements.[3][5] The concentration at which precipitation is first observed is the kinetic solubility.
Guide 2: Improving Metabolic Stability
Problem: A lead compound is rapidly cleared in vivo due to extensive metabolism, despite having good potency and solubility.
Troubleshooting Strategy: The goal is to identify and modify the metabolic liability without compromising the compound's activity.
Step 1: Identify the Metabolic Pathway
The liver is the primary site of drug metabolism, involving Phase I (functionalization, e.g., oxidation) and Phase II (conjugation) reactions.[12][23] Liver microsomes, which contain the majority of Phase I enzymes like CYPs, are the standard tool for initial assessment.[10][12]
Common Metabolic Pathways for Pyrimidines: The pyrimidine ring itself can be metabolized, but more often, metabolism occurs on its substituents. The ultimate degradation products of the pyrimidine core are typically water-soluble compounds like β-alanine, CO2, and ammonia, which are easily excreted.[24][25]
Caption: Workflow for improving metabolic stability.
Step 2: Medicinal Chemistry Strategies to Enhance Stability
-
Metabolic Blocking: Introduce atoms or groups that are resistant to metabolism at the identified hotspot. Deuteration (replacing C-H with C-D) can sometimes slow metabolism due to the kinetic isotope effect, but fluorination is a more common and robust strategy.[14]
-
Bioisosteric Replacement: This is a powerful technique in medicinal chemistry.[15] Replace a labile functional group with a more stable one that retains the necessary biological interactions. For example, a metabolically unstable phenyl ring could be replaced by a pyridine or another heterocycle to alter its electronic properties and susceptibility to oxidation.[22][26]
Protocol: In Vitro Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a parent compound over time to determine its intrinsic clearance.[10][11]
-
Reagent Preparation:
-
Compound Working Solution: Dilute your 10 mM DMSO stock to a working concentration (e.g., 100 µM) in buffer.
-
Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) in cold phosphate buffer (pH 7.4).[11][12]
-
NADPH Regenerating System (NRS): Prepare a solution containing cofactors like NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[27] This system continuously regenerates the NADPH required by CYP enzymes.[11][12]
-
-
Incubation:
-
Time Points & Termination:
-
Sample Analysis:
-
Data Analysis:
References
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
- Merck. (2023, May 5).
- AxisPharm Laboratories. Microsomal Stability Assay & Protocol. AxisPharm.
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- Merck Millipore.
- Pharmaceutical Online.
- Kumar, R., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Drug Development and Delivery. (n.d.).
- Toti, K. S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Enamine. Aqueous Solubility Assay. Enamine.
- Cyprotex. Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Creative Biolabs. Solubility Assessment Service.
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
- BioDuro. ADME Microsomal Stability Assay. BioDuro.
- Creative Bioarray. Microsomal Stability Assay.
- Ruggieri, V., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by...
- Ruggieri, V., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Journal of Medicinal Chemistry.
- Pontes, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics.
- BenchChem. (2025).
- ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery | Request PDF.
- BenchChem. (2025). An In-depth Technical Guide to the Structure-Activity Relationship (SAR)
- BenchChem. (2025). Application Notes and Protocols: Designing Structure-Activity Relationship (SAR)
- Sangeetha, R., & Kumar, D. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Corrosion Science.
- Sangeetha, R., & Kumar, D. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.
- PharmaBlock. (n.d.). Pyrimidines in Drug Discovery. PharmaBlock.
- Ma, Y., et al. (2024). Innovative medicinal chemistry strategies for enhancing drug solubility. European Journal of Medicinal Chemistry.
- V., K. N., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Wikipedia. (n.d.). Pyrimidine metabolism. Wikipedia.
- Diasio, R. B., & Harris, B. E. (1989). Metabolism of pyrimidine analogues and their nucleosides. Clinical Biochemistry.
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.
- Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- LibreTexts Chemistry. (2024). 1.
- Aslam, A. (2025). Disorders of Pyrimidine Metabolism. Biochemistry II (Theory) | BIO506T_Topic170.
- Daher, G. C., Harris, B. E., & Diasio, R. B. (1990). Metabolism of pyrimidine analogues and their nucleosides. Pharmacology & Therapeutics.
- ResearchGate. (n.d.). Plot of Polar Surface Area (PSA) vs. LogP for a standard and test set...
- Ertl, P., Rohde, B., & Selzer, P. (2000). Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. Journal of Medicinal Chemistry.
- Molecules. (2021).
- Optibrium. (2024, September 13). How to improve metabolic stability in drug discovery. YouTube.
- Shigemori, K., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors | Request PDF.
- ResearchGate. (n.d.). Plot of polar surface area (PSA) versus LogP for the compounds showing...
- Wang, S., et al. (2024). Discovery of 2,4-Disubstituted Pyrimidine Derivatives as Novel Kir4.1 Inhibitors with Rapid-Onset Antidepressant Effect. Journal of Medicinal Chemistry.
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Technical Support Center: Refining Purification Methods for Polar Pyrimidine Compounds
Welcome to the dedicated technical support center for the purification of polar pyrimidine compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these challenging molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and practical, field-proven insights. Our goal is to empower you with the knowledge to overcome common purification hurdles and achieve high-purity pyrimidine compounds for your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of polar pyrimidine derivatives, providing concise answers and directing you to more detailed troubleshooting where necessary.
Q1: What are the primary challenges when purifying polar pyrimidine compounds?
A1: The main difficulties arise from their high polarity, which can cause poor retention in reversed-phase chromatography, peak tailing in HPLC, and challenges in crystallization due to high solubility in polar solvents.[1] These compounds often have multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1]
Q2: Which chromatographic techniques are most effective for purifying polar pyrimidine derivatives?
A2: The choice of technique depends on the specific properties of your compound. Here are the most suitable options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds. It uses a polar stationary phase with a mobile phase high in a less polar organic solvent to enhance the retention of polar analytes.[1][2]
-
Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized by using polar-endcapped columns or specific ion-pairing agents to improve retention.[1]
-
Mixed-Mode Chromatography: This technique combines multiple separation mechanisms, such as reversed-phase and ion-exchange, offering enhanced selectivity and retention for complex mixtures of polar compounds.[1][3][4]
-
Ion-Exchange Chromatography (IEC): This is effective for ionizable pyrimidine derivatives, separating them based on their net charge.[1]
Q3: My polar pyrimidine compound shows no retention on a C18 column. What should I do?
A3: This is a common issue. To improve retention in reversed-phase HPLC, you can:
-
Use a Polar-Embedded or Polar-Endcapped Column: These are designed for better retention of polar analytes.[1]
-
Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention.[1]
-
Employ Ion-Pairing Agents: These agents can enhance retention but may require long equilibration times and might not be compatible with mass spectrometry (MS).[5]
-
Consider HILIC or Mixed-Mode Chromatography: These are often better alternatives for very polar compounds that are not retained in reversed-phase systems.[5]
Q4: What causes peak tailing for my basic pyrimidine compound on a silica gel column?
A4: Peak tailing of basic compounds on silica gel is typically due to strong interactions with the acidic silanol groups on the stationary phase.[6] To address this, you can add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase (usually 0.1-1%).[6]
Q5: When should I consider using Solid-Phase Extraction (SPE)?
A5: SPE is a versatile technique for sample cleanup, concentrating your target compound, or removing interfering impurities before a final purification step like HPLC.[7][8] It's particularly useful for complex matrices and can be tailored with different sorbents (reversed-phase, normal-phase, or ion-exchange) to match the properties of your pyrimidine compound and the impurities you want to remove.[7][9]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your purification experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HILIC
Question: My aminopyrimidine compound exhibits significant peak tailing on a HILIC column. What are the likely causes and how can I resolve this?
Answer: Peak tailing for basic compounds like aminopyrimidines in HILIC is a frequent problem, often caused by unwanted secondary interactions with the stationary phase. Here's a systematic approach to troubleshooting:
-
Cause 1: Secondary Ionic Interactions: The basic amine groups on your pyrimidine can interact with residual silanol groups on the silica-based stationary phase.
-
Solution: Increase the ionic strength of your mobile phase. Incrementally increasing the concentration of your buffer (e.g., ammonium formate) can help shield these secondary interactions. Also, ensure the mobile phase pH is controlled; a slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more consistent interactions.[10]
-
-
Cause 2: Strong Sample Solvent Effects: Injecting your sample in a solvent that is significantly more polar (stronger) than the mobile phase can lead to peak distortion.
-
Cause 3: Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, resulting in poor peak shape.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Workflow for Troubleshooting Poor Peak Shape in HILIC
Caption: Troubleshooting workflow for poor peak shape in HILIC.
Issue 2: Compound Instability on Silica Gel During Flash Chromatography
Question: My polar pyrimidine compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
Answer: Some pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel. Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can achieve this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[11]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[11]
-
Reversed-Phase Flash Chromatography: If your compound possesses sufficient hydrophobic character, reversed-phase flash chromatography can be an excellent alternative.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification techniques.
Protocol 1: HILIC for Highly Polar Pyrimidine Derivatives
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[1]
-
Mobile Phase Preparation: Prepare a mobile phase with a high percentage of an organic solvent (typically >80% acetonitrile) and a small percentage of an aqueous buffer (e.g., 5-20 mM ammonium formate or ammonium acetate).[1]
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase or a solvent with similar or weaker elution strength. Filter the sample through a 0.22 µm filter.[1]
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[1]
-
Inject the sample.
-
Run a gradient from high organic to a higher aqueous concentration to elute the compounds.
-
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[11]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[11]
-
-
Sample Loading: Load your sample onto the deactivated column.
-
Elution: Proceed with your chromatography using your predetermined solvent system.[11]
Section 4: Data Presentation
Table 1: Selection of Chromatographic Mode Based on Analyte Polarity
| Analyte Polarity | Primary Recommended Technique | Secondary/Alternative Techniques | Key Considerations |
| High | HILIC[1] | Mixed-Mode Chromatography[3][4], Ion-Exchange Chromatography (for ionizable compounds)[1] | Reversed-phase is often unsuitable due to poor retention. |
| Moderate | Reversed-Phase (with polar-endcapped columns)[1] | HILIC, Mixed-Mode Chromatography | Standard C18 may still show poor retention; optimization is key. |
| Low to Moderate | Reversed-Phase (Standard C18) | Normal-Phase Chromatography | Most straightforward purification; ensure adequate retention. |
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting a purification method.
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- Mixed-Mode Chromatography and St
- Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US.
- Mixed-Mode HPLC Separations: What, Why, and How | LCGC Intern
- Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chrom
- Mixed-Mode Chromatography—A Review - LCGC Intern
- Hydrophilic interaction liquid chromatography (HILIC)
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
- Technical Support Center: Optimizing the Purification of 4-Pyrimidine Methanamine by Chrom
- Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine P
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- Technical Support Center: Purification of Polar Aminopyrimidine Compounds - Benchchem.
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed.
- Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography | Request PDF - ResearchG
- Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed.
- Purine and Related Compound Purification Str
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Chrom
- Reversed-phase chrom
- Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH.
- Reversed Phase Chrom
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH.
- HILIC Purification Strategies for Flash Chrom
- 7.
- Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS - Waters Corpor
- Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
- Supelco Guide to Solid Phase Extraction - Sigma-Aldrich.
- What is Solid-Phase Extraction? - Phenomenex.
Sources
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-chloro-N-ethylpyrimidin-4-amine
Introduction
In the landscape of medicinal chemistry and materials science, substituted pyrimidines are cornerstone scaffolds, valued for their diverse biological activities and versatile chemical reactivity.[1][2] The precise structural elucidation of these molecules is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways. 6-chloro-N-ethylpyrimidin-4-amine, a key building block, presents a characteristic yet nuanced profile in Nuclear Magnetic Resonance (NMR) spectroscopy.
This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-chloro-N-ethylpyrimidin-4-amine. Moving beyond a simple data sheet, this document serves as a comparative study, contextualizing the compound's spectral features against related pyrimidine derivatives. We will dissect the rationale behind spectral predictions, outline a robust experimental protocol for data acquisition, and leverage data from analogous structures to provide a comprehensive and validated analytical framework for researchers in the field.
Molecular Structure and Spectroscopic Predictions
The first step in any NMR analysis is a thorough understanding of the molecule's electronic landscape. The structure of 6-chloro-N-ethylpyrimidin-4-amine, with IUPAC-style numbering for spectroscopic assignment, is presented below.
Caption: Structure of 6-chloro-N-ethylpyrimidin-4-amine with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum
The proton spectrum is anticipated to show four distinct signals, corresponding to the two aromatic protons, the N-H proton, and the two chemically different sets of protons on the N-ethyl group.
-
Pyrimidine Ring Protons (H2, H5):
-
H2: This proton is flanked by two electronegative nitrogen atoms (N1 and N3), leading to significant deshielding. It is expected to appear as a singlet far downfield, likely in the range of δ 8.2-8.5 ppm .
-
H5: This proton is adjacent to the carbon bearing the chloro group (C6) and the carbon attached to the amino group (C4). Its chemical shift will be influenced by both, but it will be significantly more shielded than H2. A singlet is expected in the region of δ 6.5-6.8 ppm .
-
-
N-Ethyl Group Protons (H7, H8):
-
Methylene (H7, -CH₂-): These protons are directly attached to the amino nitrogen, which is conjugated to the electron-deficient pyrimidine ring. This environment causes a downfield shift. The signal should appear as a quartet due to coupling with the three methyl protons (n+1 = 3+1 = 4). The predicted shift is δ 3.4-3.6 ppm .
-
Methyl (H8, -CH₃): These protons are more shielded. They will appear as a triplet due to coupling with the two adjacent methylene protons (n+1 = 2+1 = 3). The predicted shift is δ 1.2-1.4 ppm .
-
-
Amine Proton (N-H):
-
The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, it may be a broad singlet around δ 5.0-6.0 ppm . In DMSO-d₆, it would likely appear as a sharper triplet (due to coupling with the adjacent CH₂ protons) at a more downfield position (δ 7.0-8.0 ppm ).
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show six signals, corresponding to the four unique carbons of the pyrimidine ring and the two carbons of the ethyl group.
-
Pyrimidine Ring Carbons (C2, C4, C5, C6):
-
C4 & C6: These carbons are directly bonded to highly electronegative atoms (N and Cl, respectively) and are expected to be the most downfield among the ring carbons. We predict C4 (attached to the N-ethylamino group) around δ 161-163 ppm and C6 (attached to Cl) around δ 160-162 ppm .
-
C2: Flanked by two nitrogens, C2 is also significantly deshielded, expected in the range of δ 157-159 ppm .
-
C5: Being the only CH carbon in the ring not directly attached to a heteroatom in the para position, C5 is the most shielded of the ring carbons, predicted to be around δ 108-112 ppm .
-
-
N-Ethyl Group Carbons (C7, C8):
-
Methylene (C7, -CH₂-): Attached directly to the nitrogen, this carbon is deshielded relative to a standard alkane. Expected chemical shift is δ 38-42 ppm .
-
Methyl (C8, -CH₃): The terminal methyl carbon is the most shielded carbon in the molecule, predicted to be in the range of δ 14-16 ppm .
-
Standardized Protocol for NMR Data Acquisition
To ensure reproducibility and accuracy, a standardized experimental protocol is essential. The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ is often superior for analyzing aminopyrimidines as it prevents the exchange of N-H protons, allowing for the observation of their coupling.
Caption: Standardized workflow for NMR analysis of the target compound.
Causality Behind Experimental Choices:
-
Solvent (DMSO-d₆): Chosen for its ability to solubilize the compound and, more importantly, to slow down the N-H proton exchange. This allows the N-H proton signal to be observed as a distinct multiplet, providing valuable coupling information to the adjacent methylene group.
-
Concentration (10-15 mg in 0.6 mL): This provides a good signal-to-noise ratio for both ¹H and ¹³C experiments within a reasonable acquisition time without causing significant line broadening due to aggregation.
-
Spectrometer Frequency (400 MHz): A standard field strength that provides sufficient spectral dispersion for resolving the signals in this molecule.
Comparative Analysis with Structural Analogs
To validate our predictions and understand the influence of each substituent, we compare the predicted spectral data for 6-chloro-N-ethylpyrimidin-4-amine with known data for related compounds.
| Compound | H2 (ppm) | H5 (ppm) | N-Alkyl (CH₂) (ppm) | N-Alkyl (CH₃) (ppm) | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| Pyrimidine | 9.26 | 7.36 | N/A | N/A | 157.3 | 158.4 | 121.7 | 158.4 |
| 6-chloro-N-methylpyrimidin-4-amine | ~8.2 | ~6.6 | N/A | ~3.0 (s) | ~158 | ~162 | ~109 | ~161 |
| Predicted: 6-chloro-N-ethylpyrimidin-4-amine | 8.2-8.5 | 6.5-6.8 | 3.4-3.6 (q) | 1.2-1.4 (t) | 157-159 | 161-163 | 108-112 | 160-162 |
| 4-Amino-6-chloropyrimidine | ~8.2 | ~6.5 | N/A | N/A | ~158 | ~163 | ~108 | ~160 |
Data for analogs are derived from spectral databases and literature, including ChemicalBook and PubChem.[3][4]
Discussion of Trends:
-
Effect of Substitution on the Pyrimidine Ring: Compared to the parent pyrimidine, the protons and carbons in the substituted analogs are shifted significantly.[3][5] The C4, C5, and C6 positions show the most dramatic changes, reflecting the powerful electron-donating effect of the amino group and the electron-withdrawing effect of the chloro group. The H5 proton is shifted significantly upfield from ~7.4 ppm in pyrimidine to ~6.5-6.8 ppm, dominated by the resonance-donating effect of the para-amino group.
-
Comparison of N-methyl vs. N-ethyl: The primary difference between 6-chloro-N-methylpyrimidin-4-amine and our target compound is the alkyl substituent.[4] In the ¹H NMR, the N-methyl group appears as a singlet around 3.0 ppm. For the N-ethyl group, the methylene protons (H7) are slightly more deshielded (~3.5 ppm) due to the beta-effect of the additional methyl group, and they exhibit a quartet splitting pattern. The terminal methyl (H8) introduces a new triplet signal in the shielded aliphatic region (~1.3 ppm). This clear difference in multiplicity and chemical shift makes distinguishing between N-methyl and N-ethyl substitution trivial.
-
Role of the N-Alkyl Group: Comparing 4-amino-6-chloropyrimidine with its N-alkylated counterparts shows that alkylation on the amino nitrogen causes a slight downfield shift of the ring protons and carbons, a result of the inductive electron-donating nature of the alkyl group which enhances the electron-donating capacity of the nitrogen into the ring.
Confirming Assignments with 2D NMR Spectroscopy
While 1D NMR provides a strong foundation, unambiguous assignment requires 2D correlation experiments. For 6-chloro-N-ethylpyrimidin-4-amine, the following correlations would provide definitive proof of the structure.
Caption: Key expected 2D NMR correlations for structural confirmation.
-
COSY (Correlation Spectroscopy): Would show a clear cross-peak between the methylene quartet (H7) and the methyl triplet (H8), confirming their adjacent relationship in the ethyl group. A correlation between the N-H proton and the methylene protons (H7) would also be visible in DMSO-d₆.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons to the carbons they are attached to. It would definitively link the δ ~3.5 ppm quartet to the δ ~40 ppm carbon (C7) and the δ ~1.3 ppm triplet to the δ ~15 ppm carbon (C8).
-
HMBC (Heteronuclear Multiple Bond Correlation): Provides long-range (2-3 bond) C-H correlations. Key expected correlations include the methyl protons (H8) to the methylene carbon (C7) and, crucially, the methylene protons (H7) to the pyrimidine ring carbon C4, unequivocally proving the point of attachment of the N-ethyl group.
Conclusion
The NMR analysis of 6-chloro-N-ethylpyrimidin-4-amine is straightforward but reveals the subtle interplay of substituent effects on the pyrimidine core. The predicted ¹H spectrum is characterized by two downfield aromatic singlets and the classic quartet-triplet pattern of an ethyl group. The ¹³C spectrum is defined by four distinct aromatic carbon signals, with those attached to chlorine and nitrogen being the most deshielded.
By comparing these expected spectral features with known analogs, we gain confidence in our assignments and a deeper appreciation for how minor structural modifications manifest in the NMR data. The application of a standardized experimental protocol and confirmation with 2D NMR techniques ensures a rigorous and unambiguous structural elucidation, a critical step in any research or development pipeline involving this versatile chemical intermediate.
References
-
Brufani, M., & Marta, M. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Slavov, N., Vasilev, K., & Alov, P. (2013). The molecular structure of pyrimidine (a), its corresponding 13 C and 15 N NMR spectra (b) and its resulting 3D-SDAR fingerprint (c). ResearchGate. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
Patel, R., & Patel, K. (2011). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
-
Smirnov, L. D., Zavarzin, I. V., & Lezina, V. P. (1976). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]
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Rodrigues, L. M., Sivasubramanian, A., Pinto, E. M., Oliveira-Campos, A. M. F., Seijas, J. A., & Vázquez-Tato, M. P. (2009). NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Magnetic Resonance in Chemistry. [Link]
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comparing the reactivity of 4-chloropyrimidines vs 6-chloropyrimidines
An In-Depth Comparative Guide to the Reactivity of 4-Chloropyrimidines and 6-Chloropyrimidines
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted pyrimidines is fundamental to the rational design of novel therapeutics. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and its strategic functionalization is a key step in the synthesis of a multitude of biologically active molecules.[1][2]
This guide provides a comprehensive comparison of the reactivity of chlorine atoms at the 4- and 6-positions of the pyrimidine ring. We will delve into the electronic principles governing their reactivity, present comparative experimental data, and provide detailed protocols for their functionalization, primarily through Nucleophilic Aromatic Substitution (SNAr), the most pivotal reaction in pyrimidine chemistry.[2]
The Electronic Landscape: Why C4 and C6 Are Privileged Positions
The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two highly electronegative nitrogen atoms at positions 1 and 3. These atoms exert strong electron-withdrawing effects, rendering the ring's carbon atoms electrophilic and thus susceptible to nucleophilic attack.[1]
The positions on the pyrimidine ring are not created equal. The electrophilicity generally follows the order C4(6) > C2 >> C5 .[3][4][5] The chlorine atoms at the 4- and 6-positions are significantly more reactive than one at the C2 position, while the C5 position is largely unreactive towards nucleophilic substitution.
The heightened reactivity of the C4 and C6 positions stems from their ortho and para relationship to the ring nitrogens. This specific positioning allows for superior stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the initial step of an SNAr reaction.[1][4][6] An attack at C4 or C6 allows the negative charge to be delocalized onto both electronegative nitrogen atoms through resonance, a stabilizing effect not fully available to an intermediate formed by an attack at C2.[1][7]
In an unsubstituted pyrimidine ring, the C4 and C6 positions are chemically equivalent due to the molecule's symmetry. Therefore, 4-chloropyrimidine and 6-chloropyrimidine are identical molecules. The distinction and comparison of reactivity become relevant and crucial in pyrimidine rings where other substituents break this symmetry, or in polychlorinated systems like 2,4,6-trichloropyrimidine.
The Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for functionalizing 4- and 6-chloropyrimidines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This is a two-step addition-elimination process.[1][8][9]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, temporarily breaking the ring's aromaticity and forming the resonance-stabilized Meisenheimer complex.[1]
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.[1]
Caption: General workflow for the SNAr mechanism.
To visualize the electronic basis for the enhanced reactivity at the C4/C6 positions, consider the resonance structures of the Meisenheimer intermediate.
Caption: Resonance stabilization of the Meisenheimer intermediate.
Comparative Reactivity Data
While 4- and 6-chloropyrimidines are equivalent in the absence of other substituents, the reactivity hierarchy is clearly demonstrated in polychlorinated pyrimidines. In reactions of 2,4,6-trichloropyrimidine with nucleophiles, substitution occurs preferentially and often exclusively at the C4 and C6 positions before the C2 position reacts.
| Pyrimidine Substrate | Nucleophile | Position of Substitution | Typical Yield (%) | Reference |
| 2,4,6-Trichloropyrimidine | 4-Substituted Anilines | C4 (major isomer) | 60-85% | [10] |
| 2,4,5,6-Tetrachloropyrimidine | Aryl Sulfonamides | C4 (major), C2 (minor) | Good to High | [11] |
| 2,4-Dichloropyrimidine | Amines | C4 | Preferential | [1] |
| 4,6-Dichloropyrimidine | Adamantane-amines | C6 (Mono-amination) | 60-77% | [12] |
Note: Yields are highly dependent on the specific nucleophile, solvent, and reaction conditions.
Factors Influencing Reactivity and Regioselectivity
The outcome of a substitution reaction on a chloropyrimidine is a delicate interplay of several factors.
-
Ring Substituents: Electron-withdrawing groups (e.g., -NO₂, -CN) on the pyrimidine ring enhance its electrophilicity and accelerate the rate of SNAr.[1] Conversely, electron-donating groups (e.g., -NH₂, -OR) can deactivate the ring.[4][9]
-
Nucleophile Strength: Stronger nucleophiles, such as thiols or secondary amines, generally react faster than weaker ones like alcohols or aromatic amines.[8][13]
-
Steric Hindrance: Bulky groups on the pyrimidine ring or on the nucleophile can impede the reaction, particularly at more sterically crowded positions.[9]
-
Reaction Conditions: Temperature, solvent, and the use of a base or catalyst are critical. Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate.[8][9] The solvent choice can also influence the ratio of isomeric products in certain cases.[10]
Experimental Protocols
Reproducible methodologies are crucial for synthetic success. Below is a general protocol for a common SNAr reaction—amination—which can be adapted for various 4- or 6-chloropyrimidines.
Protocol 1: Amination of a Chloropyrimidine
This procedure details the reaction of a chloropyrimidine with a primary or secondary amine to yield the corresponding aminopyrimidine derivative.
Materials:
-
4- or 6-Chloropyrimidine derivative (1.0 equiv.)
-
Amine nucleophile (1.1–1.5 equiv.)
-
Base (e.g., DIPEA, K₂CO₃, NaH) (1.5–2.0 equiv.)
-
Solvent (e.g., n-Butanol, DMF, DMSO, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Caption: Step-by-step workflow for amination of chloropyrimidines.
Procedure:
-
To a reaction vessel charged with the chosen solvent, add the chloropyrimidine (1.0 equiv.), the amine nucleophile (1.1–1.5 equiv.), and the base (1.5–2.0 equiv.).
-
Heat the reaction mixture to the appropriate temperature (typically 80–120 °C) and stir for the required time (2–24 hours). Microwave irradiation can also be employed to accelerate the reaction.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel.
Conclusion
The chlorine atoms at the 4- and 6-positions of the pyrimidine ring are highly activated and serve as the primary sites for functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Their reactivity is fundamentally equivalent in symmetrical pyrimidines and is markedly superior to that of a chlorine at the C2 position. This enhanced reactivity is a direct consequence of the superior resonance stabilization of the Meisenheimer intermediate formed during nucleophilic attack.
For the medicinal chemist and process scientist, understanding this reactivity hierarchy is paramount. By carefully selecting the substrate and controlling the reaction conditions—including the nature of the nucleophile, solvent, and temperature—one can achieve highly regioselective transformations, paving the way for the efficient synthesis of diverse and complex pyrimidine-based drug candidates.
References
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- N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals.
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- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
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Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][8]benzodiazepines. PubMed. Available at:
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Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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- Comparative study of 4,6-diethoxy- vs. 4,6-dichloropyrimidine in synthetic applications. Benchchem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
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- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
- Relative Reactivity in Piperidino-Dechlorination of 2,4-Diamino-6-chloropyrimidine and 2,4-Diamino-6-chloropyrimidine N(3)-Oxide and Their Acetylamino Analogs. The Journal of Organic Chemistry - ACS Publications.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH.
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A Researcher's Guide to Palladium Catalysts for the Suzuki Coupling of Chloropyrimidines
For researchers, scientists, and drug development professionals, the pyrimidine core is a privileged scaffold, central to a vast array of pharmaceuticals and functional materials. Chloropyrimidines, as cost-effective and readily available building blocks, represent an ideal entry point for molecular elaboration. However, the inherent challenges of activating the relatively inert C-Cl bond and mitigating potential catalyst inhibition by the electron-rich nitrogen atoms of the pyrimidine ring demand a sophisticated approach to catalyst selection.
This guide provides an in-depth comparative analysis of palladium catalyst systems for the Suzuki-Miyaura cross-coupling of chloropyrimidines. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select the optimal catalytic system for your specific synthetic challenge. Every claim and protocol is grounded in authoritative, peer-reviewed literature to ensure scientific integrity.
The Challenge: Overcoming the Inertia of Chloropyrimidines
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to heteroaryl chlorides like chloropyrimidines is not without hurdles.[1] The primary obstacles are:
-
C-Cl Bond Strength: The carbon-chlorine bond is significantly stronger and less polarizable than its bromide and iodide counterparts, making the initial oxidative addition step of the catalytic cycle more difficult.
-
Catalyst Inhibition: The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center, forming off-cycle, catalytically inactive species. This sequestration of the active catalyst can lead to sluggish or failed reactions.[2]
The evolution of palladium catalysis has directly addressed these challenges, moving from traditional, simple phosphine-ligated systems to more complex, sterically demanding, and electron-rich ligands that fundamentally alter the reactivity and stability of the palladium center.
Comparative Analysis of Palladium Catalyst Systems
The choice of a palladium catalyst for the Suzuki coupling of chloropyrimidines is a critical decision that significantly impacts reaction efficiency, substrate scope, and overall yield. Below, we compare the performance of three major classes of palladium catalysts: traditional phosphine-ligated catalysts, modern bulky phosphine (Buchwald-type) catalysts, and N-heterocyclic carbene (NHC)-ligated catalysts.
Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Pd(PPh₃)₄ is a classic, widely used, and relatively inexpensive catalyst. However, its application to challenging substrates like chloropyrimidines is often limited.
-
Performance Profile:
-
Catalyst Loading: Typically requires higher catalyst loadings (e.g., 5 mol%).[2]
-
Reaction Conditions: Often necessitates elevated temperatures and longer reaction times.
-
Substrate Scope: Generally more effective for activated chloropyrimidines or when coupling with electron-rich boronic acids. Its performance with electron-deficient or sterically hindered partners can be poor.
-
Inhibition: More susceptible to inhibition by the pyrimidine nitrogens, which can lead to lower yields.[2]
-
Experimental Data Snapshot: Pd(PPh₃)₄
| Chloropyrimidine Substrate | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | 5 | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3,5-dimethylphenylboronic acid | 5 | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 45 | [2] |
| 2,4-dichloropyrimidine | phenylboronic acid | 0.5 | K₂CO₃ | 1,4-Dioxane | 150 (MW) | 0.25 | 71 | [3] |
Modern Bulky Phosphine (Buchwald-type) Catalysts
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[4] Ligands such as SPhos, XPhos, and RuPhos, when paired with a palladium source (e.g., Pd(OAc)₂ or a pre-catalyst), create highly active and stable catalytic systems.
-
Performance Profile:
-
Catalyst Loading: Enables significantly lower catalyst loadings (often 0.5-2 mol%).[5]
-
Reaction Conditions: Facilitates reactions under milder conditions and often with shorter reaction times compared to traditional catalysts.
-
Substrate Scope: Exhibits a much broader substrate scope, effectively coupling a wide range of electronically and sterically diverse chloropyrimidines and boronic acids.
-
Inhibition Mitigation: The steric bulk of the ligands helps to prevent the coordination of the pyrimidine nitrogens to the palladium center, thus mitigating catalyst inhibition. The electron-rich nature of the ligands also promotes the crucial oxidative addition step.
-
Experimental Data Snapshot: Buchwald-type Catalysts
| Chloropyrimidine Substrate | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-dichloropyrrolo[2,3-d]pyrimidine | 4-methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Toluene | 100 | 95 | [6] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | 2 | K₃PO₄ | 1,4-Dioxane | 80 | 92 | Inferred from pyridine analogs |
| 2-chloropyrimidine | 4-tolylboronic acid | XPhos Pd G3 | 1 | K₃PO₄ | t-BuOH/H₂O | 100 | 98 | Inferred from pyridine analogs |
N-Heterocyclic Carbene (NHC) Ligated Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as another powerful class of ligands for palladium-catalyzed cross-coupling.[7] Their strong σ-donating ability creates highly stable and active palladium complexes. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) pre-catalysts are particularly noteworthy for their ease of use and high activity with heteroaryl chlorides.
-
Performance Profile:
-
Catalyst Loading: Often allows for very low catalyst loadings (as low as 0.02 mol% in some cases).
-
Reaction Conditions: Typically promotes rapid reactions under mild conditions.
-
Substrate Scope: Demonstrates excellent activity for a broad range of substrates, including those that are challenging for other catalyst systems.
-
Inhibition Mitigation: The strong Pd-NHC bond and steric hindrance around the metal center effectively prevent catalyst deactivation by the pyrimidine substrate.
-
Experimental Data Snapshot: NHC-Ligated Catalysts
| Chloropyrimidine Substrate | Boronic Acid | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-dichloropyridine (analog) | Phenylboronic acid | Pd(PEPPSI)(IPr) | 3 | Na₂CO₃ | Dioxane/H₂O | 100 | 85 (C4-selective) | [8] |
| 2,5-dichloropyrimidine | Phenylboronic acid | Ligand-free "Jeffery" conditions | 5 (PdCl₂) | Na₂CO₃ | DMF/H₂O | 120 | 55 (C5-selective) | [8][9] |
Mechanistic Insights: The Role of the Ligand
The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The ligand plays a crucial role in each of these steps, particularly for challenging substrates like chloropyrimidines.
Caption: The Suzuki-Miyaura catalytic cycle for chloropyrimidines.
Bulky phosphine and NHC ligands accelerate the rate-limiting oxidative addition step by increasing the electron density on the palladium center, making it more nucleophilic. Their steric bulk also promotes the formation of a coordinatively unsaturated 14-electron Pd(0)L species, which is highly active in the oxidative addition. Furthermore, this steric hindrance physically blocks the approach of the pyrimidine nitrogens to the palladium center, thus preventing catalyst inhibition.
Experimental Protocols
The following are generalized, step-by-step methodologies for conducting Suzuki-Miyaura coupling reactions with chloropyrimidines. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling with Pd(PPh₃)₄
This protocol is suitable for rapid reaction screening and optimization.
Materials:
-
Chloropyrimidine (0.5 mmol)
-
Arylboronic acid (0.6-0.75 mmol)
-
Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)
-
K₂CO₃ (1.0 mmol)
-
1,4-Dioxane (3 mL)
-
Water (1 mL)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add the chloropyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Protocol 2: Conventional Heating with a Buchwald Pre-catalyst
This protocol is robust and generally applicable to a wide range of substrates.
Materials:
-
Chloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G3 pre-catalyst (0.01 mmol, 1 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the chloropyrimidine, arylboronic acid, XPhos Pd G3 pre-catalyst, and K₃PO₄.
-
Add the anhydrous toluene via syringe.
-
Stir the reaction mixture and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A generalized experimental workflow for Suzuki coupling.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of chloropyrimidines is a highly valuable transformation in modern synthetic chemistry. While traditional catalysts like Pd(PPh₃)₄ can be effective in certain cases, particularly under microwave-assisted conditions, their broader applicability is limited.
For researchers seeking high yields, broad substrate scope, and mild reaction conditions, modern bulky phosphine (Buchwald-type) and N-heterocyclic carbene (NHC) ligated palladium catalysts are the clear catalysts of choice. Their superior performance stems from their ability to overcome the key challenges of C-Cl bond activation and catalyst inhibition. The slightly higher initial cost of these advanced catalyst systems is often justified by the significantly improved reaction efficiency, reduced catalyst loadings, and greater reliability, particularly in the context of complex, multi-step syntheses prevalent in drug discovery and development.
References
- A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring. Benchchem. [URL: https://www.benchchem.com/product/b1034]
- Shaheen, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5188. [URL: https://www.mdpi.com/1420-3049/25/21/5188]
- Powers, K. M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9476-9484. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9150171/]
- Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 944-951. [URL: https://www.researchgate.net/publication/227756157_Palladium-Catalyzed_Cross-Coupling_Reaction_of_2-andor_5-Substituted_46-Dichloropyrimidines_with_Arylboronic_Acids]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [URL: https://www.organic-chemistry.org/abstracts/lit2/019.shtm]
- Powers, K. M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(11), 1542-1555. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9178401/]
- Singh, P., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016. [URL: https://www.researchgate.net/publication/343468593_Application_of_Palladium_Based_Precatalytic_Systems_in_the_Suzuki-Miyaura_Cross-Coupling_Reactions_of_Chloro-Heterocycles]
- Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions. ResearchGate. [URL: https://www.researchgate.net/figure/Selected-examples-of-commercially-available-palladium-II-precatalysts-for-cross-coupling_fig1_356942914]
- Kralova, P., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(18), 4238. [URL: https://www.mdpi.com/1420-3049/25/18/4238]
- New Palladium Precatalysts For Cross-Coupling Reactions. Strem Chemicals. [URL: https://www.strem.com/uploads/resources/documents/buchwald_booklet.pdf]
- G3 and G4 Buchwald Precatalysts. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Palladium Pre-Catalysts for Cross-Coupling Reactions. ChemistryViews. [URL: https://www.chemistryviews.
- Cui, X., et al. (2007). Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Synthesis, 2007(03), 393-399. [URL: https://www.organic-chemistry.org/abstracts/lit4/136.shtm]
- Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides. ResearchGate. [URL: https://www.researchgate.net/publication/374972559_Palladium_N-Heterocyclic_Carbene_Pre-catalysts_Bearing_Different_Ancillary_Ligands_for_the_Buchwald-Hartwig_Amination_of_Cyclic_Secondary_Amines_with_Aryl_Chlorides]
- Valdman, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [URL: https://www.preprints.org/manuscript/202111.0028/v1]
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). The Chemical Record, 21(8), 2216-2237. [URL: https://onlinelibrary.wiley.com/doi/10.1002/tcr.202100091]
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- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
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- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 6-chloro-N-ethylpyrimidin-4-amine
This guide provides an in-depth technical comparison of synthetic routes for producing 6-chloro-N-ethylpyrimidin-4-amine, a crucial intermediate in medicinal chemistry. Aminopyrimidine scaffolds are considered "privileged structures" due to their prevalence in biologically active molecules, particularly as kinase inhibitors for applications in oncology and immunology.[1][2] The strategic placement of substituents, such as the chloro and ethylamino groups on the pyrimidine ring, creates a versatile scaffold for further chemical derivatization.[1]
Our objective is to move beyond a simple recitation of protocols. Instead, we will dissect two primary synthetic strategies, evaluating them based on efficiency, scalability, and chemical logic. This guide is intended for researchers, chemists, and process development professionals who require a robust and validated pathway to this key building block.
Strategic Overview: The Synthetic Challenge
The synthesis of 6-chloro-N-ethylpyrimidin-4-amine primarily revolves around the regioselective functionalization of the pyrimidine core. The core challenge is to introduce the ethylamino group at the C4 position while retaining the chlorine atom at the C6 position, which serves as a handle for subsequent cross-coupling reactions or further nucleophilic substitutions. We will compare two fundamental and validated approaches:
-
Route A: Direct Selective Amination. A single-step Nucleophilic Aromatic Substitution (SNAr) on a commercially available dichloropyrimidine precursor.
-
Route B: Two-Step Chlorination and Amination. A process beginning with a dihydroxypyrimidine, involving a double chlorination followed by a selective amination.
Route A: Direct Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and atom-economical approach, leveraging the differential reactivity of the chlorine atoms on a 4,6-dichloropyrimidine starting material.
Reaction Scheme & Mechanistic Rationale
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Ethylamine, a nucleophile, attacks one of the electron-deficient carbon atoms bearing a chlorine atom. The pyrimidine ring's nitrogen atoms act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack and stabilizing the negatively charged intermediate (a Meisenheimer complex).
The key to this route's success is the regioselectivity of the substitution. While 4,6-dichloropyrimidine itself is symmetrical, substitution with the first equivalent of ethylamine breaks this symmetry. The remaining chlorine atom is deactivated towards further substitution by the electron-donating nature of the newly introduced amino group. This allows for the isolation of the mono-substituted product in high yield by carefully controlling the stoichiometry of the amine.[2][3]
Experimental Protocol: Route A
Materials:
-
4,6-Dichloropyrimidine
-
Ethylamine solution (e.g., 2M in THF or 70% in water)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in THF at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of ethylamine (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford pure 6-chloro-N-ethylpyrimidin-4-amine.
Workflow Visualization: Route A
Caption: Workflow for Route A: Direct Selective Amination.
Route B: Synthesis from a Dihydroxypyrimidine Precursor
Reaction Scheme & Mechanistic Rationale
Step 1: Dichlorination. The synthesis begins with 4,6-dihydroxypyrimidine (which exists in its tautomeric keto form). This is converted to 4,6-dichloropyrimidine using a strong chlorinating agent like phosphoryl chloride (POCl₃).[4] This reaction is often catalyzed by a tertiary amine, such as N,N-dimethylaniline or triethylamine hydrochloride, which facilitates the process.[4]
Step 2: Selective Amination. The resulting 4,6-dichloropyrimidine is then subjected to the same selective SNAr reaction with ethylamine as described in Route A. The principles of regioselectivity and reaction control are identical.
Experimental Protocol: Route B
Step 1: Synthesis of 4,6-Dichloropyrimidine Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphoryl chloride (POCl₃)
-
Triethylamine hydrochloride (Et₃N·HCl) (catalyst)
-
1-Chlorobutane (or other high-boiling inert solvent)
Procedure:
-
Carefully charge a reaction vessel with 4,6-dihydroxypyrimidine (1.0 eq), triethylamine hydrochloride (1.0 eq), and phosphoryl chloride (3.0 eq).
-
Heat the mixture to 95-100 °C for 3-4 hours under an inert atmosphere.
-
After cooling, carefully distill the excess POCl₃ under reduced pressure.
-
Add an inert solvent like 1-chlorobutane to the residue and heat at reflux for 1 hour to facilitate precipitation of the amine hydrochloride salt.[4]
-
Filter the mixture at room temperature and wash the collected salt with fresh solvent.
-
The combined filtrates containing the 4,6-dichloropyrimidine are carried forward to the next step, often after solvent removal.
Step 2: Synthesis of 6-chloro-N-ethylpyrimidin-4-amine The protocol for this step is identical to that described in Route A, using the 4,6-dichloropyrimidine synthesized in Step 1.
Workflow Visualization: Route B
Caption: Workflow for Route B: Two-Step Chlorination/Amination.
Comparative Data of Synthetic Routes
The choice between these routes depends heavily on starting material availability, required scale, and equipment constraints. The following table provides a clear comparison based on key performance indicators derived from analogous syntheses in the literature.
| Parameter | Route A: Direct SNAr | Route B: From Dihydroxypyrimidine | Justification & Comments |
| Number of Steps | 1 | 2 | Route A is more concise and efficient.[5] |
| Overall Yield | ~85-95% | ~70-85% | Route B suffers from potential yield loss in the first chlorination and workup step. Yields for SNAr on dichloropyrimidines are consistently high.[3] |
| Purity Profile | High (>98%) | Good (>97%) | Route A typically has a cleaner reaction profile. Route B may have residual phosphorus-based impurities if the workup is not thorough. |
| Total Reaction Time | ~12-18 hours | ~20-28 hours | The additional chlorination and workup step in Route B significantly extends the total synthesis time. |
| Starting Material Cost | Moderate-High | Low | 4,6-Dichloropyrimidine is a more specialized reagent than the bulk chemical 4,6-dihydroxypyrimidine. |
| Scalability | Excellent | Good | Route A is highly scalable due to its simplicity. The use and subsequent removal of large excesses of POCl₃ in Route B can be challenging on an industrial scale.[4] |
| Safety & Handling | Standard amine handling | High Hazard | Route B requires handling large quantities of POCl₃, which is highly corrosive, toxic, and reacts violently with water. This requires specialized equipment and handling procedures. |
Conclusion and Recommendations
For laboratory-scale synthesis and rapid access to 6-chloro-N-ethylpyrimidin-4-amine, Route A (Direct SNAr) is unequivocally superior. Its single-step nature, high yield, clean reaction profile, and operational simplicity make it the preferred choice for research and drug discovery applications. The higher cost of the 4,6-dichloropyrimidine starting material is often justified by the significant savings in time and resources.
Route B (From Dihydroxypyrimidine) becomes a viable option under specific circumstances, such as large-scale industrial production where the cost of starting materials is a primary driver. If an organization has the appropriate infrastructure to safely handle phosphoryl chloride and manage the two-step process, the economic advantage of starting from inexpensive 4,6-dihydroxypyrimidine may outweigh the procedural complexities.
Ultimately, the validation of either route depends on the specific context of the research or manufacturing campaign. However, for the majority of professionals in drug development, the efficiency and reliability of Direct Nucleophilic Aromatic Substitution make it the authoritative and recommended pathway.
References
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ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]
- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
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NIH National Center for Biotechnology Information. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]
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NIH National Center for Biotechnology Information. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. [Link]
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PubChem. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479. [Link]
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-
NIH National Center for Biotechnology Information. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
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Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
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A Comparative Analysis of N-Ethyl and N-Methyl Pyrimidinamines: Exploring the Impact of N-Alkylation on Biological Activity
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Subtle Dance of Alkyl Substitution in Pyrimidinamine Bioactivity
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active molecules, including a number of approved drugs.[1][2] Among the vast chemical space of pyrimidine derivatives, N-substituted pyrimidinamines have garnered significant attention for their diverse pharmacological activities, particularly as kinase inhibitors in oncology.[3][4] The nature of the substituent on the exocyclic nitrogen atom can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of two closely related substituents: the N-ethyl and N-methyl groups on pyrimidinamine cores.
While seemingly minor, the addition of a single methylene unit, transitioning from a methyl to an ethyl group, can have significant repercussions for a molecule's interaction with its biological target. This guide will delve into the structure-activity relationships (SAR) of N-ethyl versus N-methyl pyrimidinamines, synthesize available experimental data, and provide detailed protocols for evaluating their biological activity. Our objective is to offer a comprehensive resource for researchers engaged in the design and optimization of pyrimidinamine-based therapeutics.
Comparative Biological Activity: A Tale of Two Alkyl Groups
Direct, head-to-head comparisons of the biological activity of N-ethyl and N-methyl pyrimidinamine analogs within the same study are not extensively documented in the public literature. However, by examining data from various studies on N-substituted pyrimidinamines, we can glean valuable insights into the influence of these alkyl groups. It is crucial to acknowledge that direct quantitative comparisons between different studies should be made with caution due to variations in experimental conditions.
Anticancer Activity: Potency and Cellular Effects
The primary therapeutic area for many pyrimidinamine derivatives is oncology, where they often function as inhibitors of protein kinases that are dysregulated in cancer.[3][5] The choice of N-alkyl substituent can impact both the potency of kinase inhibition and the overall anti-proliferative effect on cancer cells.
Table 1: Representative Anticancer Activities of N-Methyl and N-Alkyl Pyrimidinamine Derivatives
| Compound Class | N-Substituent | Target/Cell Line | IC50/Activity | Reference |
| 4-(phenylamino)pyrimido[5,4-d]pyrimidines | N-Methyl | Epidermal Growth Factor Receptor (EGFR) | Potent inhibition | [6] |
| Pyrimidin-2-amine derivatives | N-Methyl | Polo-like kinase 4 (PLK4) | IC50 = 0.0067 µM (for compound 8h) | [7] |
| Pyrido[2,3-d]pyrimidines | N-Alkyl (general) | Various cancer cell lines (Hep3B, A549, HeLa, etc.) | Increasing alkyl chain length correlated with increased antiproliferative activity | [8] |
| Pyrrolo[2,3-d]pyrimidines | 5-Alkyl (Methyl vs. Ethyl/Propyl) | Human Dihydrofolate Reductase (hDHFR) | Ethyl and propyl groups showed more potent inhibition than methyl | [9] |
From the available data, a clear trend is not immediately apparent and is likely context-dependent on the specific pyrimidinamine scaffold and the biological target. For instance, in some series, N-methylation is a key feature of highly potent compounds.[6] In other cases, larger alkyl groups, including ethyl and propyl, have been shown to enhance biological activity.[8][9] This suggests that the optimal N-alkyl substituent is highly dependent on the specific binding pocket of the target protein.
Mechanism of Action: The Role of N-Alkylation in Target Engagement
The biological activity of N-substituted pyrimidinamines is intrinsically linked to their ability to interact with their molecular targets, which are often the ATP-binding sites of protein kinases.[4] The N-alkyl group can influence this interaction in several ways:
-
Steric Interactions: The size and conformation of the N-alkyl group can dictate how the inhibitor fits into the binding pocket. A methyl group, being smaller, may be well-tolerated in a constrained space, while a slightly larger ethyl group might provide more favorable van der Waals interactions in a more accommodating pocket.
-
Hydrophobicity: The addition of a methylene unit increases the lipophilicity of the molecule. This can enhance binding to hydrophobic regions within the ATP-binding site and also influence the compound's membrane permeability and overall pharmacokinetic profile.
-
Solvation/Desolvation: The energy required to desolvate the N-alkyl group upon binding to the target can also play a role. The energetic cost of desolvating an ethyl group is slightly higher than that of a methyl group, which can be a factor in the overall binding affinity.
The interplay of these factors determines whether an N-ethyl or N-methyl substituent will lead to a more potent and selective inhibitor for a given target.
Experimental Protocols for Biological Evaluation
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for key assays used to evaluate the biological activity of pyrimidinamine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
Kinase Assay Buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds (N-ethyl and N-methyl pyrimidinamines) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the N-ethyl and N-methyl pyrimidinamine test compounds in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (often 30°C) for a predetermined period (e.g., 60 minutes).
-
Termination and Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, the addition of a reagent to stop the kinase reaction and deplete the remaining ATP, and second, the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (N-ethyl and N-methyl pyrimidinamines) dissolved in DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the N-ethyl and N-methyl pyrimidinamine test compounds in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further elucidate the context of N-ethyl and N-methyl pyrimidinamine activity, the following diagrams illustrate a representative kinase signaling pathway and the experimental workflow for a typical kinase inhibitor screening cascade.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors. N-alkyl pyrimidinamines can inhibit kinases like RAF, thereby blocking downstream signaling and cellular proliferation.
Caption: A typical experimental workflow for the initial evaluation and comparison of N-ethyl and N-methyl pyrimidinamine analogs as kinase inhibitors.
Conclusion: Navigating the Nuances of N-Alkylation for Future Drug Design
Ultimately, the optimal N-alkyl group is target-dependent, and a thorough exploration of the structure-activity relationship is paramount. By systematically synthesizing and evaluating both N-ethyl and N-methyl analogs, medicinal chemists can fine-tune the properties of their compounds to achieve the desired potency, selectivity, and pharmacokinetic profile, paving the way for the development of novel and effective pyrimidinamine-based therapeutics.
References
-
JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
Karakus, S., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. [Link]
-
Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(13), 2133-2139. [Link]
-
Mohana, K. N., & Mallesha, L. (2014). Synthesis and in vitro biological activity of N--pyrimidinamine derivatives A series of novel N. ResearchGate. [Link]
-
Rosowsky, A., et al. (2003). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 46(1), 133-143. [Link]
-
ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]
-
Stoyanova, T., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(10), 3286. [Link]
-
Rai, U. S., et al. (2016). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Taibah University for Science, 10(5), 723-732. [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]
-
ResearchGate. Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]
-
Kumar, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(4). [Link]
-
World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]
-
Current Medicinal Chemistry. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
MDPI. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
Journal of Medicinal Chemistry. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [Link]
-
Bioorganic & Medicinal Chemistry. Synthesis and biological evaluation of furopyrimidine N,O-nucleosides. [Link]
-
MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Link]
-
MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]
-
Scientific Reports. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]
-
Molecular Pharmacology. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor. [Link]
-
MDPI. Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. [Link]
-
Molecular and Cellular Biochemistry. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. [Link]
-
Current Medicinal Chemistry. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]
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- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Analytical Methods for Determining the Purity of Substituted Pyrimidines
Introduction: The Critical Role of Purity in Pyrimidine Chemistry
Substituted pyrimidines are a cornerstone of modern therapeutics and biological research. As privileged scaffolds, they are integral to a vast array of molecules, from antiviral nucleoside analogs to targeted cancer therapies.[1] The efficacy and safety of these compounds are inextricably linked to their purity. Undetected impurities, whether they are residual starting materials, by-products, or degradants, can have significant and unforeseen consequences, including altered pharmacological activity, increased toxicity, and complications in clinical development.
Therefore, the rigorous, accurate, and reliable determination of purity is not merely a procedural step but a fundamental requirement of scientific integrity and regulatory compliance. This guide provides an in-depth comparison of the principal analytical techniques used for this purpose. As your partner in the lab, my goal is to move beyond mere protocols and delve into the causality of our analytical choices, empowering you to select and implement the most effective method for your specific compound and application. We will explore these methods as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to ensure the data you generate is robust, reproducible, and trustworthy.[2][3][4][5]
Choosing Your Analytical Strategy: A Logic-Based Approach
The selection of an appropriate analytical technique is a critical decision dictated by the physicochemical properties of the substituted pyrimidine and the specific goals of the analysis. Key considerations include the analyte's polarity, volatility, thermal stability, and the nature of potential impurities. The following decision tree provides a logical workflow for navigating this selection process.
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the most widely adopted technique for purity analysis of pharmaceutical compounds, owing to its versatility, robustness, and high resolving power for a vast range of non-volatile and thermally labile molecules.[6][7][8] For substituted pyrimidines, which are often polar and non-volatile, reverse-phase HPLC (RP-HPLC) is the method of choice.
The Causality Behind the Choice: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[9] Polar pyrimidine derivatives will have a low affinity for the stationary phase and elute earlier, while nonpolar impurities will be retained longer. By creating a gradient (i.e., increasing the organic solvent concentration over time), we can effectively elute compounds across a wide polarity range, providing a comprehensive impurity profile.
Experimental Protocol: Purity Determination by RP-HPLC-UV
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by regulatory guidelines.[10]
Objective: To determine the purity of a substituted pyrimidine drug substance and quantify related impurities.
1. Instrumentation and Materials:
- HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector (e.g., Agilent, Shimadzu, Waters).[6]
- Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile (ACN) and methanol (MeOH).
- Purified water (18.2 MΩ·cm).
- Formic acid or trifluoroacetic acid (for mobile phase modification).
- Reference standards for the main compound and any known impurities.
2. Chromatographic Conditions (Example):
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection Wavelength: 254 nm or the λmax of the pyrimidine chromophore.
- Injection Volume: 10 µL.
3. Sample Preparation:
- Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:ACN) to a concentration of ~1.0 mg/mL.
- Sample Solution: Prepare the test sample at the same concentration.
4. System Suitability Testing (SST):
- Rationale: SST ensures the chromatographic system is performing adequately before any samples are analyzed.
- Procedure: Make five replicate injections of the Standard Solution.
- Acceptance Criteria (per ICH Q2(R1)):
- Tailing Factor (T): Must be ≤ 2.0 for the main peak.
- Theoretical Plates (N): Must be > 2000.
- Relative Standard Deviation (%RSD): The %RSD for the peak area of the five replicates must be ≤ 2.0%.[2][3]
5. Analysis and Calculation:
- Inject a blank (diluent), followed by the SST injections.
- Once SST passes, inject the Sample Solution.
- Calculate purity using the area percent method:
- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
Workflow for HPLC Purity Analysis
Caption: Standard workflow for HPLC-UV purity analysis.
Gas Chromatography (GC): For Volatile Analogs and Impurities
While less common for the often-polar pyrimidine drugs, Gas Chromatography is an exceptionally powerful technique for analyzing substituted pyrimidines that are either naturally volatile and thermally stable or can be made so through derivatization.[11] It offers extremely high resolution and, when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), excellent sensitivity.
The Causality Behind the Choice: GC separates compounds based on their boiling points and interaction with a stationary phase within a long capillary column. The sample is vaporized and carried through the column by an inert gas. Compounds with lower boiling points travel faster. This makes GC ideal for identifying and quantifying small, volatile impurities like residual solvents or starting materials that might be missed by HPLC. For pyrimidines with polar functional groups (-NH2, -OH), derivatization (e.g., silylation) is often required to increase volatility and prevent peak tailing.[11]
Workflow for GC-MS Impurity Identification
Caption: Workflow for identifying impurities using GC-MS.
Quantitative NMR (qNMR): An Absolute Approach to Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is renowned for structural elucidation, but it is also an inherently quantitative primary analytical method.[12][13] Unlike chromatographic techniques that rely on the response factor of a compound relative to a standard, the signal intensity in ¹H NMR is directly proportional to the number of nuclei generating that signal.[12] This allows for the determination of absolute purity without needing a certified reference standard of the analyte itself.
The Causality Behind the Choice: qNMR is a powerful, orthogonal technique to chromatography. It excels in situations where a specific reference standard is unavailable or for qualifying in-house primary standards. By adding a known amount of a stable, non-interfering internal standard with a simple spectrum (e.g., maleic acid, dimethyl sulfone) to a precisely weighed sample, one can calculate the absolute purity of the target pyrimidine by comparing the integral of a unique analyte proton signal to the integral of the internal standard's signal.[13] It is also excellent for detecting impurities that lack a UV chromophore and would be invisible to HPLC-UV.
Experimental Protocol: Purity Determination by ¹H qNMR
1. Materials and Instrumentation:
- High-field NMR spectrometer (≥400 MHz).
- High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Certified internal standard (IS) of high purity (e.g., maleic acid).
- Analytical balance.
2. Sample Preparation:
- Accurately weigh ~10-20 mg of the substituted pyrimidine sample.
- Accurately weigh ~5-10 mg of the internal standard.
- Dissolve both together in a precise volume of deuterated solvent in a vial, then transfer to an NMR tube.
3. NMR Acquisition Parameters for Quantitation:
- Rationale: To ensure accurate integration, the measurement must be fully quantitative. This requires complete spin relaxation between pulses.
- Key Parameters:
- Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds).
- Pulse Angle: Use a 90° pulse.
- Sufficient Signal-to-Noise: Acquire enough scans (e.g., 16 or 32) for a S/N ratio > 150:1 on the signals of interest.
4. Data Processing and Calculation:
- Process the spectrum with careful phasing and baseline correction.
- Integrate a well-resolved signal from the analyte (Int_analyte) and a signal from the internal standard (Int_IS).
- Calculate the purity using the following formula:
Other Key Techniques
-
Mass Spectrometry (MS): While often used as a detector for HPLC or GC, high-resolution mass spectrometry (HRMS) on its own is invaluable for impurity profiling.[14] It provides highly accurate mass measurements, allowing for the determination of elemental compositions for unknown impurities, which is a critical step in their structural identification.[6][15][16]
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in a narrow capillary under a high electric field.[17] It offers extremely high separation efficiency and is particularly useful for resolving charged pyrimidine derivatives, isomers, and chiral compounds.[18][19][20] Its low sample and solvent consumption also make it a "green" analytical technique.
Comparative Performance of Analytical Methods
The table below summarizes the key performance characteristics of the discussed techniques to aid in your selection process.
| Feature | HPLC-UV | GC-FID/MS | qNMR | Capillary Electrophoresis (CE) |
| Principle | Polarity/Hydrophobicity | Volatility/Boiling Point | Nuclear Spin Properties | Charge-to-Size Ratio |
| Selectivity | High | Very High | Moderate to High | Very High |
| Sensitivity | Good (ng-µg) | Excellent (pg-ng) | Moderate (µg-mg) | Excellent (pg-ng) |
| Quantitation | Relative (vs. Standard) | Relative (vs. Standard) | Absolute (vs. IS) | Relative (vs. Standard) |
| Applicability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds | Soluble compounds with unique ¹H signals | Charged species, isomers, chiral compounds |
| Throughput | High | High | Moderate | High |
| Impurity ID | Possible with MS detector | Excellent with MS detector | Limited (requires isolation) | Possible with MS detector |
| Reference | [7][21] | [11][22] | [12][13][23] | [17][18][24] |
Conclusion
The determination of purity for substituted pyrimidines is a multi-faceted challenge that requires a thoughtful, evidence-based approach. There is no single "best" method; rather, the optimal technique is one that is fit for its intended purpose, as stipulated by ICH guidelines.[4][5]
High-Performance Liquid Chromatography remains the cornerstone for routine purity testing due to its versatility and robustness. Gas Chromatography provides unparalleled resolution for volatile components, while Capillary Electrophoresis offers a powerful solution for charged and isomeric species. For absolute purity assessment and the qualification of reference materials, Quantitative NMR stands as an indispensable orthogonal tool. By understanding the fundamental principles and causal logic behind each of these techniques, you are well-equipped to design and execute robust analytical strategies that ensure the quality, safety, and efficacy of your pyrimidine-based compounds.
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A Senior Application Scientist's Guide to C-N Bond Formation: Buchwald-Hartwig Amination vs. Suzuki-Miyaura Coupling
For researchers at the forefront of pharmaceutical and materials science, the construction of carbon-nitrogen (C-N) bonds is a foundational pillar of molecular synthesis. Aryl amines, in particular, are ubiquitous motifs in active pharmaceutical ingredients and functional materials. This guide provides an in-depth, objective comparison of the two premier palladium-catalyzed cross-coupling reactions often discussed in this context: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling.
While both are Nobel Prize-recognized pillars of modern organic chemistry, their application in forming C-N bonds is fundamentally different. The Buchwald-Hartwig amination is the purpose-built, gold-standard method for this transformation.[1][2] In contrast, the Suzuki-Miyaura reaction is a powerhouse for carbon-carbon (C-C) bond formation, and its direct use for creating C-N bonds is not its intended or common application.[2][3] This guide will dissect the mechanics, scope, and practical considerations of each, clarifying why the Buchwald-Hartwig amination is the unequivocal choice for C-N coupling and contextualizing the Suzuki-Miyaura reaction within its primary, powerful domain of C-C coupling.
The Gold Standard for C-N Bonds: The Buchwald-Hartwig Amination
Developed concurrently by Professors Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this reaction revolutionized the synthesis of aryl amines from aryl halides (or pseudohalides) and a wide array of nitrogen nucleophiles.[1] It offers a direct and highly versatile route that circumvents the limitations of older methods like nucleophilic aromatic substitution or the Goldberg reaction.[1]
Mechanistic Deep Dive: The "Why" Behind the Reagents
The catalytic cycle of the Buchwald-Hartwig amination is a finely tuned process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is critical to rationalizing the choice of reagents and conditions.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This is often the rate-determining step.[5] The reactivity of the aryl halide typically follows the order: Ar-I > Ar-Br > Ar-Cl > Ar-OTf, although iodide can sometimes form inhibitory palladium dimers.[4][6] Bulky, electron-rich phosphine ligands are crucial here; they stabilize the Pd(0) species and accelerate the oxidative addition, especially for less reactive aryl chlorides.[7]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu) then deprotonates the coordinated amine to form a palladium-amido complex.[8] The choice of a strong base is causal; it must be potent enough to deprotonate the amine without competing as a nucleophile itself.
-
Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1] The steric bulk of the phosphine ligands also facilitates this step, pushing the aryl and amido groups together to forge the new bond.[7]
Substrate Scope and Limitations
The power of the Buchwald-Hartwig amination lies in its vast substrate scope.[1]
-
Nitrogen Nucleophiles: It accommodates primary and secondary aliphatic and aromatic amines, amides, carbamates, and sulfonamides. Even ammonia can be coupled using specialized "ammonia equivalents."[1][9]
-
Aryl Electrophiles: A wide range of aryl and heteroaryl bromides, iodides, chlorides, and triflates are suitable coupling partners.[6]
Key Limitations:
-
Base Sensitivity: The requisite strong bases (e.g., NaOt-Bu) can be incompatible with sensitive functional groups like esters or enolizable ketones.[6] Weaker bases like K₂CO₃ or K₃PO₄ can be used, but often require higher temperatures or more active catalyst systems.[10]
-
Catalyst Poisoning: Certain functional groups, such as nitro groups or some sulfur-containing heterocycles, can coordinate strongly to the palladium center and inhibit catalysis.[6]
-
Steric Hindrance: Extremely bulky coupling partners can slow the reaction, requiring careful selection of ligands and conditions.[10]
The C-C Bond Powerhouse: The Suzuki-Miyaura Coupling
Awarded the Nobel Prize in Chemistry in 2010, the Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C-C bonds.[3][11] Its primary function is to couple an organoboron species (typically a boronic acid) with an organic halide or triflate.[11][12]
Mechanistic Deep Dive: A Tale of Transmetalation
The Suzuki-Miyaura coupling also proceeds via a Pd(0)/Pd(II) catalytic cycle, but the key step of transmetalation fundamentally distinguishes it from the Buchwald-Hartwig amination.[12][13]
-
Oxidative Addition: Similar to the Buchwald-Hartwig reaction, the active Pd(0) catalyst inserts into the organic halide (R¹-X) bond to form a Pd(II) species.[12]
-
Transmetalation: This is the defining step. The organoboron reagent (R²-B(OR)₂) is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[14][15] This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The use of milder, often water-soluble inorganic bases is a hallmark of this reaction, stemming from their role in activating the boronic acid rather than deprotonating a highly basic amine.[16]
-
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
Why Not for C-N Bonds?
The fundamental reason the Suzuki-Miyaura reaction is not used for direct C-N bond formation is the nature of its nucleophile. The reaction is designed to transfer a carbon group from boron to palladium. To form a C-N bond via this mechanism, one would need a stable "amino-boron" species (e.g., R₂N-B(OR)₂) to act as the nitrogen nucleophile donor in the transmetalation step. While such reagents exist, their use in this context is not a general, practical, or efficient strategy compared to the direct use of amines in the Buchwald-Hartwig amination.
Head-to-Head Comparison: Choosing the Right Tool
The choice between these two reactions is not a matter of performance for the same task, but of selecting the correct tool for a fundamentally different task.[2]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-N-ethylpyrimidin-4-amine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 6-chloro-N-ethylpyrimidin-4-amine scaffold. We will explore the rationale behind molecular modifications, compare the biological performance of key analogs with supporting data, and provide detailed experimental protocols for researchers in drug discovery.
Introduction: The Aminopyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2][3] Its ability to form crucial hydrogen bonds, mimicking the purine core of ATP, makes it particularly effective for targeting enzymes like kinases.[3] The 2-aminopyrimidine framework, in particular, is a key feature in numerous kinase inhibitors used in oncology.[3][4][5]
The specific scaffold, 6-chloro-N-ethylpyrimidin-4-amine, serves as a versatile starting point for chemical exploration. The chlorine atom at the C6 position is a key reactive site, acting as a leaving group for nucleophilic aromatic substitution (SNAr), which allows for the easy introduction of diverse functional groups to probe the target's binding pocket.[6][7] This guide will dissect how systematic modifications to this core structure influence biological activity, providing a roadmap for rational drug design.
General Workflow for SAR-Driven Lead Optimization
The process of optimizing a lead compound is iterative. It involves a continuous cycle of designing, synthesizing, and testing new analogs to build a comprehensive understanding of the SAR. This systematic approach allows chemists to refine the molecular structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Caption: Iterative cycle of SAR-driven lead optimization.
Structure-Activity Relationship Analysis
The core scaffold of 6-chloro-N-ethylpyrimidin-4-amine offers several positions for modification. The most explored positions for derivatization are typically the C2, C5, and C6 positions of the pyrimidine ring, as well as the N-ethyl group.
Caption: Key modification sites on the pyrimidine scaffold.
Modifications at the C6 Position: The Gateway to Potency
The chlorine atom at the C6 position is the most versatile handle for introducing diversity. Its replacement via nucleophilic substitution is a common strategy to enhance binding affinity.
-
Rationale: Replacing the chlorine with larger, often aromatic or heteroaromatic, groups can lead to beneficial interactions (e.g., pi-stacking, hydrophobic interactions) with amino acid residues in the target's active site.
-
SAR Insights: Studies on similar 2-aminopyrimidine series have shown that replacing a C6 halogen with secondary amines or aryl groups can dramatically increase potency. For instance, in a series of histamine H4 receptor ligands, replacing a tert-butyl group at C6 with aromatic moieties led to a significant boost in activity.[8] The introduction of groups capable of forming additional hydrogen bonds or hydrophobic interactions is a key strategy for improving biological activity.
Modifications at the C2 Position: Fine-Tuning Selectivity
While the N-ethylpyrimidin-4-amine is the core, the C2 position is often substituted to modulate selectivity and potency.
-
Rationale: The C2 substituent is typically oriented towards the solvent-exposed region of an ATP-binding pocket. Introducing small, polar, or hydrogen-bonding groups can improve solubility and fine-tune interactions with the target protein.
-
SAR Insights: In many kinase inhibitor scaffolds, a small alkyl group (like methyl) or an amino group at C2 is well-tolerated.[6] However, larger groups can lead to steric clashes. The choice of substituent here is critical for achieving selectivity between different kinases, which often have subtle differences in this region of the active site.
Modifications at the C5 Position: Modulating Physicochemical Properties
The C5 position of the pyrimidine ring is less commonly modified but can be used to alter the electronic properties and conformation of the molecule.
-
Rationale: Introducing electron-withdrawing or electron-donating groups at C5 can influence the pKa of the ring nitrogens and the overall electron distribution, which can affect binding affinity and metabolic stability.
-
SAR Insights: In a study of Pin1 inhibitors, modifications at the 5-position were analyzed, indicating its role in facilitating further exploration of the binding pocket.[9] While often a hydrogen, substituting with small groups like halogens or cyano groups can be a useful strategy to block potential sites of metabolism or to probe for additional interactions.
Comparative Performance Data
To illustrate the impact of these modifications, the following table presents hypothetical, yet representative, data for a series of analogs targeting a generic kinase. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound ID | C6-Substituent | C2-Substituent | Kinase IC50 (nM) | Comment |
| 1 (Core) | -Cl | -H | 2500 | Starting point; moderate activity. |
| 2a | -NH(Cyclopropyl) | -H | 850 | Small amine improves potency. |
| 2b | -(4-methylpiperazin-1-yl) | -H | 120 | Larger heterocycle fits well in pocket, increasing potency.[8] |
| 2c | -(4-fluorophenyl) | -H | 75 | Aromatic ring provides favorable hydrophobic/pi-stacking interactions. |
| 3a | -(4-fluorophenyl) | -CH3 | 50 | Small methyl group at C2 is well-tolerated and slightly improves activity. |
| 3b | -(4-fluorophenyl) | -NH2 | 35 | Amino group at C2 forms an additional H-bond, enhancing potency. |
| 3c | -(4-fluorophenyl) | -CF3 | 600 | Bulky, electron-withdrawing group is detrimental to activity. |
This data is illustrative and compiled based on general principles of medicinal chemistry and published findings on similar scaffolds.[8][9][10]
Key Experimental Protocols
Reproducibility and methodological rigor are paramount in drug discovery. The following are standard protocols for the synthesis and evaluation of pyrimidine analogs.
Protocol 1: General Synthesis of a C6-Substituted Analog (e.g., Compound 2c)
This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction.
Objective: To synthesize 4-fluoro-N-(6-(N-ethylamino)pyrimidin-4-yl)aniline from 6-chloro-N-ethylpyrimidin-4-amine.
Materials:
-
6-chloro-N-ethylpyrimidin-4-amine (1 equivalent)
-
4-fluoroaniline (1.2 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs2CO3, 2 equivalents)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry, nitrogen-purged reaction vessel, add 6-chloro-N-ethylpyrimidin-4-amine, 4-fluoroaniline, cesium carbonate, and the ligand.
-
Add the anhydrous solvent, and degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add the palladium catalyst and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol measures the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Kinase enzyme
-
Substrate peptide or protein
-
[γ-³²P]ATP (radiolabeled ATP)
-
Test compound (dissolved in DMSO, serially diluted)
-
Reaction buffer (containing MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the reaction buffer, substrate, and the kinase enzyme.
-
Compound Addition: Add the test compound at various concentrations (typically a 10-point serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.[3]
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of incorporated ³²P in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Caption: Workflow for a radiometric kinase inhibition assay.
Conclusion and Future Directions
The 6-chloro-N-ethylpyrimidin-4-amine scaffold is a highly tractable starting point for the development of potent and selective inhibitors for various biological targets, particularly protein kinases. The SAR is well-defined:
-
The C6 position is the primary site for introducing substituents to enhance potency through interactions with the hydrophobic regions of the ATP-binding site.
-
The C2 position is key for fine-tuning selectivity and improving physicochemical properties, often by introducing small hydrogen-bond donors or acceptors.
-
The C5 position offers an avenue for blocking metabolism or subtly modulating electronic properties.
Future efforts should focus on leveraging this SAR knowledge to design analogs with improved pharmacokinetic profiles (e.g., metabolic stability, oral bioavailability) and to achieve greater selectivity against off-target kinases to minimize potential side effects. The synthesis of dual-target inhibitors, by combining this scaffold with other pharmacophores, also represents a promising therapeutic strategy.[12]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Research J. Pharm. and Tech.[Link]
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Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). MDPI. [Link]
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Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2024). RSC Publishing. [Link]
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An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews. [Link]
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Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). Journal of Medicinal Chemistry. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). MDPI. [Link]
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SAR of some novel pyrimidine derivatives and chemical structure of... (2024). ResearchGate. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2019). Molecules. [Link]
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The Pyrimidine Scaffold: A Privileged Framework for Selective Kinase Inhibition
A Senior Application Scientist's Guide to Assessing Inhibitory Effects on Diverse Kinases
In the landscape of targeted therapy, particularly in oncology, protein kinases have emerged as pivotal targets. Their dysregulation is a hallmark of numerous diseases, driving aberrant cellular signaling and proliferation. The pursuit of selective and potent kinase inhibitors has led medicinal chemists to explore a variety of molecular scaffolds, among which the pyrimidine nucleus stands out as a "privileged" structure. Its inherent ability to mimic the adenine core of ATP allows it to effectively compete for the kinase hinge region, providing a robust foundation for the design of potent inhibitors.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the inhibitory effects of various pyrimidine derivatives on different kinases. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the interpretation of the resulting data. Our focus is on empowering researchers to design and execute self-validating experiments that yield clear, actionable results.
The Rationale: Why Focus on Pyrimidine Derivatives?
The pyrimidine ring is a fundamental biological heterocycle, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biocompatibility, coupled with its structural similarity to adenine, makes it an ideal starting point for designing ATP-competitive kinase inhibitors. By modifying the substitution patterns at various positions on the pyrimidine ring, chemists can fine-tune the inhibitor's affinity and selectivity for the target kinase's ATP-binding pocket.[2][3] This versatility has led to the development of a wide array of successful drugs targeting diverse kinases, from the Bcr-Abl fusion protein in chronic myeloid leukemia (CML) to the epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC).[4][5]
Comparative Analysis of Pyrimidine-Based Kinase Inhibitors
To illustrate the diverse applications and selectivity profiles of pyrimidine derivatives, we will examine their inhibitory activities against several key kinase families. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, with lower values indicating greater efficacy.
Tyrosine Kinase Inhibitors: Targeting Oncogenic Drivers
Tyrosine kinases are often at the apex of signaling cascades that control cell growth and proliferation. Their aberrant activation is a common feature in many cancers.
Table 1: Comparative Efficacy of Pyrimidine Derivatives Against Tyrosine Kinases
| Compound | Target Kinase(s) | Wild-Type IC50 (nM) | Mutant IC50 (nM) | Key Features & Rationale |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | ~600 (v-Abl) | Varies with mutation | A first-generation inhibitor for CML. Its phenylaminopyrimidine core is a classic example of ATP-competitive inhibition.[6] |
| Gefitinib | EGFR | ~2-15 | ~2-5 (del19, L858R) | A first-generation EGFR inhibitor, highly effective against activating mutations in NSCLC.[5] |
| Osimertinib | EGFR | ~15 | ~1 (T790M/L858R) | A third-generation, irreversible inhibitor designed to overcome the T790M resistance mutation.[5] |
| Dasatinib | Bcr-Abl, Src family | ~0.6-1.0 (Bcr-Abl) | Varies with mutation | A second-generation inhibitor with broader specificity than imatinib, effective against many imatinib-resistant Bcr-Abl mutations.[7] |
Data compiled from multiple sources.[5][6][7]
Serine/Threonine Kinase Inhibitors: Expanding the Therapeutic Reach
While tyrosine kinases have historically been a major focus, the therapeutic potential of inhibiting serine/threonine kinases, such as Cyclin-Dependent Kinases (CDKs), is increasingly recognized. CDKs are central regulators of the cell cycle, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells.[8]
Table 2: Inhibitory Profile of Pyrimidine Derivatives Against Cyclin-Dependent Kinases (CDKs)
| Compound | Target Kinase(s) | IC50 (µM) | Key Features & Rationale |
| Compound 73 | CDK2 | 0.044 | Highly selective for CDK2 over CDK1, demonstrating that subtle modifications to the pyrimidine scaffold can achieve remarkable selectivity.[9] |
| Compound 12u | CDK9 | 0.007 | A potent and selective CDK9 inhibitor, highlighting the potential for targeting transcriptional CDKs.[10] |
| Compound 5f | CDK7 | 0.479 | Demonstrates the versatility of the anilinopyrimidine scaffold in targeting different CDK family members.[11] |
| Compound 5b | CDK9 | 0.059 | Another potent CDK9 inhibitor from the anilinopyrimidine series.[11] |
Data compiled from multiple sources.[9][10][11]
Foundational Experimental Protocols
The following protocols are detailed to ensure reproducibility and provide a framework for the rigorous assessment of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.[12]
Rationale: This method is chosen for its high sensitivity and direct measurement of enzymatic activity, which is less prone to interference from compound autofluorescence or other artifacts that can affect non-radiometric assays. It is particularly useful for initial hit validation and for kinases where autophosphorylation is a key activation mechanism.[13]
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, the specific substrate (protein or peptide), and the pyrimidine derivative at various concentrations.
-
Initiation: Start the reaction by adding a solution containing [γ-³²P]ATP and MgCl₂.
-
Incubation: Incubate the plate at a controlled temperature (typically 30°C) for a predetermined time, allowing the kinase to phosphorylate the substrate.
-
Termination: Stop the reaction by adding a solution that denatures the kinase, such as a strong acid or a high concentration of EDTA.
-
Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate, followed by washing to remove the free ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the pyrimidine derivative and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation, providing a measure of the cytotoxic or cytostatic effects of the kinase inhibitor.[14]
Rationale: Moving from a purely biochemical to a cellular context is crucial to assess not only the inhibitor's potency but also its cell permeability and its effects on cell viability. The MTT assay is a robust, widely used method for this purpose.[15][16]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine derivative and incubate for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This technique allows for the detection of specific proteins in a cell lysate, enabling the assessment of the inhibitor's effect on the phosphorylation state of downstream targets in a signaling pathway.[18]
Rationale: Western blotting provides mechanistic insight by confirming that the inhibitor is hitting its intended target in the cellular context and modulating the downstream signaling cascade. This is a critical step in validating the mechanism of action.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the pyrimidine inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-EGFR, phospho-ERK). Also, probe a separate blot with an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.
-
Analysis: Analyze the band intensities to determine the change in protein phosphorylation in response to the inhibitor.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.
Caption: A generalized experimental workflow for assessing kinase inhibition.
Conclusion and Future Directions
The pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of targeted kinase inhibitors. The examples provided in this guide underscore the remarkable diversity of kinases that can be potently and selectively inhibited by pyrimidine derivatives. The ability to fine-tune their properties through synthetic modifications has enabled the generation of first, second, and third-generation inhibitors that address clinical challenges such as acquired resistance.
As our understanding of kinase biology deepens, so too will our ability to design the next generation of pyrimidine-based inhibitors. Future efforts will likely focus on developing compounds with even greater selectivity to minimize off-target effects, as well as multi-targeted inhibitors that can simultaneously block redundant or compensatory signaling pathways. The robust experimental framework outlined in this guide provides a solid foundation for the continued exploration and development of these promising therapeutic agents.
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A Comparative Guide to Thermal and Microwave-Assisted Synthesis of Aminopyrimidines
Introduction: The Central Role of Aminopyrimidines and the Quest for Synthetic Efficiency
Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including a multitude of kinase inhibitors for cancer therapy and novel antimicrobial compounds.[1] The synthetic routes to these vital scaffolds have traditionally relied on conventional thermal heating, often involving lengthy reaction times, harsh conditions, and suboptimal yields.[1] In the relentless pursuit of efficiency and sustainability in drug discovery and development, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology.[1][2]
This guide provides an in-depth, objective comparison of traditional thermal versus modern microwave-assisted approaches for the synthesis of aminopyrimidines. We will delve into the fundamental principles governing each heating method, present direct experimental comparisons, and provide detailed, validated protocols for researchers and drug development professionals. Our focus is not merely on procedural steps but on the underlying causality of experimental choices, empowering scientists to make informed decisions for their specific synthetic challenges.
Fundamental Principles: Conduction vs. Irradiation
Understanding the mechanism of energy transfer is critical to appreciating the profound differences in outcomes between conventional and microwave heating.
Conventional Thermal Synthesis: A Surface-Level Affair
Conventional heating relies on the classical mechanisms of conduction and convection . An external heat source (e.g., an oil bath or heating mantle) heats the exterior of the reaction vessel. This thermal energy is then slowly and often unevenly transferred through the vessel walls to the solvent and finally to the reactant molecules. This process is inherently inefficient, leading to a significant temperature gradient within the reaction mixture. The vessel walls and the solution near the surface are substantially hotter than the bulk of the solution, a factor that can lead to the degradation of thermally sensitive compounds and the formation of unwanted byproducts.
Microwave-Assisted Synthesis: Direct and Instantaneous Molecular Heating
In stark contrast, microwave-assisted synthesis utilizes the ability of a solvent or reactant to transform electromagnetic energy into heat. The heating is volumetric, instantaneous, and uniform. This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as ethanol or DMF, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves (typically 2.45 GHz), these molecules attempt to align themselves with the field. The rapid reorientation generates friction, leading to a rapid and efficient increase in temperature throughout the bulk of the solution.[1]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[1]
This direct coupling of energy with the molecules of the reaction mixture eliminates the thermal conductivity limitations of conventional heating, allowing for extremely fast heating rates and precise temperature control.[1]
Caption: General workflows for conventional vs. microwave heating.
Head-to-Head Performance Comparison
The choice between thermal and microwave synthesis is best informed by a direct comparison of key performance metrics. MAOS consistently demonstrates significant advantages.
| Performance Metric | Conventional Thermal Synthesis | Microwave-Assisted Synthesis (MAOS) | Advantage |
| Reaction Time | Hours to Days | Minutes | MAOS [1][3] |
| Product Yield | Moderate to Good | Good to Excellent | MAOS [1][4][5] |
| Purity/Side Products | Often requires extensive purification | Higher purity, reduced side reactions | MAOS [1][2] |
| Energy Efficiency | Low; significant heat loss to environment | High; energy is focused directly into the reaction | MAOS [6] |
| Temperature Control | Prone to gradients and overshooting | Precise, uniform, and rapid | MAOS [1] |
| Solvent Usage | Often requires large volumes of high-boiling solvents | Enables use of less solvent or solvent-free conditions | MAOS [1][7] |
| Scalability | Well-established for large scale | Feasible up to kilo-lab scale with specialized reactors | Conventional (for bulk) [8][9] |
The Green Chemistry Perspective
Beyond speed and yield, MAOS often represents a greener chemical approach.[1][10] By enabling the use of less solvent, or in some cases, solvent-free conditions, MAOS significantly reduces chemical waste.[7][10] The dramatic reduction in reaction times also translates to substantial energy savings. Metrics such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) can be used to quantitatively assess these benefits, often showing a superior environmental profile for microwave-assisted procedures.[11][12]
Case Study: Biginelli-Type Synthesis of 2-Amino-4,6-diarylpyrimidines
The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester (or equivalent), and a urea or guanidine derivative, is a classic route to pyrimidine scaffolds.[1][7] This reaction serves as an excellent case study for comparing the two heating methods.
Comparative Experimental Data
The synthesis of 2-amino-4,6-diarylpyrimidines via the condensation of an aromatic aldehyde, an acetophenone, and guanidine hydrochloride demonstrates the typical enhancements seen with microwave irradiation.
| Entry | Method | Time | Yield (%) | Reference |
| 1 | Conventional (Reflux in Ethanol) | 15 - 24 hours | 80 - 94% | [7] |
| 2 | Microwave (Solvent-free, CaCl₂) | 10 minutes | 78 - 86% | [7] |
While conventional heating can achieve slightly higher yields in some instances, it requires significantly longer reaction times (over 15 hours) and the use of solvents.[7] The microwave-assisted method provides comparable, good-to-excellent yields in a fraction of the time (10 minutes) under solvent-free conditions, highlighting a dramatic improvement in efficiency and a greener profile.[7]
Validated Experimental Protocols
To provide a practical, self-validating framework, we present detailed, step-by-step protocols for the synthesis of a representative 2-aminopyrimidine derivative using both methods.
Protocol 1: Conventional Thermal Synthesis of 2-Amino-4,6-diphenylpyrimidine
This protocol is based on established Biginelli-type reaction conditions.[7]
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzaldehyde (1.0 mmol), acetophenone (1.2 mmol), guanidine hydrochloride (4.0 mmol), and absolute ethanol (20 mL).
-
Reaction Initiation: Add a catalytic amount of a suitable base (e.g., potassium tert-butoxide or NaOH).
-
Heating: Place the flask in a pre-heated oil bath at 80-90°C.
-
Reaction Monitoring: Allow the reaction to reflux with vigorous stirring for 18-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then recrystallize from ethanol to afford the pure 2-amino-4,6-diphenylpyrimidine.
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4,6-diphenylpyrimidine
This protocol is adapted from demonstrated MAOS procedures.[1][7]
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A Senior Application Scientist's Guide to Evaluating Boronic Acid Performance in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][2][3] The success of this palladium-catalyzed reaction is critically dependent on the choice of the organoboron reagent, with boronic acids and their derivatives being the most common coupling partners.[4][5][6] However, not all boronic acids are created equal. Their performance in a coupling reaction is a nuanced interplay of electronic, steric, and stability factors that can significantly impact reaction efficiency, yield, and overall practicality.
This guide provides an in-depth comparison of the performance of different classes of boronic acids in Suzuki-Miyaura coupling reactions. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of why certain boronic acids outperform others and provide a robust experimental framework for their evaluation.
The Decisive Role of Boronic Acid Structure in Reaction Kinetics
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly influences the rate-determining transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5][7] The efficiency of this transfer is dictated by the electronic and steric environment of the carbon-boron bond.
Electronic Effects: A Tale of Two Substituents
The electronic nature of the substituents on the aryl boronic acid plays a pivotal role in modulating its reactivity.[1] A general trend observed is that boronic acids bearing electron-donating groups (EDGs) tend to exhibit higher reactivity and lead to greater yields compared to those with electron-withdrawing groups (EWGs).[1]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon (the carbon atom bonded to boron) more nucleophilic, thereby facilitating a more rapid transfer to the electron-deficient palladium(II) center during transmetalation.[5][8]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) pull electron density away from the aromatic ring.[9] This reduction in electron density at the ipso-carbon renders it less nucleophilic, which can slow down the transmetalation step and potentially lead to lower reaction yields.[5][9] While efficient coupling with electron-deficient partners is achievable, it often requires careful optimization of reaction conditions.[1]
Steric Hindrance: The Challenge of Crowded Spaces
Steric bulk, particularly at the ortho position of a phenylboronic acid, can significantly impede the progress of a Suzuki-Miyaura coupling.[10][11][12] Large ortho-substituents can hinder the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step.[10][13] This steric repulsion can lead to lower yields and may necessitate the use of specialized, bulky phosphine ligands to promote the reaction.[10][12] The general reactivity trend based on the position of a substituent is typically para > meta >> ortho.[9]
The Unique Case of Heterocyclic Boronic Acids
Heterocyclic boronic acids are crucial building blocks in medicinal chemistry.[3][14] However, their use in Suzuki-Miyaura coupling can be challenging.[15][16][17] The Lewis basic nature of heteroatoms (like nitrogen in pyridine) can lead to catalyst deactivation by coordinating to the palladium center.[16] Furthermore, many heteroaryl boronic acids are prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to reduced yields.[16][18] Despite these challenges, successful couplings can be achieved with careful selection of reaction conditions, such as the use of specific ligands and solvent systems.[15][17]
Stability Matters: Boronic Acids vs. Boronate Esters
A significant practical consideration in the use of boronic acids is their inherent instability.[4][18][19] They are susceptible to decomposition through pathways like oxidation and protodeboronation, and can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[18] While boroxines are often still reactive, their formation complicates accurate stoichiometry.[18][20]
To address these stability issues, boronic acids are often converted into more robust derivatives, most commonly boronate esters such as pinacol esters.[21][22][23][24]
-
Boronic Acids: Generally more reactive and can lead to faster reaction times due to their higher Lewis acidity, which facilitates transmetalation.[21][25] However, they have lower stability and a shorter shelf-life.[18][21]
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly greater stability, are often crystalline solids that are easier to handle and purify, and can be stored for longer periods.[21][22][24] This stability comes at the cost of generally lower reactivity compared to the parent boronic acid.[3][21][22] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction.[21] More recent research has also shown that direct transmetalation from the boronate ester is possible.[5][26]
Other stable boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates and DABO (diethanolamine) boronates, have also been developed to offer enhanced stability and controlled reactivity.[15][20]
Experimental Evaluation of Boronic Acid Performance
To objectively compare the performance of different boronic acids, a standardized experimental protocol is essential. The following protocol for a model Suzuki-Miyaura coupling reaction is designed to be a self-validating system, allowing for the systematic evaluation of various boronic acids.
Experimental Workflow Diagram
Caption: Workflow for the comparative evaluation of boronic acid performance.
Detailed Experimental Protocol
Model Reaction: Coupling of 4-bromoanisole with various aryl boronic acids.
Materials:
-
4-bromoanisole (Aryl Halide)
-
Selected Boronic Acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-nitrophenylboronic acid, 2-methylphenylboronic acid, 3-pyridinylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂] (Catalyst)
-
SPhos (Ligand)
-
Potassium phosphate (K₃PO₄) (Base)
-
Toluene and Water (Solvent system)
-
Internal Standard (e.g., dodecane)
Procedure:
-
Preparation of Reagents:
-
In a glovebox, prepare a stock solution of the palladium catalyst and ligand in toluene.
-
Prepare a stock solution of 4-bromoanisole and the internal standard in toluene.
-
Prepare an aqueous solution of the base (K₃PO₄).
-
Accurately weigh each boronic acid into separate reaction vials.
-
-
Reaction Setup:
-
To each vial containing the boronic acid, add the 4-bromoanisole stock solution (1.0 equivalent relative to the boronic acid).
-
Add the catalyst/ligand stock solution (e.g., 1 mol % Pd).
-
Add the aqueous base solution (e.g., 2.0 equivalents).
-
Seal the vials with septa caps.
-
-
Reaction Execution:
-
Remove the vials from the glovebox and place them in a pre-heated aluminum reaction block on a magnetic stir plate.
-
Stir the reactions at a constant temperature (e.g., 100 °C) for a set period (e.g., 2, 4, 8, and 12 hours). It is recommended to run time-course experiments to compare reaction rates.
-
-
Work-up and Analysis:
-
At each time point, remove a vial from the heat, allow it to cool to room temperature, and quench the reaction with the addition of water.
-
Extract the organic layer with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the yield of the biaryl product relative to the internal standard and to identify any side products such as homocoupled boronic acid or protodeboronated starting material.
-
Comparative Performance Data
The following table summarizes the expected performance of different classes of boronic acids in Suzuki-Miyaura coupling based on literature precedents. Yields and reaction rates are relative and will vary depending on the specific substrates and reaction conditions.
| Boronic Acid Class | Substituent Example | Expected Relative Reactivity | Expected Yield | Common Challenges |
| Electron-Donating | 4-Methoxyphenyl- | High | High to Excellent | Generally robust |
| Electron-Neutral | Phenyl- | Moderate to High | Good to Excellent | Generally robust |
| Electron-Withdrawing | 4-Nitrophenyl- | Low to Moderate | Moderate to Good | Slower reaction rates, may require optimization |
| Sterically Hindered (ortho) | 2-Methylphenyl- | Low | Low to Moderate | Steric hindrance impeding transmetalation |
| Heterocyclic (π-deficient) | 3-Pyridinyl- | Moderate | Moderate to Good | Potential for catalyst inhibition, protodeboronation |
| Heterocyclic (π-rich) | 2-Furyl- | Variable | Low to Good | Prone to protodeboronation |
| Boronate Ester | Phenylboronic acid pinacol ester | Lower than boronic acid | Good to Excellent | Slower reaction rates, generally more stable |
Conclusion
The selection of a boronic acid for a Suzuki-Miyaura coupling reaction is a critical decision that extends beyond simple commercial availability. A thorough understanding of the electronic and steric properties of the boronic acid, as well as its stability, is paramount for achieving optimal reaction outcomes. Boronic acids with electron-donating groups generally exhibit the highest reactivity, while those with electron-withdrawing or sterically hindering groups require more careful optimization. Boronate esters provide a stable and reliable alternative, albeit often with a trade-off in reaction rate. By employing a systematic and standardized experimental approach, researchers can confidently evaluate and select the most appropriate boronic acid for their specific synthetic targets, ultimately accelerating the drug discovery and development process.
References
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G. A. Molander, et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(12), 3182–3185. [Link]
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Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
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Ishiyama, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3424–3428. [Link]
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CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 16(21), 5780–5783. [Link]
-
Beller, M., et al. (2006). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 71(25), 9531–9539. [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
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ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
Biscoe, M. R., & Watson, D. A. (2011). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 13(16), 4374–4377. [Link]
-
ResearchGate. (n.d.). Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... [Link]
-
Royal Society of Chemistry. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
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Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers, 1(2), 141-145. [Link]
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Borates Today. (2021, December 17). Boron Suzuki Coupling. [Link]
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Leadbeater, N. E., & Marco, M. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(17), 5656–5661. [Link]
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ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Chemistry LibreTexts. (2019, June 5). Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (2023, January 2). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
ACS Omega. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Link]
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A Comparative Spectroscopic Guide to 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine for Advanced Research
This guide provides an in-depth analysis of the spectroscopic data for 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, a key precursor in the synthesis of pyrimidine diamines which exhibit a range of biological activities.[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It explains the causal links between the molecule's structure and its spectral output, offers a comparative analysis against structurally significant analogs, and details the robust methodologies required for data acquisition, ensuring scientific integrity and reproducibility.
Core Spectroscopic Profile of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine
Unambiguous structural confirmation is the bedrock of chemical synthesis and analysis. For a multifunctional molecule like 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive analytical fingerprint. The molecular structure, with its distinct pyrimidine and phenyl rings, nitro and chloro substituents, and an N-methyl group, gives rise to a unique and predictable spectroscopic profile.
Caption: Molecular structure of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.
The experimental data, as reported in the literature, provides a clear basis for structural assignment.[2]
| Technique | Parameter | Observed Value | Structural Assignment |
| ¹H NMR | Chemical Shift (δ) | 8.51 ppm (s, 1H) | Pyrimidine C2-H |
| Chemical Shift (δ) | 7.39-7.37 ppm (m, 3H) | Phenyl C3,4,5-H | |
| Chemical Shift (δ) | 7.17-7.15 ppm (m, 2H) | Phenyl C2,6-H | |
| Chemical Shift (δ) | 3.57 ppm (s, 3H) | N-CH₃ | |
| ¹³C NMR | Chemical Shift (δ) | 156.6, 153.9, 152.4 ppm | Pyrimidine Ring Carbons (C2, C4, C6) |
| Chemical Shift (δ) | 142.2 ppm | Phenyl C1 (ipso-carbon attached to N) | |
| Chemical Shift (δ) | 129.8, 128.6, 126.3 ppm | Phenyl Ring Carbons (C2-C6) | |
| Chemical Shift (δ) | 41.7 ppm | N-CH₃ | |
| ES-MS | m/z | 265.0 [(M+H)⁺] | Protonated Molecular Ion |
In-Depth Spectral Interpretation
-
Proton NMR (¹H NMR): The spectrum is characterized by sharp, well-resolved signals. The singlet at 8.51 ppm is highly deshielded and is unequivocally assigned to the lone proton on the pyrimidine ring (C2-H).[2] Its downfield shift is a direct consequence of the cumulative electron-withdrawing effects of the two ring nitrogens. The phenyl protons appear as two distinct multiplets between 7.15-7.39 ppm , typical for a substituted benzene ring.[2] The N-methyl group presents as a sharp singlet at 3.57 ppm .[2] Its position reflects the moderate deshielding from the attached nitrogen and the aromatic systems.
-
Carbon NMR (¹³C NMR): The carbon spectrum corroborates the proton data. The signals at 156.6, 153.9, and 152.4 ppm are characteristic of the electron-deficient carbons within the pyrimidine ring.[2] The four distinct signals for the phenyl ring carbons (142.2 to 126.3 ppm ) confirm its substitution pattern.[2] The N-methyl carbon appears upfield at 41.7 ppm , consistent with an sp³-hybridized carbon attached to a nitrogen atom.[2]
-
Electrospray Mass Spectrometry (ES-MS): This soft ionization technique is ideal for confirming molecular weight without inducing significant fragmentation. The observation of a strong signal at m/z 265.0 corresponds to the protonated molecule [(M+H)⁺], which perfectly matches the calculated molecular weight of 264.67 g/mol for the parent compound, C₁₁H₉ClN₄O₂.[2]
Comparative Spectroscopic Analysis: The Power of Analogs
Isolating the spectroscopic influence of individual functional groups is critical for confirming a novel structure or identifying an impurity. By comparing the target molecule to its synthetic precursor and a key derivative, we can assign spectral features with a higher degree of confidence.
Caption: Logical flow for comparative spectroscopic analysis.
Comparison 1: The Reduced Analog (6-Chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine)
The most informative comparison is with the title compound's direct reduction product, where the electron-withdrawing nitro group (-NO₂) is converted to an electron-donating amino group (-NH₂).[1]
| Compound | Key ¹H NMR Shifts (δ ppm) | Key Change | Spectroscopic Consequence |
| Target (Nitro) | 8.51 (pyrimidine-H) | -NO₂ group present | Strong deshielding of the pyrimidine ring. |
| Analog (Amine) | Not explicitly reported, but predicted to be significantly upfield (<8.5 ppm) | -NH₂ group present | Reduced deshielding; appearance of N-H signals. |
Expert Analysis: The transformation from a nitro to an amino group introduces a profound electronic shift. The nitro group is one of the strongest electron-withdrawing groups, which deshields adjacent nuclei, shifting their NMR signals downfield. Conversely, the amino group is electron-donating, leading to increased shielding and an upfield shift in the signals of nearby protons and carbons. This predictable shift is a powerful validation tool. Furthermore, the mass spectrum would show a molecular ion corresponding to a mass decrease of 30 Da (NO₂ → NH₂).
Comparison 2: The Aromatic Core (N-Methyl-4-nitroaniline)
This analog allows for the deconvolution of the pyrimidine ring's influence on the N-methyl-N-phenyl moiety.
| Compound | Phenyl ¹H Shifts (δ ppm) | N-Methyl ¹H Shift (δ ppm) |
| Target Molecule | 7.15 - 7.39 | 3.57[2] |
| N-Methyl-4-nitroaniline | 6.61 - 8.02 | 2.81 - 2.94[3] |
Expert Analysis: The N-methyl signal in N-methyl-4-nitroaniline appears significantly further upfield (2.8-2.9 ppm) compared to the target molecule (3.57 ppm).[2][3] This ~0.7 ppm downfield shift in the target molecule is directly attributable to the potent electron-withdrawing nature of the attached 6-chloro-5-nitropyrimidine ring, which pulls electron density away from the methyl group more effectively than the nitro-substituted phenyl ring alone.
Comparison 3: The Pyrimidine Scaffold (6-Chloro-N-methyl-5-nitropyrimidin-4-amine)
By removing the phenyl group, we can isolate its contribution to the overall spectrum.
| Compound | Key Spectroscopic Features |
| Target Molecule | Contains signals for both pyrimidine and phenyl rings in ¹H and ¹³C NMR.[2] |
| Scaffold Analog | Lacks signals corresponding to the C₆H₅ group. Contains an N-H proton signal instead of N-phenyl signals. |
Expert Analysis: The most obvious difference would be the complete absence of the aromatic signals between 7.1-7.4 ppm in the ¹H NMR spectrum and the corresponding aromatic carbon signals in the ¹³C NMR spectrum. This comparison confirms the assignment of those signals to the phenyl group and validates the successful incorporation of the phenylamine during synthesis.
Validated Experimental Methodologies
The integrity of spectroscopic data is contingent upon the rigor of the experimental protocol. The methods described here are based on established standards to ensure data is both accurate and reproducible.
Caption: Standard workflow for spectroscopic characterization.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the solid sample (e.g., 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine).
-
Solubilization: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Rationale: CDCl₃ is an excellent solvent for a wide range of organic molecules and has a simple, non-interfering signal in both ¹H and ¹³C NMR. TMS provides a zero-point reference for the chemical shift scale.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs (e.g., zg30 for ¹H, zgpg30 for ¹³C) should be used.
-
Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.
Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the Electrospray Ionization Mass Spectrometer (ES-MS) across the desired mass range (e.g., m/z 100-500).
-
Analysis: Infuse the sample solution into the ion source at a constant flow rate. Acquire data in positive ion mode to observe the protonated molecule [(M+H)⁺]. Rationale: Positive mode ESI is highly effective for nitrogen-containing compounds, which are readily protonated.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and confirm its m/z value against the calculated exact mass.
Conclusion
The structural elucidation of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine is robustly achieved through a multi-technique spectroscopic approach. The ¹H NMR, ¹³C NMR, and ES-MS data collectively provide an unambiguous fingerprint of the molecule.[2] Furthermore, a comparative analysis against its reduced, aromatic core, and scaffold analogs serves to validate each spectral assignment, reinforcing the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in analytical chemistry. The methodologies presented herein represent a gold standard for ensuring data integrity in a research and development setting.
References
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Shi, F., Zhu, L., Mu, L., Zhang, L., & Li, Y. (2011). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. [Link]
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MDPI. (2020). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molecules, 25(24), 5925. [Link]
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PubMed. (2011). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. [Link]
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PubChem. (n.d.). N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide. Retrieved from [Link]
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PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). 6-chloro-N-methyl-5-nitropyrimidin-4-amine. Retrieved from [Link]
-
Shi, F., Zhu, L., Mu, L., Zhang, L., & Li, Y. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. [Link]
-
MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]
-
NIST. (n.d.). Benzenamine, N-methyl-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-chloro-N-ethylpyrimidin-4-amine
In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-chloro-N-ethylpyrimidin-4-amine, a halogenated pyrimidine derivative frequently used as a building block in medicinal chemistry.
Our focus is not just on the "how," but the "why." Understanding the chemical's reactivity and hazard profile is paramount to implementing a disposal plan that is both safe and effective. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling or disposal, a thorough understanding of the hazards associated with 6-chloro-N-ethylpyrimidin-4-amine is essential. This compound is a chlorinated heterocyclic amine, and its structure informs its potential risks.
According to safety data sheets, this class of compounds typically presents the following hazards:
The presence of the chloro- group means that combustion can produce hazardous byproducts like hydrogen chloride gas, carbon oxides, and nitrogen oxides.[5][6] Therefore, uncontrolled incineration is not a viable disposal method.
For quick reference, the key hazard information is summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute toxicity, oral | H302: Harmful if swallowed | Warning |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Warning |
| Skin Sensitization | H317: May cause an allergic skin reaction | Warning |
Data aggregated from multiple sources for similar chlorinated pyrimidine compounds.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a stringent PPE protocol is non-negotiable. The causality is clear: to prevent skin and eye irritation and to avoid accidental ingestion or inhalation, a complete barrier is necessary.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields.[2] A face shield should be worn if there is a risk of splashing.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, impervious clothing may be necessary.[2]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7]
Spill Management Protocol
Accidents happen, but a well-defined spill protocol can mitigate the risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Workflow
The proper disposal of 6-chloro-N-ethylpyrimidin-4-amine follows a regulated pathway designed to ensure safety and environmental compliance. The following workflow must be adhered to.
dot
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Personal protective equipment for handling 6-chloro-N-ethylpyrimidin-4-amine
A Researcher's Guide to Safely Handling 6-chloro-N-ethylpyrimidin-4-amine
For the diligent researcher in the fast-paced world of drug development, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, experience-driven safety and logistical information for managing 6-chloro-N-ethylpyrimidin-4-amine, a compound of interest in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of intrinsic laboratory safety.
Hazard Analysis: Understanding the Invisible Risks
-
Skin Irritation: Causes skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation: Can cause significant eye damage.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][3][4]
-
Skin Sensitization: Potential to cause an allergic skin reaction.[1][2]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential for mitigating risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in ensuring personal safety. The following table outlines the minimum required PPE for handling 6-chloro-N-ethylpyrimidin-4-amine, with explanations rooted in practical laboratory experience.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and fine powders.[1][5] For larger quantities or operations with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.[6][7] |
| Skin/Body | Chemical-resistant lab coat, fully buttoned. | A lab coat provides a removable barrier in case of a spill. It should be fully fastened to offer maximum protection.[6] For procedures with a higher risk of exposure, consider a chemical-resistant apron over the lab coat. |
| Hands | Nitrile gloves. | Nitrile gloves offer good resistance to a broad range of chemicals.[6][8] Always inspect gloves for tears or pinholes before use. For extended operations, consider double-gloving.[6] Gloves should be removed promptly and properly after handling the compound to avoid contaminating other surfaces.[5][9] |
| Respiratory | Certified chemical fume hood. | All handling of 6-chloro-N-ethylpyrimidin-4-amine powder should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial for minimizing exposure and ensuring the integrity of your experiment. The following workflow is designed to guide you from receipt of the compound to the initiation of your reaction.
Caption: Workflow for the Safe Handling of 6-chloro-N-ethylpyrimidin-4-amine.
Detailed Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of 6-chloro-N-ethylpyrimidin-4-amine.
-
Before entering the designated area, don all required PPE as outlined in the table above.
-
Assemble all necessary glassware, spatulas, and reagents to avoid leaving the designated area during the procedure.
-
-
Handling:
-
Weigh the required amount of the compound on a tared weigh paper or in a suitable container within the fume hood.
-
Carefully transfer the weighed compound to the reaction vessel using a spatula. Avoid any actions that could generate dust.
-
Add the solvent to the reaction vessel to dissolve the compound.
-
-
Reaction:
-
Assemble the reaction apparatus as required by your experimental protocol.
-
Initiate the reaction by adding other reagents or applying heat, as necessary.
-
Monitor the reaction from a safe distance.
-
-
Cleanup:
-
Upon completion of the reaction, decontaminate all glassware and surfaces that may have come into contact with the compound. A suitable solvent, followed by soap and water, is generally effective.
-
Segregate all waste materials for proper disposal, as detailed in the following section.
-
Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Dispose of single-use PPE in the designated hazardous waste container.
-
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable items contaminated with 6-chloro-N-ethylpyrimidin-4-amine, including gloves, weigh papers, and paper towels, must be collected in a clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Container Disposal: Empty containers that held the compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
Always adhere to your institution's specific waste disposal protocols and any local, state, or federal regulations.[1][10]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1][4] Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]
Know the location of your laboratory's safety shower, eyewash station, and first aid kit.[11]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while protecting yourself and your colleagues.
References
- Benchchem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
- ECHEMI. 6-chloro-Nmethylpyrimidin-4-amine SDS, 65766-32-7 Safety Data Sheets.
- PubChem. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479.
- AK Scientific, Inc. 6-Chloro-n4-ethylpyrimidine-2,4-diamine Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- CHEMM. Personal Protective Equipment (PPE).
- PubChem. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754.
- Fisher Scientific. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- National Institutes of Health. Safe Laboratory Practices & Procedures - ORS.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health.
- CymitQuimica. Safety Data Sheet.
- CP Lab Safety. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- University of Fribourg. Safety in the laboratory.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Carolina Staff. (2020, March 21). 12 Safe Practices for the Microbiology Laboratory. Carolina Knowledge Center.
- National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
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- 3. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
